molecular formula C16H19N3O5S B1253443 Amoxicillin Diketopiperazine

Amoxicillin Diketopiperazine

Cat. No.: B1253443
M. Wt: 365.4 g/mol
InChI Key: IIZCCQJEPBWGJU-YXLKDIQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amoxicillin diketopiperazine is a member of the class of 2,5-diketopiperazines obtained via autoaminolysis of amoxicillin. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a member of 2,5-diketopiperazines. It derives from an amoxicillin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1

InChI Key

IIZCCQJEPBWGJU-YXLKDIQASA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Amoxicillin Diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Amoxicillin Diketopiperazine (ADP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

Amoxicillin Diketopiperazine (ADP), pharmacopoeially designated as Amoxicillin Impurity C , represents a critical degradation product in the lifecycle of beta-lactam antibiotics.[1] Structurally, it is a 2,5-diketopiperazine derivative formed via the intramolecular aminolysis of the beta-lactam ring by the side-chain alpha-amino group.

For drug development professionals, ADP is not merely a waste product; it is a stable, non-antibiotic marker of thermal and solution-state instability. Furthermore, its formation is immunologically significant, as the diketopiperazine ring can act as a hapten, potentially contributing to the hypersensitivity reactions associated with penicillin therapy.

This guide provides a definitive, self-validating protocol for the synthesis, isolation, and structural characterization of ADP. Unlike generic degradation studies, this protocol focuses on the acid-catalyzed thermal cyclization method, which offers higher specificity and yield compared to alkaline degradation routes.

Mechanistic Foundations

Understanding the formation of ADP requires analyzing the lability of the beta-lactam ring. In aqueous solution, amoxicillin exists in equilibrium between its zwitterionic and non-ionic forms. The formation of ADP is an intramolecular nucleophilic attack:

  • Nucleophilic Activation: The free amino group on the C7 side chain acts as a nucleophile.

  • Ring Attack: This amine attacks the carbonyl carbon of the beta-lactam ring (C7).

  • Ring Opening & Cyclization: The strain of the four-membered beta-lactam ring is relieved, opening the ring and simultaneously closing a new, stable six-membered diketopiperazine (piperazine-2,5-dione) ring.

While alkaline conditions (pH > 9) favor hydrolysis to amoxicilloic acid, controlled acidic conditions (pH ~3.0) combined with thermal energy favor the cyclization pathway over simple hydrolysis.

Diagram 1: Reaction Mechanism & Degradation Pathways

ADP_Mechanism cluster_conditions Reaction Conditions Amox Amoxicillin (Beta-Lactam Intact) Intermediate Tetrahedral Intermediate Amox->Intermediate Intramolecular Aminolysis Penicilloic Amoxicilloic Acid (Hydrolysis Product) Intermediate->Penicilloic Hydrolysis (Major Path at pH > 9) ADP Amoxicillin Diketopiperazine (ADP) (Cyclization Product) Intermediate->ADP Ring Closure (Major Path at pH 3/Heat)

Caption: The mechanistic bifurcation of amoxicillin degradation. Acidic thermal stress favors the formation of the thermodynamically stable diketopiperazine ring (Green) over the open-chain amoxicilloic acid (Red).

Synthesis Protocol: Acid-Catalyzed Thermal Cyclization

This protocol is optimized for the generation of ADP analytical standards. It utilizes a pH-controlled environment to minimize the formation of amoxicilloic acid and maximize the yield of the diketopiperazine.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Precursor: Amoxicillin Trihydrate (Ph. Eur. / USP grade).

  • Solvent: Deionized Water (Type I).

  • Catalyst/Adjuster: 1M Hydrochloric Acid (HCl).[1][2]

  • Extraction Solvent: Chloroform (HPLC Grade).

  • Mobile Phase (Purification): Ethyl Acetate / Hexane.[1][2]

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Solubilization: Suspend 5.0 g of Amoxicillin Trihydrate in 100 mL of deionized water. The drug will not fully dissolve initially.

  • pH Adjustment (Critical Step): Under continuous stirring, dropwise add 1M HCl until the pH stabilizes at 3.1 ± 0.2 .

    • Scientist's Note: Do not overshoot to pH < 2.0. excessively low pH will degrade the thiazolidine ring. The target pH of 3.1 protonates the carboxyl groups while keeping the amine sufficiently nucleophilic for the attack.

  • Thermal Stress: Heat the solution to 75°C . Maintain this temperature with reflux for 6 hours .

    • Observation: The suspension should clear as the reaction proceeds and the more soluble degradation products form.

Phase 2: Isolation and Workup[3]
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Extract three times with Chloroform (3 x 50 mL).

    • Why Chloroform? While Amoxicillin is poorly soluble in chloroform, the diketopiperazine derivative exhibits higher lipophilicity due to the masking of the polar amino and beta-lactam carbonyl groups within the new ring structure.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (

    
    ). Filter and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.
    
Phase 3: Purification[1][2]
  • Column Chromatography: Purify the crude residue using a silica gel column.

  • Elution Gradient: Use a gradient of Ethyl Acetate : Hexane (Start 60:40, move to 80:20).

  • Fraction Collection: Monitor fractions via TLC or UV (254 nm). ADP typically elutes later than non-polar impurities but earlier than any residual amoxicillin.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: Amoxicillin Trihydrate (5g in 100mL Water) pH_Adjust pH Adjustment (HCl to pH 3.1 ± 0.2) Start->pH_Adjust Heat Thermal Cyclization (75°C, 6 Hours) pH_Adjust->Heat Extract Extraction (Chloroform 3x) Heat->Extract Evap Evaporation (Yields Crude Solid) Extract->Evap Purify Purification (Column: EtOAc/Hexane) Evap->Purify Final Final Product: Amoxicillin Diketopiperazine Purify->Final

Caption: Operational workflow for the isolation of ADP. The chloroform extraction step is the critical specificity filter, separating the DKP from highly polar hydrolysis byproducts.

Analytical Characterization

To validate the identity of the synthesized compound as Amoxicillin Diketopiperazine (CAS: 94659-47-9), a multi-modal approach using NMR, MS, and HPLC is required.[3][4]

A. Mass Spectrometry (LC-MS/MS)

ADP is identified by its molecular ion and specific fragmentation pattern corresponding to the loss of the thiazolidine moiety and the phenolic side chain.

ParameterValueInterpretation
Molecular Ion (

)
366.11 m/z Protonated parent molecule (MW ~365.4)
Fragment 1 207 m/z Cleavage of the diketopiperazine core
Fragment 2 160 m/z Characteristic thiazolidine ring fragment
Fragment 3 114 m/z Further degradation of the side chain
B. Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum of ADP is distinct from Amoxicillin due to the disappearance of the beta-lactam signals and the shift in the side-chain protons caused by the formation of the six-membered ring. Note that ADP often exists as a mixture of diastereomers (2R and 2S epimers) due to epimerization at the C-alpha position.

Solvent: DMSO-



Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.25 / 1.50 Singlet (s)6HGem-dimethyl groups (Thiazolidine ring)
4.20 Singlet (s)1HH-3 (Thiazolidine ring proton)
5.10 Doublet (d)1HH-5 (Diketopiperazine ring proton)
6.74 Doublet (d)2HAromatic protons (Phenol ring, meta)
7.11 Doublet (d)2HAromatic protons (Phenol ring, ortho)
8.47 Singlet (s)1HPhenolic -OH
9.25 Broad (s)1HAmide -NH (Diketopiperazine)

Note: Shifts may vary slightly (± 0.05 ppm) depending on concentration and the specific epimer ratio.

C. Infrared Spectroscopy (FT-IR)

Key functional group changes confirm the loss of the strained beta-lactam ring and the formation of the DKP amide bonds.

  • 3420 cm

    
    :  O-H stretching (Phenolic).
    
  • 1660 - 1680 cm

    
    :  Amide I band (Diketopiperazine carbonyls). Distinct from the 1770 cm
    
    
    
    beta-lactam carbonyl of Amoxicillin.
  • 1610 cm

    
    :  Aromatic C=C stretching.
    

References

  • Global Research Online. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin.[1] Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Amoxicillin Diketopiperazine Compound Summary. Retrieved from [Link]

  • Lamm, A., et al. (2009).[5] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[5][3][4] Journal of Environmental Science and Health.[5] Retrieved from [Link]

  • Liu, Y., et al. (2021). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule.[6] Molecules.[1][7][8][9][5][10][3][11][12][6][13][14] Retrieved from [Link]

Sources

An In-Depth Technical Guide to Forced Degradation Studies of Amoxicillin and the Formation of Diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Development and Mechanistic Understanding

Introduction: The Imperative of Understanding Amoxicillin's Instability

Amoxicillin, a cornerstone of β-lactam antibiotics, is widely prescribed to combat bacterial infections. However, its chemical structure, characterized by a strained β-lactam ring, renders it susceptible to degradation. This instability not only compromises the drug's efficacy but can also lead to the formation of degradation products with potential immunogenic properties. Among these degradants, the formation of diketopiperazines is of significant interest due to its prevalence and implications for drug quality and safety.

This guide provides a comprehensive overview of forced degradation studies for amoxicillin, with a specific focus on the mechanistic pathway leading to diketopiperazine formation. As drug development professionals, a thorough understanding of these degradation pathways is paramount for developing stable formulations and robust analytical methods, ensuring the delivery of safe and effective medicines.

The Scientific Rationale Behind Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition. The primary objectives are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions.[1][3]

  • Establish Intrinsic Stability: Understand the molecule's inherent vulnerabilities to various stressors.[1]

  • Develop Stability-Indicating Methods: Create and validate analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[1]

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient.[2][4] This range is optimal as it is significant enough to produce and detect degradation products without completely destroying the sample, which could lead to secondary and irrelevant degradation pathways.[2]

The Mechanism of Diketopiperazine Formation: A Step-by-Step Breakdown

The transformation of amoxicillin into its corresponding diketopiperazine is a multi-step process primarily driven by hydrolysis. The key steps are as follows:

  • Hydrolysis of the β-Lactam Ring: The initial and rate-limiting step is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions and leads to the formation of an unstable intermediate, amoxicilloic acid.[5]

  • Intramolecular Cyclization: The newly formed amoxicilloic acid, possessing both an amine and a carboxylic acid group in proximity, readily undergoes an intramolecular cyclization reaction.[5]

  • Formation of the Diketopiperazine Ring: This cyclization results in the formation of a more stable six-membered diketopiperazine ring, specifically amoxicillin-diketopiperazine-2',5'-dione.[5] This degradation product is a structural isomer of amoxicillin.[5]

It's important to note that this pathway is a significant degradation route for amoxicillin in aqueous solutions, particularly under neutral to alkaline conditions.

Amoxicillin_Degradation Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid (Intermediate) Amoxicillin->Amoxicilloic_Acid  β-Lactam Ring  Hydrolysis Diketopiperazine Amoxicillin-Diketopiperazine-2',5' Amoxicilloic_Acid->Diketopiperazine  Intramolecular  Cyclization

Caption: Amoxicillin degradation pathway to Diketopiperazine.

Experimental Protocol: A Practical Guide to Forced Degradation of Amoxicillin

The following protocols are designed to induce the degradation of amoxicillin under various stress conditions, facilitating the identification of diketopiperazine and other degradants. It is recommended to start with a drug substance concentration of approximately 1 mg/mL.[1]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Amoxicillin (Drug Substance or Product) Dissolve Dissolve in Appropriate Solvent (e.g., Water, Methanol) Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1 M HCl) Dissolve->Acid Base Alkaline Hydrolysis (e.g., 0.015 M NaOH) Dissolve->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) Dissolve->Oxidative Thermal Thermal Degradation (e.g., 105°C) Dissolve->Thermal Photolytic Photolytic Degradation (ICH Q1B) Dissolve->Photolytic Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: General workflow for forced degradation studies.

1. Acidic Hydrolysis:

  • Rationale: To assess the susceptibility of amoxicillin to degradation in an acidic environment.

  • Protocol:

    • Prepare a 1 mg/mL solution of amoxicillin in a suitable solvent (e.g., water or a water/methanol mixture).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

2. Alkaline Hydrolysis:

  • Rationale: To evaluate the stability of amoxicillin in a basic medium. Amoxicillin is particularly susceptible to alkaline hydrolysis.[6]

  • Protocol:

    • Prepare a 1 mg/mL solution of amoxicillin.

    • Add an equal volume of 0.015 M sodium hydroxide (NaOH).[6]

    • Incubate at room temperature, monitoring the degradation at various time intervals (e.g., 30 minutes, 1, 2, 4 hours).

    • Withdraw aliquots and neutralize with an equivalent amount of 0.015 M HCl.

    • Dilute the neutralized sample for analysis.

3. Oxidative Degradation:

  • Rationale: To determine the drug's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of amoxicillin.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a specified duration (e.g., 2, 6, 12, 24 hours).

    • Withdraw aliquots and dilute for analysis. No quenching is typically necessary if the sample is analyzed promptly.

4. Thermal Degradation:

  • Rationale: To assess the impact of high temperatures on the solid and solution state of the drug.

  • Protocol (Solid State):

    • Place a known amount of amoxicillin powder in a controlled temperature oven at 105°C for 15 hours.[6]

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve a portion of the stressed powder to a known concentration for analysis.

  • Protocol (Solution State):

    • Prepare a 1 mg/mL solution of amoxicillin.

    • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Cool the solution and dilute for analysis.

5. Photolytic Degradation:

  • Rationale: To evaluate the drug's sensitivity to light exposure, as per ICH Q1B guidelines.[3]

  • Protocol:

    • Expose a solution of amoxicillin (and a solid sample in parallel) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

Analytical Techniques for Monitoring Degradation

A stability-indicating analytical method is crucial for the success of forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The following table summarizes a typical starting point for an HPLC method for amoxicillin and its degradation products. Method optimization will be necessary based on the specific instrumentation and degradation profile observed.

ParameterRecommended ConditionRationale
Column C8 or C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of polar compounds like amoxicillin and its degradants.[7][8][9]
Mobile Phase Gradient elution with a phosphate buffer (pH 5.0) and a mixture of methanol and/or acetonitrile.[8][9][10]The buffer controls the ionization state of the analytes, improving peak shape and reproducibility. Gradient elution is often necessary to resolve all degradation products.[7]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.[8][10]
Detection UV/PDA at 220-230 nmAmoxicillin and its degradation products contain chromophores that absorb in this UV range.[8][9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[9]
Injection Volume 10 - 20 µLA typical injection volume for standard analytical HPLC.[9]

While HPLC-UV/PDA can separate and quantify the degradation products, it does not provide structural information. Coupling HPLC to a mass spectrometer (LC-MS) is essential for the definitive identification of amoxicillin-diketopiperazine and other degradants.[9][11][12] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the identity of the degradation products.[9]

Data Interpretation and Reporting

A comprehensive report of the forced degradation study should include:

  • A summary of the degradation observed under each stress condition.

  • Chromatograms of the stressed samples, with peaks for amoxicillin and all major degradation products clearly labeled.

  • A table summarizing the retention times, peak areas, and percentage of each degradation product.

  • The proposed degradation pathway of amoxicillin, including the formation of diketopiperazine, supported by the analytical data.

  • An assessment of the stability-indicating nature of the analytical method.

The following table provides an example of how to summarize the degradation data:

Stress ConditionAmoxicillin Remaining (%)Diketopiperazine (%)Other Major Degradants (%)
Control100< LOQ< LOQ
0.1 M HCl, 24h85.23.111.7
0.015 M NaOH, 4h52.825.421.8
3% H₂O₂, 24h91.51.27.3
105°C, 15h (solid)55.015.729.3
Photolytic (ICH Q1B)98.1< LOQ1.9

LOQ: Limit of Quantitation

Conclusion: From Degradation Insight to Robust Drug Development

Forced degradation studies are an indispensable tool in the pharmaceutical scientist's arsenal. A thorough investigation of amoxicillin's degradation pathways, particularly the formation of diketopiperazine, provides invaluable insights into its intrinsic stability. This knowledge is not merely an academic exercise; it directly informs the development of stable drug formulations, the establishment of appropriate storage conditions and shelf-life, and the validation of robust, stability-indicating analytical methods. By embracing the principles of scientific integrity and causality in experimental design, researchers can ensure the quality, safety, and efficacy of amoxicillin-containing drug products.

References

  • ResearchGate. (2025). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Retrieved from [Link]

  • dos Santos, A. C. M., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 33, 134-146. Retrieved from [Link]

  • Wang, Y., et al. (2020). Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma. IEEE Transactions on Plasma Science, 48(4), 953-960. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibiotics residues: Stability studies of amoxicillin metabolites – amoxicillin diketopiperazine-2,5-dione and amoxicilloic acid. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Al-Musawi, T. J., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Molecules, 29(5), 1085. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. Retrieved from [Link]

  • AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Retrieved from [Link]

  • Fong, G. W., Martin, D. T., Johnson, R. N., & Kho, B. T. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Retrieved from [Link]

  • ResearchGate. (2026). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health, Part A, 44(14), 1512-1517. Retrieved from [Link]

  • Çelebier, M., Reçber, T., Koçak, E., Altınöz, S., & Uslu, B. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of chromatographic science, 55(3), 269-280. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMOXICILLIN AND CLOXACILLIN IN API AND ITS DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

  • Zhang, B., Sun, Y., & Zhang, T. (2023). Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. Journal of Environmental Management, 348, 119386. Retrieved from [Link]

Sources

Physicochemical Profiling & Characterization of Amoxicillin Diketopiperazine (ADP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Amoxicillin Diketopiperazine (ADP) Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Guide[1][2]

Executive Summary

Amoxicillin Diketopiperazine (ADP), pharmacopoeially designated as Amoxicillin Impurity C (EP/USP), represents a critical degradation product in the lifecycle of amoxicillin formulations. Unlike simple hydrolytic byproducts, ADP is formed through a specific intramolecular cyclization that creates a stable 2,5-diketopiperazine ring.[1] This structural transformation significantly alters the physicochemical profile of the molecule, stripping it of antibacterial efficacy while retaining—and potentially enhancing—immunogenic properties.

This guide provides a definitive technical analysis of ADP, focusing on its formation kinetics, spectral signature, and self-validating detection protocols for quality control and stability testing.[1]

Molecular Architecture & Formation Kinetics[1][2]

The Cyclization Mechanism

The formation of ADP is not a random degradation event but a thermodynamically driven intramolecular reaction. It proceeds primarily through the aminolysis of the


-lactam ring  by the side-chain amino group.
  • Initiation: In aqueous solution (particularly basic conditions or prolonged storage), the

    
    -lactam ring of Amoxicillin undergoes hydrolysis, opening to form Amoxicilloic Acid .[1][3]
    
  • Cyclization: The free amino group of the side chain (attached to the hydroxyphenylglycine moiety) nucleophilically attacks the newly formed carboxylic acid (or the precursor carbonyl), leading to dehydration and the closure of a stable 6-membered piperazine-2,5-dione ring.

  • Thermodynamics: The transition from the highly strained 4-membered

    
    -lactam ring to the stable 6-membered diketopiperazine ring is energetically favorable, making ADP a terminal sink in the degradation pathway.
    
Pathway Visualization

The following diagram illustrates the structural evolution from Amoxicillin to ADP.

ADP_Formation Amox Amoxicillin (C16H19N3O5S) Strained Beta-Lactam Acid Amoxicilloic Acid (Intermediate) Ring Open / Dicarboxylic Amox->Acid Hydrolysis (+H2O) Basic pH / Enzyme ADP Amoxicillin Diketopiperazine (Impurity C) Stable 6-Membered Ring Amox->ADP Direct Aminolysis (Minor Pathway) Acid->ADP Intramolecular Cyclization (-H2O) / Dehydration

Figure 1: Degradation pathway of Amoxicillin to Amoxicillin Diketopiperazine (ADP).[1][2]

Physicochemical Profile

The transformation to ADP results in the loss of the zwitterionic character typical of amoxicillin (which possesses both a free amine and a carboxylic acid). ADP retains the thiazolidine carboxylic acid and the phenolic hydroxyl but loses the basicity of the side-chain amine as it becomes part of the amide structure of the diketopiperazine ring.

Key Parameters Table[1][4]
PropertyValue / CharacteristicTechnical Context
Molecular Formula C₁₆H₁₉N₃O₅SIdentical to Amoxicillin (Isomer)
Molecular Weight 365.40 g/mol Monoisotopic Mass: 365.1045
CAS Number 94659-47-9Mixture of diastereomers (2R/2S)
Appearance White to off-white solidHygroscopic powder
Melting Point > 218°C (decomposes)Indicates high lattice stability of the DKP ring
Solubility Low in water; Soluble in dilute baseSoluble in DMSO, Methanol.[1][2][4] Poor solubility in neutral water complicates aqueous formulation stability.[1]
pKa (Predicted) pKa₁ ~ 2.0 (COOH)pKa₂ ~ 9.8 (Phenol)Critical: Lacks the pKa ~7.4 amine signal of Amoxicillin.[1] The molecule is acidic.[5]
UV Max ~230 nm, ~270 nmSimilar to Amoxicillin due to the phenolic chromophore.
Solubility & Stability Implications
  • pH Dependence: ADP is sparingly soluble in acidic media due to the protonation of the carboxyl group. Solubility increases significantly in alkaline buffers (pH > 8) where the carboxyl and phenol groups are ionized.

  • Formulation Risk: In suspension formulations, ADP can precipitate out if the pH drifts, potentially leading to dosage non-uniformity or physical instability (caking).

Spectroscopic & Chromatographic Strategy

Accurate identification of ADP requires distinguishing it from the parent drug (Amoxicillin) and the intermediate (Amoxicilloic Acid). Mass spectrometry provides the most definitive confirmation.

Mass Spectrometry Fragmentation (LC-MS/MS)

ADP and Amoxicillin are isomers (MW 365), making simple MS1 scanning insufficient.[1][2] MS/MS fragmentation is required for differentiation.[1]

  • Precursor Ion: [M+H]⁺ = 366.11 m/z[1][2]

  • Quantitative Fragment (m/z 160):

    • Identity: Thiazolidine ring fragment [C₆H₉NO₂S + H]⁺.[1]

    • Mechanism: Cleavage of the bond between the diketopiperazine ring and the thiazolidine ring. This is the most abundant and stable ion, used for quantification.

  • Qualitative Fragment (m/z 207):

    • Identity: Diketopiperazine-phenol moiety.[1][2]

    • Mechanism: Complementary fragment representing the rest of the molecule.

HPLC Retention Behavior

In Reverse-Phase Chromatography (C18):

  • Amoxicilloic Acid: Elutes earliest (most polar, two free carboxyls).[1]

  • Amoxicillin: Elutes mid-run (zwitterionic).[1]

  • ADP (Impurity C): Typically elutes after Amoxicillin in standard acidic mobile phases (e.g., Phosphate pH 3.0 / Methanol).[1] The formation of the diketopiperazine ring masks the polar amino group and increases overall hydrophobicity relative to the open-ring acid.

Experimental Protocols

Protocol 1: Isolation/Synthesis of ADP Standard

For use when commercial standards are unavailable or for mechanistic verification.

Principle: Accelerated degradation of Amoxicillin in basic media followed by acid-catalyzed cyclization.[1][2]

  • Preparation: Dissolve 1.0 g of Amoxicillin Trihydrate in 50 mL of 0.1 N NaOH.

  • Incubation: Stir at room temperature for 4 hours. The high pH opens the

    
    -lactam ring to form Amoxicilloic Acid.
    
  • Cyclization: Adjust pH to 5.0 using 1 N HCl and heat the solution to 60°C for 2 hours. This promotes the dehydration and ring closure to the diketopiperazine.

  • Isolation: Cool to 4°C overnight. ADP will precipitate as a white solid.[1]

  • Purification: Filter and wash with cold water. Recrystallize from hot water/methanol if necessary.[1]

  • Validation: Confirm structure via MS (m/z 366 -> 160) and IR (characteristic amide bands at 1680 cm⁻¹).

Protocol 2: LC-MS Quantification Method

A self-validating workflow for detecting ADP in wastewater or pharmaceutical samples.[1][2]

  • Column: C18 (e.g., 150 mm x 2.1 mm, 3 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-6 min: Linear ramp to 60% B

    • 6-8 min: Hold 60% B

    • 8.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.3 mL/min.[1][4]

  • Detection: ESI Positive Mode (MRM).

    • Transition 1 (Quant): 366.1 -> 160.0 (Collision Energy: ~15-20 eV).[1][2]

    • Transition 2 (Qual): 366.1 -> 207.0.[1][2]

  • System Suitability: Resolution (Rs) between Amoxicillin and ADP must be > 2.0.[1]

References

  • PubChem. Amoxicillin diketopiperazine | C16H19N3O5S.[1] National Library of Medicine.[1] Available at: [Link][1][2]

  • Liu, Y., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(14), 4588.[1] Available at: [Link]

  • Gozlan, I., et al. (2013). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination. ResearchGate. Available at: [Link][1][2]

  • European Pharmacopoeia (Ph.[1] Eur.). Amoxicillin Trihydrate Monograph: Impurity C. (Standard Reference for Regulatory Limits).

Sources

Technical Guide: The Allergenic Potential of Amoxicillin Diketopiperazine (ADP) Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin Diketopiperazine (ADP) , chemically known as (2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, represents a critical degradation product in the lifecycle of aminopenicillins.[1][2] Unlike the parent compound, which relies on the highly reactive


-lactam ring for antibacterial activity and protein haptenization, ADP is formed via intramolecular aminolysis, resulting in a stable 2,5-diketopiperazine fused ring system.

This guide addresses the "ADP Paradox" in drug safety: while the formation of ADP effectively destroys the


-lactam ring (the primary driver of protein acylation and subsequent immunogenicity), ADP remains a clinically relevant "minor determinant." Recent kinetic studies suggest that thiol-mediated catalysis in vivo can accelerate ADP formation, potentially acting as a detoxification pathway that competes with protein adduct formation. However, its stability allows it to persist as a circulating antigen, potentially triggering specific IgE or T-cell responses in sensitized individuals.

Molecular Genesis: The Mechanism of Formation

The formation of ADP is distinct from simple hydrolysis. It is an intramolecular cyclization event driven by the nucleophilic attack of the side-chain amino group on the


-lactam carbonyl.
Chemical Pathway

Under aqueous conditions (accelerated by acidic pH or high temperature), the free amino group of the amoxicillin side chain attacks the


-lactam ring. This results in:
  • Ring Opening: The four-membered

    
    -lactam ring opens.
    
  • Cyclization: A new six-membered diketopiperazine ring forms.

  • Stabilization: The resulting structure is thermodynamically more stable than the parent

    
    -lactam, making it a persistent impurity in wastewater and biological fluids.
    
Thiol-Catalyzed Biological Formation

Crucially, ADP formation is not just a storage degradation issue. Intracellular thiols (e.g., Glutathione, GSH) and serum albumin (HSA) can catalyze this conversion. The thiol acts as a nucleophile that attacks the


-lactam, but instead of forming a stable thioester, the molecule rearranges to expel the thiol and close the DKP ring.

ADP_Formation Amox Amoxicillin (Intact Beta-Lactam) Inter Tetrahedral Intermediate (Unstable) Amox->Inter Nucleophilic Attack (Side chain NH2) Protein Protein Adduct (Allergenic Hapten) Amox->Protein Direct Acylation (Lysine residues) ADP Amoxicillin Diketopiperazine (Stable DKP Ring) Inter->ADP Cyclization & Ring Expansion Thiol Thiol Catalyst (GSH / HSA) Thiol->Amox Catalyzes Thiol->ADP Promotes Conversion

Figure 1: Mechanistic pathway of ADP formation contrasting direct cyclization with the competing protein acylation pathway.

Immunological Mechanisms: Hapten vs. Marker

The allergenic potential of ADP is nuanced. It is generally considered less reactive than amoxicillin regarding de novo sensitization, but it plays a role in the elicitation phase of allergy in already sensitized individuals.

The "Minor Determinant" Classification

In penicillin allergy, determinants are classified by their abundance and stability:

  • Major Determinant (Penicilloyl): Formed by the binding of the open

    
    -lactam ring to lysine residues on carrier proteins.
    
  • Minor Determinants: A mixture of degradation products, including penicilloate, penilloate, and ADP .

  • ADP Specificity: Because ADP lacks the reactive

    
    -lactam ring, it cannot covalently bind proteins via the classic mechanism. Therefore, ADP-specific IgE antibodies likely recognize the structure of the side chain and the DKP ring itself, potentially via non-covalent interactions or cross-reactivity with the penicilloyl determinant.
    
The Detoxification Hypothesis

Recent research indicates that thiol-catalyzed cyclization to ADP reduces the amount of amoxicillin available to form protein adducts.

  • Mechanism: Thiols (GSH) "scavenge" the antibiotic, forcing it into the stable ADP form rather than allowing it to bind cellular proteins.

  • Implication: High rates of ADP formation might actually correlate with lower risk of protein haptenization, yet the presence of ADP confirms that the parent drug is degrading and reactive intermediates were present.

Analytical Characterization Strategy

To assess ADP levels in drug substances or biological samples, a validated LC-MS approach is required due to the polar nature of the degradation products.

HPLC/UV-MS Protocol

Objective: Quantify ADP (Impurity) relative to Amoxicillin and other degradation products (e.g., Amoxicilloic Acid).

ParameterSpecificationRationale
Column C8 or C18 (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm)C8 provides better peak shape for polar degradation products than C18.
Mobile Phase A 0.05 M KH₂PO₄ buffer (pH 5.[3]0)Controls ionization of the carboxylic acid and amine groups.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Gradient 0-5 min: 95% A; 5-15 min: Linear to 60% ARetains polar ADP while eluting the parent drug later.
Detection UV @ 230 nm; MS (ESI+)230 nm captures the amide/DKP absorption; MS confirms m/z (approx 366.4 [M+H]+).
Limit of Quantitation < 0.05%Required by ICH Q3A for reporting impurities.
Key Identification Markers (MS)
  • Parent Amoxicillin: m/z 366.1

  • Amoxicilloic Acid: m/z 384.1 (Hydrolysis product, +18 Da)

  • ADP (Diketopiperazine): m/z 366.1 (Isomeric with parent, but distinct retention time due to cyclization and loss of zwitterionic character). Note: High resolution MS is needed to distinguish if mass is identical, but fragmentation patterns differ.

Assessment Protocols: Immunogenicity Testing

Researchers evaluating the specific allergenicity of ADP should utilize a tiered approach, separating it from the "major determinant" response.

Protocol: Competitive ELISA Inhibition

Purpose: To determine if patient IgE antibodies specifically recognize ADP or if they are cross-reacting with the parent drug.

  • Solid Phase: Coat microtiter plates with Amoxicillin-HSA conjugate (Major Determinant).

  • Sera: Pool sera from patients with confirmed Amoxicillin allergy (IgE+).

  • Inhibition Step:

    • Incubate patient sera with increasing concentrations of purified ADP (soluble inhibitor).

    • Parallel control: Incubate with soluble Amoxicillin and Penicilloic acid.

  • Detection: Add sera to the plate, wash, and detect bound IgE with Anti-Human IgE-HRP.

  • Interpretation:

    • If ADP inhibits binding to the Amox-HSA plate, the patient has IgE that recognizes the DKP structure or the side chain common to both.

    • If ADP causes no inhibition, the allergy is specific to the open

      
      -lactam ring structure (penicilloyl) which ADP lacks.
      
Protocol: T-Cell Proliferation Assay (LTT)

Purpose: To assess delayed-type hypersensitivity (T-cell mediated).

  • Isolation: Isolate PBMCs from allergic patients.

  • Stimulation: Culture PBMCs (10^6 cells/mL) with:

    • Amoxicillin (10–500 µg/mL)

    • Purified ADP (10–500 µg/mL)

    • Positive Control (PHA)

  • Measurement: Measure proliferation via [3H]-thymidine incorporation or CFSE dilution after 5-7 days.

  • Readout: Stimulation Index (SI) > 2.0 indicates specific T-cell recognition of the ADP epitope.

Immunogenicity_Workflow Start Start: Purified ADP Sample Step1 LC-MS Purity Check (>98% Purity Required) Start->Step1 Step2 Endotoxin Removal Step1->Step2 Branch Assay Selection Step2->Branch IgE_Path B-Cell / IgE Path (Immediate Hypersensitivity) Branch->IgE_Path TCell_Path T-Cell Path (Delayed Hypersensitivity) Branch->TCell_Path ELISA Competitive ELISA (Inhibition of Amox-HSA binding) IgE_Path->ELISA LTT Lymphocyte Transformation Test (PBMC Proliferation) TCell_Path->LTT Result Data Analysis: Cross-reactivity vs. Unique Epitope ELISA->Result LTT->Result

Figure 2: Workflow for segregating ADP-specific immunogenicity from general amoxicillin allergy.

References

  • Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. (2014). Describes the synthesis of Amoxicillin Diketopiperazine (Impurity C) and degradation pathways.[3] Link

  • Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. Chemical Research in Toxicology. (2012). Establishes the mechanism of thiol-mediated ADP formation and its impact on protein binding. Link

  • Role of minor determinants of amoxicillin in the diagnosis of immediate allergic reactions. Clinical & Experimental Allergy. Discusses the relevance of minor determinants including diketopiperazine in diagnostic testing. Link

  • Amoxicillin diketopiperazine (Compound Summary). PubChem. Structure and chemical identifiers for (2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. Link[1]

  • Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health. (2010). Validates LC-MS methods for ADP detection and confirms its environmental stability. Link

Sources

Technical Whitepaper: Amoxicillin Diketopiperazine (ADP) as a Critical Stability Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of


-lactam stability testing, Amoxicillin Diketopiperazine (ADP) —formally known as Amoxicillin Impurity C (EP) or Related Compound C (USP)—has emerged as a definitive biomarker for degradation history. Unlike transient intermediates, ADP represents a thermodynamically stable "terminal sink" in the amoxicillin degradation pathway.

This guide addresses a critical analytical challenge: ADP is isobaric with the parent Amoxicillin molecule (MW ~365 Da). Standard mass spectrometry screening often fails to distinguish the two, leading to false positives or underestimated degradation rates. This whitepaper provides a validated mechanistic understanding and a high-specificity LC-MS/MS protocol to accurately quantify ADP as a proxy for drug product stability and environmental persistence.

The Mechanistic Basis of Degradation[1]

To utilize ADP as a biomarker, one must understand its formation. It is not a primary oxidation product but the result of a specific intramolecular rearrangement that occurs after the initial opening of the


-lactam ring.
The Pathway

The degradation initiates with the hydrolysis of the strained four-membered


-lactam ring, yielding Amoxicilloic Acid . This intermediate is unstable. Under acidic conditions or prolonged storage, the free amino group of the side chain attacks the newly formed carboxyl group, expelling water to form the stable six-membered diketopiperazine ring.

Key Insight: Because ADP formation requires the loss of water from Amoxicilloic Acid (MW 383), the resulting ADP molecule reverts to the same molecular weight as the parent Amoxicillin (MW 365), creating an "isobaric trap" for analysts.

AmoxicillinDegradation cluster_legend Degradation Logic AMX Amoxicillin (Parent Drug) MW: 365.4 Da AMA Amoxicilloic Acid (Intermediate) MW: 383.4 Da AMX->AMA Hydrolysis (+H2O) (Beta-lactam ring opening) ADP Amoxicillin Diketopiperazine (Stable Biomarker) MW: 365.4 Da AMA->ADP Intramolecular Cyclization (-H2O) (Diketopiperazine formation) Info Note: ADP is isobaric to Amoxicillin but structurally distinct.

Figure 1: The degradation pathway of Amoxicillin to ADP.[1][2] Note the mass shift (+18 then -18), resulting in an isobaric relationship between parent and biomarker.

Clinical & Regulatory Implications

Regulatory Status

ADP is a specified impurity in major pharmacopeias. Its monitoring is mandatory for compliance with ICH Q3B (Impurities in New Drug Products).

  • European Pharmacopoeia (EP): Impurity C[3][4][5]

  • United States Pharmacopeia (USP): Related Compound C[3][4][5][6]

Safety Profile

While less acutely toxic than some environmental pollutants, ADP is a known hapten . It retains the ability to bind to proteins and elicit immune responses.

  • Immunogenicity: ADP is implicated in hypersensitivity reactions (allergies) in patients who believe they are allergic to penicillin.

  • Environmental Persistence: Unlike the parent drug, which degrades rapidly in wastewater, ADP persists, making it a reliable forensic marker for antibiotic contamination in water systems.

Validated Analytical Methodology (LC-MS/MS)

The core challenge is separating Amoxicillin (AMX) from ADP. Since they share the same precursor mass (


), chromatographic resolution is non-negotiable. 
Experimental Protocol: High-Resolution Separation

Objective: Quantify ADP in the presence of excess Amoxicillin.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Standard: Amoxicillin Related Compound C (USP Reference Standard).[5][7]

Chromatographic Conditions:

  • Column: C18 Polar-Embedded Column (e.g., Luna Omega Polar C18 or equivalent), 100 x 2.1 mm, 1.6 µm.[8]

    • Reasoning: A standard C18 may not retain the polar Amoxicillin well enough to separate it from early-eluting interferences, but ADP is more hydrophobic. A polar-embedded phase ensures retention of both while maximizing selectivity.

  • Flow Rate: 0.4 mL/min.[8]

  • Temperature: 40°C.[8]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load/Equilibrate
1.0 5 Isocratic Hold
6.0 40 Linear Gradient
6.1 95 Wash
8.0 95 Wash Hold

| 8.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)

Differentiation relies on retention time (RT) and specific fragmentation patterns. While the precursor is the same, the product ions differ in abundance.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[9]

  • Source Voltage: 4000 V.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
Amoxicillin 366.1349.25015Quantifier (Loss of NH

)
Amoxicillin 366.1114.15025Qualifier
ADP (Impurity C) 366.1160.05020Specific Marker (Thiazolidine ring)
ADP (Impurity C) 366.1349.05018Qualifier

Note: While both compounds can produce the 349 fragment, the 160 fragment is often more characteristic/abundant for the specific structural cleavage of the diketopiperazine ring system under optimized collision energies.

Analytical Workflow Logic

To ensure data integrity, the following logic gate must be applied during analysis. This prevents "cross-talk" where the tail of the Amoxicillin peak might be mistaken for ADP.

AnalyticalWorkflow cluster_validation Validation Step Sample Sample Injection (Degraded Formulation) LC LC Separation (Polar C18 Column) Sample->LC Decision Peak Detection at m/z 366 LC->Decision RT_Check Retention Time Check Decision->RT_Check AMX_ID ID: Amoxicillin RT ~4.0 min Major Frag: 349 RT_Check->AMX_ID Early Elution ADP_ID ID: ADP (Biomarker) RT ~10.5 min Major Frag: 160 RT_Check->ADP_ID Late Elution Validation Confirm with Reference Standard (USP Related Compound C) ADP_ID->Validation

Figure 2: Analytical decision tree for distinguishing isobaric Amoxicillin and ADP.

Data Interpretation & Reference Values

When analyzing stability samples, use the following reference data to validate your system suitability.

ParameterAmoxicillin (Parent)Amoxicilloic Acid (Intermediate)ADP (Biomarker)
Molecular Weight 365.4383.4365.4
Key Characteristic Antibiotic ActivityRing Open (Inactive)Cyclic/Stable (Immunogenic)
Relative Polarity High (Elutes Early)Highest (Elutes Earliest)Moderate (Elutes Late)
Detection Challenge Matrix SuppressionPoor IonizationIsobaric with Parent
Primary Fragment

349 (

)

323 (

)

160 (Thiazolidine)

References

  • Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676.

  • Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009).[2] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][2][10][11] Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.[2]

  • De Baere, S., & Croubels, S. (2020). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS.[8] KU Leuven Lirias Repository.

  • United States Pharmacopeia (USP). Amoxicillin Related Compound C Reference Standard.

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Impurity C. European Pharmacopoeia.

Sources

Structural Elucidation of Amoxicillin Diketopiperazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of Amoxicillin Diketopiperazine (DKP) isomers, a critical class of degradation impurities in pharmaceutical development. It is designed for researchers requiring a rigorous, self-validating analytical workflow.[1]

Executive Summary & Regulatory Context

Amoxicillin, a semi-synthetic aminopenicillin, undergoes specific degradation pathways under stress conditions (alkaline pH, high concentration).[1] The most chemically stable and analytically challenging of these degradants is Amoxicillin Diketopiperazine (ADP) (also known as Amoxicillin Piperazine-2,5-dione).[1]

Unlike simple hydrolysis products (e.g., amoxicilloic acid), ADP involves an intramolecular cyclization that creates a new rigid six-membered ring.[1] This process generates diastereomers (epimers) that are difficult to separate and characterize.

  • Regulatory Relevance: Under ICH Q3A/B guidelines, impurities exceeding 0.10% must be identified and characterized.[1] ADP isomers often co-elute with other degradants, requiring advanced orthogonal separation.[1]

  • Critical Challenge: Distinguishing the (2R) and (2S) epimers of the DKP ring, which exhibit distinct toxicological profiles and stability.

Mechanistic Pathways of Formation

Understanding the mechanism is the first step in elucidation. The formation of ADP is an intramolecular aminolysis followed by cyclization.

  • Beta-Lactam Ring Opening: Nucleophilic attack (often by hydroxide or solvent) opens the strained four-membered

    
    -lactam ring, yielding Amoxicilloic Acid .[1]
    
  • Cyclization (DKP Formation): The free

    
    -amino group of the side chain (D-4-hydroxyphenylglycine moiety) attacks the carbonyl carbon of the newly formed amide/carboxyl group derived from the 
    
    
    
    -lactam.
  • Stereochemical Consequences: The cyclization forms a piperazine-2,5-dione ring.[1] While the chirality of the phenylglycine side chain (C-5' on the DKP ring) is generally retained, the center at the junction with the thiazolidine ring (C-2' on the DKP ring) can undergo epimerization, leading to diastereomers (Epimer A and Epimer B) .[1]

Visualization: Degradation Pathway

AmoxicillinDegradation cluster_legend Pathway Key AMX Amoxicillin (Beta-lactam intact) AMA Amoxicilloic Acid (Intermediate) AMX->AMA Hydrolysis (pH > 7) Beta-lactam opening DKP_A DKP Isomer A (Thermodynamic) AMA->DKP_A Intramolecular Cyclization - H2O DKP_B DKP Isomer B (Kinetic) AMA->DKP_B Epimerization DKP_A->DKP_B Interconversion (pH dependent) legend Blue: Parent Drug | Yellow: Intermediate | Red: DKP Impurities

Figure 1: Mechanistic pathway of Amoxicillin degradation to Diketopiperazine isomers via the Amoxicilloic Acid intermediate.[2][3]

Analytical Strategy: Isolation and Identification

A "dilute-and-shoot" approach is insufficient for structural elucidation.[1] The following workflow ensures isolation of pure isomers for NMR/MS analysis.

Synthesis of Standards (Forced Degradation)

To generate sufficient material for characterization:

  • Protocol: Suspend Amoxicillin Trihydrate (10 mg/mL) in 0.1 M Ammonia solution (pH ~10).

  • Incubation: Store at room temperature for 24–48 hours.

  • Observation: The solution will darken, and DKP isomers will form as the major product.

  • Validation: Monitor via HPLC-UV at 254 nm. DKP isomers typically elute after Amoxicillin due to increased hydrophobicity (loss of polar carboxyl/amine charges upon cyclization).

Preparative Isolation (Prep-HPLC)[1][4][5]
  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Collection Trigger: UV absorbance at 230 nm (amide bond absorption).

  • Post-Processing: Lyophilize fractions immediately to prevent hydrolytic ring opening.

Structural Elucidation: The Core Data

This section details the specific spectral fingerprints required to confirm the DKP structure and distinguish isomers.

Mass Spectrometry (HRMS & MS/MS)

MS provides the molecular formula and fragmentation fingerprint.

  • Molecular Ion:

    
     Da (Consistent with 
    
    
    
    ).
  • Key Fragmentation Pattern (MS/MS of m/z 366):

    • m/z 207: Characteristic cleavage of the thiazolidine ring.

    • m/z 160: Quantitative ion representing the diketopiperazine core loss.

    • m/z 114: Thiazolidine ring fragment.

Differentiation Note: MS/MS spectra of diastereomers are often identical. Do not rely on MS alone for isomer assignment.

NMR Spectroscopy (The Gold Standard)

NMR is the only definitive method for stereochemical assignment.

1H NMR (500 MHz, DMSO-d6)

The formation of the DKP ring results in distinct shifts compared to Amoxicillin.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
H-5' (DKP Ring) 4.90 - 5.10Singlet/DoubletAlpha-proton of phenylglycine.[1] Shifts downfield due to DKP ring anisotropy.
H-2' (DKP Ring) 4.20 - 4.40DoubletCoupling with H-5' determines cis/trans relationship.[1]
Thiazolidine Methyls 1.20 - 1.60SingletsDiastereotopic methyls split significantly in DKP isomers due to ring rigidity.[1]
Aromatic Protons 6.70 - 7.20Doublets (AA'BB')Typical p-hydroxyphenyl pattern (unaffected by isomerization).[1]
Stereochemical Assignment (NOESY/ROESY)

To distinguish Isomer A (e.g., cis-relationship between H-2' and H-5') from Isomer B (trans):

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • Cis-Isomer: Strong NOE correlation between H-2' and H-5' (spatial proximity).[1]

    • Trans-Isomer: Weak or absent NOE correlation between H-2' and H-5'.

  • Validation: Check correlations between the Thiazolidine methyls and the H-2' proton to confirm the conformation of the thiazolidine ring fusion.

Data Comparison Table: Amoxicillin vs. DKP
FeatureAmoxicillinAmoxicillin DKP
Ring System Beta-lactam (4-membered)Diketopiperazine (6-membered)
UV Max ~230 nm, 274 nm~230 nm (Stronger end-absorption)
Acid/Base Stability Unstable (Hydrolyzes)High Stability (Resistant to hydrolysis)
Polarity (RT) Early eluting (Polar)Late eluting (Less Polar)

Experimental Workflow Diagram

This diagram summarizes the logical flow from sample to elucidated structure.

ElucidationWorkflow Sample Degraded Sample (pH 10 Stress) LCMS LC-HRMS Screening Identify m/z 366 Sample->LCMS Screening Prep Prep-HPLC Isolation Collect Isomer A & B LCMS->Prep Target Isolation NMR_1D 1H / 13C NMR Confirm DKP Skeleton Prep->NMR_1D Purity > 95% NMR_2D 2D NOESY Establish Stereochemistry NMR_1D->NMR_2D Connectivity Confirmed Final Structural Assignment ((2R) vs (2S) Epimers) NMR_2D->Final Spatial Correlations

Figure 2: Step-by-step structural elucidation workflow for Amoxicillin DKP isomers.

References

  • Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][4][5] Journal of Environmental Science and Health, Part A. Link

  • Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment.[1][6] Chemosphere. Link

  • Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[7] Link

  • Goessens, T., et al. (2020). Multi-residue analysis of 18 antibiotics in water...[1] including amoxicillin diketopiperazine.[2][3][6][4][5][7][8][9][10][11] Journal of Chromatography A. Link

Sources

Technical Guide: Spectroscopic Characterization of Amoxicillin Diketopiperazine (ADP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin Diketopiperazine (ADP) , pharmacopoeially designated as Amoxicillin Impurity C (EP) or Amoxicillin Related Compound C (USP) , represents a critical degradation product in the lifecycle of amoxicillin formulations. Unlike hydrolytic degradation products (e.g., amoxicilloic acid), ADP is formed via an intramolecular aminolysis reaction, resulting in a chemically stable 2,5-diketopiperazine (DKP) ring system.

This guide provides a definitive technical framework for the isolation, identification, and spectroscopic validation of ADP. It moves beyond basic data listing to explain the causality of spectral shifts, enabling researchers to confidently distinguish ADP from the parent API and other degradants.

Formation Mechanism & Chemistry

The formation of ADP is a non-enzymatic, intramolecular cyclization. The nucleophilic free amino group of the side chain attacks the electrophilic carbonyl carbon of the


-lactam ring. This reaction is accelerated in solution, particularly under acidic conditions or elevated temperatures, leading to the opening of the strained four-membered 

-lactam ring and the closure of a stable six-membered DKP ring.
Pathway Visualization

The following diagram illustrates the transformation from Amoxicillin to ADP, highlighting the critical ring-opening/ring-closing event.

ADP_Formation cluster_conditions Reaction Conditions Amox Amoxicillin (Beta-lactam Intact) Inter Tetrahedral Intermediate (Transient) Amox->Inter Nucleophilic Attack (Side chain NH2 -> Beta-lactam C=O) ADP Amoxicillin Diketopiperazine (DKP Ring Formed) Inter->ADP Ring Expansion (Beta-lactam opens -> 6-membered DKP closes) Cond Accelerated by: - Acidic pH (pH ~3) - Heat (>40°C) - Aqueous Solution

Figure 1: Mechanistic pathway of Amoxicillin degradation to Diketopiperazine via intramolecular aminolysis.

Synthesis and Isolation Protocol

To perform accurate spectroscopic characterization, a high-purity standard of ADP is required. The following protocol utilizes a pH-switch method to induce cyclization and precipitation.

Objective: Isolate >95% pure ADP for spectral analysis.

  • Dissolution: Suspend Amoxicillin Trihydrate (10.0 g) in water (100 mL) at room temperature.

  • Alkaline Activation: Adjust pH to 9.5 ± 0.2 using 1.0 M NaOH. Stir for 60 minutes. Note: This ensures full solubility and deprotonation of the amine.

  • Thermal Cyclization: Heat the solution to 50°C and stir for 5.0 hours. Mechanism: Heat provides the activation energy for the intramolecular attack.

  • Precipitation (pH Switch): Cool to room temperature. Adjust pH to 3.0 using 50% HCl. Rationale: ADP has low solubility at acidic pH, facilitating crystallization.

  • Purification: Stir for 2 hours. Filter the white precipitate, wash with water, and recrystallize from 80% ethanol.[1]

Validation Check: The final product should be a white to pale yellow solid with a melting point >218°C (dec).

Spectroscopic Analysis

The identification of ADP relies on detecting the loss of the


-lactam ring and the gain of the DKP ring features.
A. Mass Spectrometry (MS)

MS provides the primary confirmation of molecular weight and structural fragments.

  • Molecular Ion: ADP retains the same elemental formula as Amoxicillin (

    
    ) but is a structural isomer.
    
    • [M+H]+: m/z 366.1

  • Fragmentation Pattern (MS/MS):

    • m/z 160 (Quantitative Ion): This fragment corresponds to the thiazolidine ring moiety combined with the DKP core elements. It is the signature fragment for this class of penicillin degradants.

    • m/z 207 (Qualitative Ion): Represents the cleavage of the side chain/DKP system.

    • m/z 349: Loss of ammonia (

      
      , -17 Da) from the parent ion, typical for primary amines/amides.
      
B. Infrared Spectroscopy (FT-IR)

IR is the most rapid diagnostic tool for confirming the ring status.

  • Amoxicillin (Parent): Shows a distinct, sharp band at 1775 cm⁻¹ .

    • Origin: Stretching vibration of the strained carbonyl (

      
      ) in the 4-membered 
      
      
      
      -lactam ring.
  • ADP (Impurity): The 1775 cm⁻¹ band is ABSENT .

    • New Features: New amide bands appear in the 1660–1690 cm⁻¹ region, corresponding to the unstrained carbonyls of the 6-membered diketopiperazine ring.

    • Diagnostic Rule: If the spectrum shows a peak >1760 cm⁻¹, the

      
      -lactam ring is still intact (incomplete conversion).
      
C. Nuclear Magnetic Resonance (NMR)

NMR confirms the stereochemistry and the specific connectivity of the DKP ring.

  • 1H NMR (Proton):

    • 
      -lactam Protons (H-5, H-6):  In Amoxicillin, these appear as coupled doublets around 5.4–5.5 ppm. In ADP, the formation of the DKP ring shifts these signals significantly due to the change in ring strain and magnetic environment.
      
    • Side Chain Methines: The proton at the chiral center of the side chain (attached to the phenol) shifts due to its incorporation into the rigid DKP ring.

    • Diastereomers: ADP often exists as a mixture of diastereomers (epimers at the side-chain

      
      -carbon). You may observe signal splitting or dual sets of peaks for the methyl groups on the thiazolidine ring (~1.4 ppm).
      
  • 13C NMR (Carbon):

    • Carbonyls: The

      
      -lactam carbonyl signal (~174 ppm) disappears/shifts. Two distinct amide carbonyl signals for the DKP ring appear in the 165–175 ppm range.
      

Comparative Data Summary

The following table summarizes the key spectral differences to facilitate rapid identification.

FeatureAmoxicillin (API)Amoxicillin Diketopiperazine (ADP)Diagnostic Significance
Formula


Isomers (Same MW)
MW 365.4 g/mol 365.4 g/mol Cannot distinguish by low-res MS
MS [M+H]+ m/z 366m/z 366Requires MS/MS for fingerprinting
Key MS Fragment m/z 349 (M-NH3)m/z 160 (DKP core)m/z 160 is highly abundant in ADP
IR Carbonyl 1775 cm⁻¹ (

-lactam)
Absent (1660-1690 cm⁻¹ DKP)Definitive confirmation of ring opening
Solubility Moderate (Acidic/Basic)Poor (especially at pH 3)Basis for isolation protocol
Regulatory Active IngredientImpurity C (EP) / Related Comp. C (USP)Must be controlled < 0.15%

Analytical Workflow Diagram

This workflow describes the logical decision tree for characterizing an unknown impurity suspected to be ADP.

Analytical_Workflow Start Unknown Impurity (RT ~0.5-0.6 RRT) MS_Step LC-MS Analysis (m/z 366?) Start->MS_Step MS_Check Match MW of Amox? MS_Step->MS_Check IR_Step FT-IR Isolation (Micro-ATR) MS_Check->IR_Step Yes Result_Amox Likely Amoxicillin (or Hydrolysis Product) MS_Check->Result_Amox No IR_Check Peak at 1775 cm⁻¹? IR_Step->IR_Check IR_Check->Result_Amox Yes (Ring Intact) Result_ADP CONFIRMED: ADP (Diketopiperazine) IR_Check->Result_ADP No (Ring Opened)

Figure 2: Decision tree for the spectroscopic identification of ADP.

References

  • European Pharmacopoeia (Ph. Eur.) . Amoxicillin Trihydrate Monograph. Impurity C (Amoxicillin Diketopiperazine).[2]

  • United States Pharmacopeia (USP) . Amoxicillin Monograph. Amoxicillin Related Compound C.[1][2][3][4]

  • Lamm, A., et al. (2009) . "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517. Link

  • Gozlan, I., et al. "Formation of Amoxicillin Degradation Products in Aqueous Solutions." Chemosphere, 2013.
  • Panghal, S., et al. (2014) .[2] "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302.[2] Link

Sources

Technical Guide: Thermal Degradation Pathway of Amoxicillin to Diketopiperazine (Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal instability of Amoxicillin (AMX) presents a persistent challenge in formulation stability and cold-chain logistics.[1] While hydrolysis of the


-lactam ring to amoxicilloic acid is the primary degradation route, the subsequent cyclization to Amoxicillin Diketopiperazine (DKP) —designated as Impurity C  in the European Pharmacopoeia (EP)—represents a critical, irreversible pathway.[1] This guide provides a definitive technical analysis of the AMX 

DKP cascade, detailing the mechanistic kinetics, thermodynamic drivers, and a self-validating experimental protocol for stress testing.[1]

Mechanistic Pathway: The Chemistry of Cyclization[1]

The degradation of amoxicillin to diketopiperazine is not a single-step event but a sequential cascade driven by thermodynamic relaxation of the strained


-lactam ring followed by intramolecular aminolysis.[1]
The Two-Stage Cascade[1]
  • Stage I:

    
    -Lactam Hydrolysis (The Trigger) 
    Under thermal stress or catalytic pH conditions, the strained four-membered 
    
    
    
    -lactam ring undergoes nucleophilic attack by water.[1] The carbonyl carbon of the
    
    
    -lactam is the electrophilic center.[1] This ring-opening event yields Amoxicilloic Acid , a dicarboxylic acid intermediate lacking antibacterial activity.[1]
  • Stage II: Intramolecular Aminolysis (The Cyclization) This is the defining step for DKP formation.[1] The primary amine group on the amoxicillin side chain (attached to the

    
    -carbon) acts as an internal nucleophile.[1] It attacks the peptide bond carbonyl (formerly part of the 
    
    
    
    -lactam ring) of the penicilloic acid moiety.[1] This intramolecular reaction expels water and closes a new, stable six-membered piperazine-2,5-dione ring.[1]
Stereochemical Implications

The formation of DKP locks the molecule into a rigid bicyclic structure.[1] Notably, this process can yield diastereomers (epimers at the C-2 position of the piperazine ring), often referred to as the


 and 

epimers.[1] In regulatory contexts (EP), the specific isomer of concern is (4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2]
Pathway Visualization

The following diagram illustrates the sequential transformation and the critical transition states.

Amoxicillin_Degradation cluster_conditions Kinetic Drivers AMX Amoxicillin (Intact Beta-Lactam) TS1 Transition State I (Nucleophilic Attack) AMX->TS1 + Heat / H2O AMA Amoxicilloic Acid (Open Ring Intermediate) TS1->AMA Ring Opening TS2 Transition State II (Intramolecular Aminolysis) AMA->TS2 Side Chain Rotation DKP Diketopiperazine (EP Impurity C) TS2->DKP Cyclization (-H2O) cond pH < 4 or pH > 8 accelerates Step 1 Neutral pH/Heat favors Step 2

Figure 1: Sequential degradation pathway of Amoxicillin to Diketopiperazine (Impurity C).[2][3][4][5]

Thermodynamic & Kinetic Drivers[1]

Understanding the kinetics is essential for predicting shelf-life and setting excursion limits.[1]

Reaction Order and Rate Laws

The degradation of amoxicillin in aqueous solution typically follows pseudo-first-order kinetics (


), described by:

[1]

However, the formation of DKP from Amoxicilloic Acid is dependent on the concentration of the intermediate.[1] In solid-state or high-concentration suspensions, the kinetics may shift toward zero-order due to saturation effects or surface-limited reactivity.[1]

Temperature Dependence (Arrhenius)

Thermal stress exponentially increases the rate of both hydrolysis and cyclization.[1] The activation energy (


) for the 

-lactam opening is typically lower than that of the DKP cyclization, meaning DKP formation is often the rate-determining step in the total appearance of the impurity, but hydrolysis is the rate-determining step for the disappearance of the API.[1]
ParameterTypical Value RangeMechanistic Insight

(Hydrolysis)
60–80 kJ/molModerate thermal barrier; occurs slowly at room temp.[1]

(Cyclization)
85–100 kJ/molHigh thermal barrier; DKP spikes significantly at >40°C.
pH Optima pH 8–10 (Hydrolysis)Base catalysis rapidly opens the ring.[1]
DKP Stability pH 2–7Once formed, the DKP ring is relatively stable in acid.[1]
The "U-Shape" pH Profile

Amoxicillin stability exhibits a U-shaped pH-rate profile with maximum stability near its isoelectric point (pH ~4.8).[1]

  • Acidic (pH < 2): Rapid hydrolysis to amoxicilloic acid, followed by complex degradation (penillic acid).[1]

  • Alkaline (pH > 8): Rapid hydrolysis; Amoxicilloic acid forms but may not cyclize to DKP efficiently due to deprotonation of the amine, preventing nucleophilic attack.[1]

  • Neutral/Slightly Acidic (pH 4–7) + Heat: This is the "Sweet Spot" for DKP formation.[1] The amine is protonated enough to be stable but capable of attacking the carbonyl under thermal excitation.[1]

Experimental Protocol: Thermal Stress Validation

This protocol is designed not just to degrade the drug, but to isolate the DKP pathway for identification.[1]

Reagents & Equipment
  • API: Amoxicillin Trihydrate (Ph.[1] Eur. / USP grade).

  • Solvent: Phosphate buffer (pH 6.[1]8) to simulate intestinal fluid/neutral conditions favoring DKP.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or LC-MS/MS (Triple Quad).

  • Controls: Amoxicillin EP Impurity C Standard (CAS 94659-47-9).[1]

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve Amoxicillin Trihydrate to a concentration of 1.0 mg/mL in pH 6.8 Phosphate Buffer. Note: Use immediate sonication to ensure dissolution before degradation begins.[1]

  • Thermal Stress Induction: Aliquot the solution into amber glass HPLC vials (to exclude photodegradation). Place in a thermostated heating block at 60°C and 80°C .

    • Why these temps? 60°C accelerates the reaction for kinetic plotting (hours); 80°C forces the pathway for impurity isolation (minutes).[1]

  • Time-Point Sampling: Withdraw samples at

    
     hours.
    
  • Quenching (Critical Step): Immediately dilute the aliquot 1:1 with cold Acetonitrile (4°C) .

    • Mechanism:[1][3][6][7] Acetonitrile precipitates proteins (if bio-fluid) and the temperature drop freezes the Arrhenius kinetics, preserving the [AMA]/[DKP] ratio.[1]

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.01M Phosphate Buffer pH 5.0.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 60% B over 20 mins.

    • Detection: 230 nm (Amide bond absorption).[1]

Workflow Visualization

Experimental_Protocol cluster_prep Preparation cluster_stress Thermal Stress cluster_analysis Analysis Step1 Solubilize AMX (1mg/mL, pH 6.8) Step2 Incubate (60°C / 80°C) Step1->Step2 Step3 Sampling (0, 1, 4, 8, 24h) Step2->Step3 Kinetic Interval Step4 Quench (Cold ACN) Step3->Step4 Freeze State Step5 LC-MS/HPLC (Detect Impurity C) Step4->Step5

Figure 2: Workflow for the isolation and quantification of thermally induced DKP.

Analytical Identification

To confirm the presence of DKP (Impurity C) versus other degradants (like Amoxicilloic Acid), specific analytical markers must be used.[1]

Mass Spectrometry (LC-MS/MS)
  • Amoxicilloic Acid (Precursor):

    
    
    
    
    
    .[1]
  • Diketopiperazine (Product):

    
    
    
    
    
    .[1]
    • Note: The mass difference of 18 Da corresponds to the loss of water (

      
      ) during the cyclization step.[1] This is the definitive confirmation of DKP formation.[1]
      
UV Spectroscopy

DKP has a distinct UV absorption profile compared to the open-chain amoxicilloic acid due to the formation of the piperazine-2,5-dione ring, which alters the conjugation slightly. However, co-elution is common; MS detection is preferred for definitive identification.[1]

References

  • Gallo, M. B. C., et al. (2021).[1][8] "Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules." Journal of the Brazilian Chemical Society, 32(11), 2196-2206.[1] Link

  • Lamm, A., et al. (2009).[1][9] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.[1][9] Link

  • European Pharmacopoeia (Ph.[1] Eur.). "Amoxicillin Trihydrate Monograph: Impurity C." Link[1]

  • LGC Standards. "Amoxicillin Diketopiperazine (Impurity C) Data Sheet." Link

  • Nagy, Z. K., et al. (2022).[1] "Mechanistic Study of Diketopiperazine Formation." National Institutes of Health (PMC).[1] Link

Sources

Methodological & Application

analytical methods for amoxicillin diketopiperazine detection by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Amoxicillin Diketopiperazine (Amox-DKP) by HPLC-MS/MS

Abstract

Amoxicillin Diketopiperazine (Amox-DKP) is a stable, pharmacologically inactive, yet potentially allergenic degradation product of amoxicillin.[1][2][3] Its detection is complicated by its isomeric nature (MW 365.4 Da) with the parent drug, sharing the same nominal mass and elemental formula (


). This application note details a robust HPLC-MS/MS methodology designed to resolve Amox-DKP from amoxicillin using specific fragmentation pathways (m/z 160 product ion) and optimized chromatographic separation, ensuring compliance with rigorous quality control and environmental monitoring standards.

Introduction

Amoxicillin is a


-lactam antibiotic susceptible to degradation via hydrolysis and polymerization.[4][5] While the opening of the 

-lactam ring typically yields amoxicilloic acid, a subsequent intramolecular aminolysis reaction—often accelerated in acidic media or during improper storage—leads to the formation of the 2,5-diketopiperazine derivative (Amox-DKP).

Unlike the parent drug, Amox-DKP lacks antibacterial activity but retains immunogenic potential, posing risks in both pharmaceutical formulations and food safety (animal tissue residues). Furthermore, its enhanced chemical stability allows it to persist in wastewater effluents where the parent drug would otherwise degrade.

Degradation Pathway

The formation of Amox-DKP involves the nucleophilic attack of the side-chain amino group on the penicilloic acid carbonyl, forming a stable six-membered piperazine-2,5-dione ring.

degradation_pathway cluster_legend Key Transformation Amox Amoxicillin (MW 365.4) Penicilloic Amoxicilloic Acid (MW 383.4) Amox->Penicilloic + H2O (Beta-lactam hydrolysis) DKP Amox-DKP (MW 365.4) Penicilloic->DKP - H2O (Intramolecular aminolysis) desc Ring closure forms stable piperazine-2,5-dione structure

Figure 1: Degradation pathway of Amoxicillin to Amoxicillin Diketopiperazine (Amox-DKP).[5][6][7]

Method Development Strategy

The Isomer Challenge

Both Amoxicillin and Amox-DKP protonate to form


 at m/z 366.1. Relying solely on MS1 (parent ion) detection is insufficient.
  • Amoxicillin Fragmentation: Typically yields dominant fragments at m/z 349 (loss of

    
    ) and m/z 114  (cleavage of the side chain).
    
  • Amox-DKP Fragmentation: The cyclic DKP structure alters the fragmentation physics. The specific cleavage between the piperazine and thiazolidine rings yields a distinct quantifier ion at m/z 160 (thiazolidine moiety) and a qualifier at m/z 207 .

Chromatographic Separation

Amox-DKP is significantly more hydrophobic than amoxicillin due to the masking of the polar amino and carboxyl groups within the diketopiperazine ring.

  • Column Choice: A C18 column (e.g., Luna Omega Polar or Kromasil C18) provides excellent retention for the hydrophobic DKP while maintaining adequate retention for the polar parent drug.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are required to protonate the basic nitrogens for efficient ESI+ ionization and to suppress the ionization of residual carboxylic groups, improving peak shape.

Experimental Protocol

Reagents and Standards
  • Amoxicillin Trihydrate Standard: USP/EP Grade.

  • Amox-DKP Standard: Certified Reference Material (CAS 94659-47-9).[6]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: LC-MS grade Formic Acid.[8]

Sample Preparation

Stability Warning: Amoxicillin degrades rapidly in basic pH. Maintain pH < 6.0 during prep.[9]

For Biological Matrices (Plasma/Tissue):

  • Extraction: Aliquot 1.0 g/mL sample. Add 4 mL of 10 mM Potassium Dihydrogen Phosphate (pH 4.5) . Vortex for 2 min.

  • Deproteinization: Add 1 mL ACN to precipitate proteins. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Transfer: Transfer to amber autosampler vials (protect from light).

For Pharmaceutical Formulations:

  • Dissolution: Dissolve powder in Mobile Phase A (Water + 0.1% Formic Acid).

  • Dilution: Dilute to target concentration (e.g., 10 µg/mL) using Mobile Phase A.

LC-MS/MS Conditions

Table 1: HPLC Parameters

Parameter Setting
Column C18 (e.g., Phenomenex Luna Omega Polar C18), 100 x 2.1 mm, 1.6 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Table 2: Gradient Program

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Elution
6.0 60 Gradient Ramp
6.1 95 Wash
8.0 95 Hold Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End Run |

Table 3: MS/MS Source & MRM Parameters | Parameter | Setting | | :--- | :--- | | Ionization | ESI Positive (+) | | Capillary Voltage | 4.0 kV | | Desolvation Temp | 500°C | | Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) | | Amoxicillin | 366.1 | 349.1 | Quantifier | 15 | | | 366.1 | 114.1 | Qualifier | 25 | | Amox-DKP | 366.1 | 160.0 | Quantifier | 22 | | | 366.1 | 207.0 | Qualifier | 18 |

Analytical Workflow Diagram

workflow cluster_MS Mass Spectrometry (ESI+) Sample Sample (Tissue/Pharma) Extract Extraction (pH 4.5 Phosphate Buffer) Sample->Extract Clean Protein Precipitation / Ultrafiltration Extract->Clean LC HPLC Separation (C18 Column, Gradient) Clean->LC Ionization Ionization [M+H]+ = 366.1 LC->Ionization Filter MRM Filtering Ionization->Filter Detect_Amox Amox Detection 366 -> 349 / 114 Filter->Detect_Amox Detect_DKP DKP Detection 366 -> 160 / 207 Filter->Detect_DKP

Figure 2: Step-by-step analytical workflow for simultaneous detection of Amoxicillin and Amox-DKP.

Validation & Troubleshooting

Validation Parameters (Guideline)
  • Linearity: 10 ng/mL – 10,000 ng/mL (

    
    ).
    
  • Recovery: Expect >85% for DKP in biological matrices due to its higher stability compared to amoxicillin.

  • LOD/LOQ: Typical LOQ for Amox-DKP is ~5 ng/mL using modern Triple Quadrupole MS.

Troubleshooting "From the Bench"
  • Peak Tailing: If Amox-DKP tails, increase the column temperature to 45°C or slightly increase the formic acid concentration (up to 0.2%) to suppress secondary interactions.

  • Ghost Peaks: Amoxicillin can degrade on-column if the run time is too long or the column is contaminated with basic residues. Ensure the injector needle wash is acidic (e.g., 50:50 MeOH:Water + 0.1% FA).

  • Isomer Confirmation: If in doubt, compare the ratio of 160/207 transitions. This ratio is unique to DKP and stable across concentrations.

References

  • Nagele, E. & Moritz, R. (2005).[4][5] Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS and accurate mass determination. Journal of the American Society for Mass Spectrometry.[5]

  • Lamm, A. et al. (2009).[1] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health, Part A.

  • Reyns, T. et al. (2008).[4] Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Liu, Y. et al. (2022).[10] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats. Molecules.

  • PubChem. Amoxicillin diketopiperazine Compound Summary. National Library of Medicine. [7]

Sources

quantification of amoxicillin diketopiperazine in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of Amoxicillin Diketopiperazine (ADP) in Pharmaceutical Formulations

Executive Summary & Scientific Context

Amoxicillin is a semi-synthetic penicillin susceptible to degradation pathways that compromise drug potency and safety.[1] While hydrolysis to amoxicilloic acid is the primary degradation route, the formation of Amoxicillin Diketopiperazine (ADP) represents a critical, often overlooked stability failure mode.

ADP is formed via intramolecular aminolysis , where the free amino group of the phenylglycine side chain attacks the


-lactam carbonyl. This reaction opens the 

-lactam ring and simultaneously forms a stable six-membered piperazine-2,5-dione ring.[1][2] Unlike simple hydrolysis products, ADP formation is accelerated not just by moisture, but specifically by neutral-to-alkaline pH excursions and high concentrations (facilitating intermolecular dimerization in some contexts, known as Impurity J).[1][2]

Why This Matters:

  • Immunogenicity: The formation of new cyclic epitopes (diketopiperazines) can trigger hypersensitivity reactions distinct from the parent penicilloyl determinants.

  • Regulatory Compliance: USP and EP monographs impose strict limits on "Related Substances."[1] ADP is a specified impurity that requires resolution from the parent peak and amoxicilloic acid.

  • Quantification Challenge: ADP is amphoteric and polar, making retention on standard C18 columns difficult without precise pH control.[1]

Mechanistic Insight: The Degradation Pathway

To quantify ADP, one must understand its origin.[1] The following diagram illustrates the competitive degradation pathways. Note that ADP formation is an alternative to the standard hydrolysis pathway.

AmoxicillinDegradation cluster_conditions Critical Process Parameters Amox Amoxicillin (Parent Drug) AmoxAcid Amoxicilloic Acid (Hydrolysis Product) Amox->AmoxAcid Hydrolysis (Acid/Base/Enzymatic) ADP Amoxicillin Diketopiperazine (ADP) Amox->ADP Intramolecular Aminolysis (Neutral/Alkaline pH) ImpurityJ Amoxicillin Dimer (Impurity J) Amox->ImpurityJ Intermolecular Attack (High Conc.) pH pH > 6.0 Accelerates ADP Temp Temp > 25°C

Figure 1: Mechanistic pathway of Amoxicillin degradation. The green path highlights the specific formation of ADP via intramolecular cyclization.

Method Development Strategy

Successful separation relies on manipulating the ionization state of the amphoteric amoxicillin molecule (pKa values approx. 2.8, 7.2, and 9.6).

  • Stationary Phase Selection: A standard C18 (L1) column is sufficient, but a "base-deactivated" C18 or a polar-embedded group column provides superior peak shape for the basic amine moiety.[1][2]

  • pH Control (The "Butterfly Effect"):

    • pH < 3.0:[1] Amoxicillin is protonated; retention is low.[1]

    • pH > 6.0:[1][3] Amoxicillin degrades rapidly to ADP and amoxicilloic acid during the run.

    • Optimal pH: 5.0 ± 0.1 . At this pH, the carboxylic acid is ionized, but the amine is protonated. This zwitterionic state is stable enough for analysis and provides distinct selectivity for the neutral diketopiperazine ring of ADP.

Protocol A: HPLC-UV (QC & Release Testing)

This protocol is aligned with USP <621> and optimized for robustness in a QC environment.

Objective: Quantify ADP at levels > 0.05% w/w.

Instrument Configuration
  • System: HPLC with Binary Gradient Pump and Column Oven.[1]

  • Detector: UV-Vis / PDA at 254 nm (aromatic ring) or 230 nm (amide bond - higher sensitivity but more noise).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent USP L1.[1]

Reagents & Mobile Phase
  • Buffer (Mobile Phase A): Dissolve 13.6 g of Monobasic Potassium Phosphate (

    
    ) in 2000 mL water. Adjust pH to 5.0 ± 0.1  with 45% KOH solution. Note: Precise pH adjustment is critical for resolution.
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0964Isocratic hold for Amox elution
10.0964End of isocratic hold
25.08020Gradient to elute ADP & Dimers
35.08020Wash
36.0964Re-equilibration
45.0964End of Run
Sample Preparation
  • Diluent: Mobile Phase A (Buffer pH 5.0). Do not use pure water or methanol, as these can induce degradation during autosampler storage.[1]

  • Stock Solution: Dissolve Amoxicillin reference standard to 1.0 mg/mL.

  • Test Solution: Weigh powder equivalent to 100 mg Amoxicillin. Dissolve in Diluent, sonicate for 5 mins (maintain temp < 25°C), and dilute to 100 mL.

  • Filtration: 0.45 µm Nylon or PTFE filter. Discard the first 2 mL of filtrate due to potential adsorption.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Amoxicillin and Amoxicilloic Acid/ADP peaks.
    
  • Tailing Factor: < 2.0 for the Amoxicillin peak.[4][5][6]

  • RSD: < 2.0% for replicate injections.[1]

Protocol B: LC-MS/MS (Trace Analysis & Cleaning Validation)[1][2]

For detecting ADP at trace levels (e.g., cleaning validation swabs or early stability indicating), UV is insufficient.[1] This protocol uses Mass Spectrometry.[1][7]

Objective: Quantify ADP at levels < 10 ng/mL.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).[1]

  • Source: Electrospray Ionization (ESI) in Positive Mode .[1][7]

Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

MS/MS Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Amoxicillin 366.1114.120Quantifier
ADP (Diketopiperazine) 366.1160.125Isomer of Amox - requires chromatographic separation
Amoxicilloic Acid 384.1323.015Hydrolysis Product

Note: ADP and Amoxicillin are isomers (if Amox is dehydrated) or related by water loss.[1] High chromatographic resolution is required to distinguish source fragmentation from actual ADP presence.[1]

Analytical Workflow & Logic

The following diagram details the decision-making process for sample analysis.

AnalyticalWorkflow Start Sample Receipt (Formulation/API) Prep Sample Preparation (Buffer pH 5.0, 4°C) Start->Prep Check Target Concentration? Prep->Check HighConc High (>0.1%) Use HPLC-UV Check->HighConc Release/Stability LowConc Trace (<0.1%) Use LC-MS/MS Check->LowConc Cleaning/Bioanalysis Validation Check System Suitability (Res > 2.0) HighConc->Validation LowConc->Validation Analysis Data Analysis Calculate % Impurity Report Final Report Analysis->Report Validation->Analysis

Figure 2: Decision tree for selecting the appropriate quantification protocol based on analytical needs.

Troubleshooting & Critical Control Points

  • Peak Splitting:

    • Cause: Sample solvent mismatch.[1]

    • Fix: Ensure the sample diluent matches the initial mobile phase (96% Buffer / 4% ACN). Dissolving in 100% ACN will cause massive peak distortion.[1]

  • "Ghost" ADP Peaks:

    • Cause: On-column degradation. If the column oven is > 40°C or the run time is too long at neutral pH, Amoxicillin will convert to ADP during the analysis.

    • Fix: Keep column temp ≤ 25°C and autosampler at 4°C.

  • Co-elution with Dimer (Impurity J):

    • Insight: The "Amoxicillin Dimer" (Impurity J) often elutes after ADP.[1]

    • Fix: Extend the gradient hold at 20% B. Do not rush the gradient ramp.

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Organic Impurities.[1][8] USP-NF.[1][2][9] (Provides the regulatory basis for related compound limits and chromatographic parameters). [1][2]

  • European Pharmacopoeia (Ph.[1][5] Eur.). Amoxicillin Trihydrate Monograph 0260.[1] (Defines Impurity J and specific system suitability requirements). [1][2]

  • Nagele, E., et al. (2005).[1][10] Structure elucidation of degradation products of the antibiotic drug Amoxicillin with Ion Trap MS. Agilent Technologies Application Note 5989-2470EN.[1][2][10] (Authoritative source on MS fragmentation patterns of ADP). [1][2]

  • De Baere, S., et al. (2008).[1] Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 860(1), 100-107.[1] (Establishes the LC-MS/MS transitions for ADP/Diketo).

  • Gotte, H., et al. (2002).[1] Amoxicillin degradation products: Analysis and toxicological evaluation.[1] Journal of Antimicrobial Chemotherapy. (Discusses the immunogenicity risks of the diketopiperazine ring). [1][2]

Sources

Technical Guide: Amoxicillin Diketopiperazine (ADP) as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Amoxicillin Diketopiperazine (ADP) is a critical degradation impurity formed through the intramolecular aminolysis of Amoxicillin. Unlike hydrolytic degradation which opens the beta-lactam ring to form penicilloic acid, ADP formation involves the nucleophilic attack of the side-chain primary amine onto the beta-lactam carbonyl group. This results in a stable 2,5-diketopiperazine ring fused to the thiazolidine moiety.

Regulatory Significance:

  • European Pharmacopoeia (Ph.[1][2][3] Eur.): Designated as Impurity D .[2]

  • United States Pharmacopeia (USP): Designated as Amoxicillin Related Compound L .

  • Toxicity: While ADP is chemically stable, its presence indicates poor formulation stability or exposure to thermal stress. It possesses potential allergenic properties distinct from the parent API.

This guide provides a self-validating chromatographic workflow to utilize ADP as a reference standard, ensuring precise impurity profiling in compliance with ICH Q3A/B guidelines.

Chemical Basis & Degradation Mechanism[5][6]

Understanding the formation of ADP is essential for troubleshooting "ghost peaks" in stability studies. ADP often co-elutes with other polar impurities if the mobile phase pH is not strictly controlled.

Formation Pathway

The following diagram illustrates the degradation logic. The reaction is favored in solution states where the side-chain amine is unprotonated (higher pH) or under thermal stress.

ADP_Formation Figure 1: Formation of Amoxicillin Diketopiperazine (ADP) AMX Amoxicillin (Parent API) Inter Nucleophilic Attack (Side Chain Amine -> Beta-Lactam) AMX->Inter Intramolecular Cyclization Penicilloic Amoxicillin Penicilloic Acid (Hydrolysis Product) AMX->Penicilloic Hydrolysis (+H2O) (Competing Pathway) ADP Amoxicillin Diketopiperazine (ADP / Impurity D) Inter->ADP Ring Closure

[3]

Experimental Protocol: HPLC/UHPLC Methodology

This protocol harmonizes USP and Ph. Eur. approaches, optimizing for the separation of ADP (a zwitterion) from the parent Amoxicillin and the open-ring Penicilloic acid.

Reagents & Standards Preparation

Critical Handling Note: ADP reference standards are often hygroscopic. Equilibrate the vial to room temperature before weighing to prevent moisture uptake, which biases potency calculations.

ComponentGrade/SpecificationFunction
ADP Standard >95% Purity (Certified Ref Material)Impurity Quantification
Amoxicillin Trihydrate USP/EP Reference StandardResponse Factor Calculation
Potassium Phosphate (Monobasic) HPLC GradeBuffer Agent (pH control)
Acetonitrile (ACN) HPLC Gradient GradeOrganic Modifier
Water 18.2 MΩ·cm (Milli-Q)Solvent

Standard Solution Preparation:

  • Stock Solution (ADP): Dissolve 2.5 mg of ADP Reference Standard in 50.0 mL of Mobile Phase A . (Concentration: ~0.05 mg/mL).[4] Note: ADP is more stable in pH 5.0 buffer than in pure water.

  • System Suitability Solution: Prepare a mixture containing 1.0 mg/mL Amoxicillin and 0.01 mg/mL ADP.

Chromatographic Conditions

The separation relies on suppressing the ionization of the carboxylic acid groups while maintaining the zwitterionic character of the amine. pH 5.0 is the critical process parameter (CPP).

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18).

    • Rationale: A base-deactivated silica is required to prevent tailing of the amine groups.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 ± 0.1 with dilute KOH.

  • Mobile Phase B: Acetonitrile : Mobile Phase A (20 : 80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV at 210 nm (optimal for ADP amide absorption) or 254 nm.

  • Column Temperature: 25°C (Ambient).

Gradient Program

ADP typically elutes before Amoxicillin due to its higher polarity and compact structure.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0991Injection / Isocratic Hold
2.0991End Isocratic
20.02080Linear Gradient
25.02080Wash
25.1991Re-equilibration
35.0991End of Run

Method Validation & System Suitability

To ensure the data is trustworthy, the system must meet specific acceptance criteria before sample analysis.

System Suitability Criteria (SST)

Run the System Suitability Solution (Amoxicillin + ADP) five times.

ParameterAcceptance LimitScientific Rationale
Resolution (

)
> 2.0 between ADP and AmoxicillinEnsures accurate integration of the impurity tail.
Tailing Factor (

)
< 2.0 for ADP peakIndicates minimized secondary interactions with silanols.
RSD (Area) < 2.0% (n=5 injections)Verifies injector precision and detector stability.
Relative Retention Time (RRT) ADP ≈ 0.6 - 0.7 (relative to Amoxicillin)Confirms correct peak identification.
Validation Workflow Diagram

Validation_Workflow Figure 2: Validation Logic Flow Start Start Validation Prep Prepare Buffer pH 5.0 (Critical Step) Start->Prep Inj_SST Inject System Suitability (Amox + ADP) Prep->Inj_SST Check_Rs Check Resolution (Rs > 2.0?) Inj_SST->Check_Rs Fail Troubleshoot: Check pH or Column Age Check_Rs->Fail Fail Sample Inject Samples Check_Rs->Sample Pass Fail->Prep Remake Buffer Calc Calculate Impurity % (External Standard Method) Sample->Calc

Calculation & Data Analysis

Quantification should be performed using the External Standard Method .



Where:

  • 
     = Peak area of ADP in the sample.
    
  • 
     = Peak area of ADP in the Reference Standard solution.
    
  • 
     = Concentration of ADP Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Potency of the ADP Reference Standard (decimal, e.g., 0.995).
    

Relative Response Factor (RRF): If an ADP standard is unavailable for routine testing, you may use the RRF relative to Amoxicillin.

  • RRF for ADP: Typically 1.4 (at 210 nm) due to the formation of the extra amide bond in the diketopiperazine ring, which increases UV absorption compared to the open structure. Note: This value must be experimentally verified for your specific detector.

Troubleshooting Guide

IssueProbable CauseCorrective Action
ADP Peak Splitting pH drift or solvent mismatch.Ensure sample diluent matches Mobile Phase A. Check buffer pH (must be 5.0).
Low Resolution (

)
Column degradation (Hydrolysis of bonded phase).Replace C18 column. Ensure column is "AQ" type (compatible with high aqueous content).[5]
Ghost Peaks Contaminated Mobile Phase.Use fresh Milli-Q water. Filter buffer through 0.22 µm membrane.
Retention Time Shift Temperature fluctuation.[6]Thermostat column compartment to exactly 25°C or 30°C.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amoxicillin Trihydrate Monograph. Impurity D (Amoxicillin Diketopiperazine).

  • United States Pharmacopeia (USP) . Amoxicillin Capsules Monograph. USP 43-NF 38.

  • Gomes, N. G. M., et al. (2019) .[7] "Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers." Marine Drugs.[7] (Context on Diketopiperazine stability). [8]

  • LGC Standards . Amoxicillin Diketopiperazine Reference Material Data Sheet.

  • Nagaraju, P., et al. (2014) . "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research. (Describes synthesis and structure of Impurity D).

Sources

Application Note: Stability-Indicating HPLC Assay for Amoxicillin and Amoxicillin Diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development of a robust stability-indicating assay (SIA) for Amoxicillin (AMX) and its specific diketopiperazine (DKP) degradant. It moves beyond standard recipe-following, focusing on the why and how of critical method parameters.

Executive Summary & Scientific Context

Amoxicillin (AMX) is a semi-synthetic penicillin susceptible to multiple degradation pathways. While hydrolysis of the


-lactam ring to Amoxicilloic Acid  is the primary pathway in aqueous solution, a specific intramolecular aminolysis reaction leads to the formation of Amoxicillin Diketopiperazine (DKP)  (specifically (2R,5R)-2-(4-hydroxyphenyl)-5-(2,2-dimethyl-1,3-thiazolidin-4-yl)piperazine-3,6-dione).

Why this matters:

  • Toxicity: DKP is a stable isomer that lacks antibiotic activity but may possess distinct immunogenic properties compared to the parent drug.

  • Regulatory: ICH Q1A(R2) requires the monitoring of all impurities >0.1%. DKP often forms in significant quantities in concentrated suspensions or alkaline conditions (e.g., co-formulation with basic excipients).

  • Chromatographic Challenge: AMX is amphoteric and polar. DKP is structurally similar but less polar. Separating these two, alongside the highly polar Amoxicilloic Acid, requires a carefully tuned stationary phase and pH control.

Chemical Mechanism of Degradation

Understanding the mechanism is prerequisite to stressing the sample correctly during validation.

The Pathway:

  • Hydrolysis (Acid/Base/Enzymatic): Water attacks the

    
    -lactam carbonyl, opening the ring to form Amoxicilloic Acid .
    
  • Aminolysis (Intramolecular): The free amino group on the C6-side chain attacks the

    
    -lactam carbonyl. This cyclization forms the six-membered Diketopiperazine (DKP)  ring. This reaction is favored in high concentrations (polymerization risk) or alkaline pH where the side-chain amine is unprotonated (nucleophilic).
    
Visualization: Degradation Pathways[1][2][3]

AmoxicillinDegradation cluster_legend Pathway Key AMX Amoxicillin (AMX) (Intact Beta-Lactam) Acid Amoxicilloic Acid (Hydrolysis Product) AMX->Acid Hydrolysis (+H2O) pH < 4 or pH > 8 DKP Amoxicillin Diketopiperazine (DKP) (Cyclization Product) AMX->DKP Intramolecular Aminolysis (Side chain NH2 attack) Favored at pH 7-9 key1 Primary pathway in dilute acid key2 Primary pathway in neutral/alkaline conc. sol.

Figure 1: Divergent degradation pathways of Amoxicillin.[1][2][3][4] Note that DKP formation competes with simple hydrolysis.

Method Development Strategy

Stationary Phase Selection

AMX is highly polar. Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain AMX.

  • Recommendation: Use a C18-Aq (Hydrophilic Endcapped) or Polar-Embedded C18 column. These allow 100% aqueous starts, ensuring AMX is retained away from the solvent front (

    
    ).
    
  • Dimensions: 250 x 4.6 mm, 5 µm (Standard HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

pH Optimization (The Critical Variable)

AMX has a pKa1 (COOH)


 2.8 and pKa2 (NH3+) 

7.2.
  • Target pH: 3.0 - 5.0 .

  • Reasoning: At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention. At pH > 5.0, the carboxylic acid is ionized (negative), reducing retention. A buffer at pH 5.0 (Phosphate) is often optimal as it keeps the amine protonated and the acid ionized, providing a stable zwitterionic window where resolution from DKP is maximized.

Detection Wavelength
  • 229 nm or 230 nm : Optimal balance. It targets the amide bonds.

  • 254 nm : Lower sensitivity for AMX but useful if excipients interfere at lower wavelengths.

  • Protocol Standard: Use 230 nm for impurity profiling.

Detailed Experimental Protocol

Reagents & Equipment[6]
  • Instrument: HPLC with PDA (Photo Diode Array) detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: Agilent Zorbax SB-Aq or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[3]
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

Preparation of Solutions

Buffer Solution (Mobile Phase A):

  • Dissolve 6.8 g of

    
     in 1000 mL of Milli-Q water (0.05 M).
    
  • Adjust pH to 5.0 ± 0.1 using dilute KOH or Phosphoric Acid.

  • Filter through 0.45 µm nylon membrane.

Diluent:

  • Phosphate Buffer pH 5.0 : Acetonitrile (95:5 v/v). Note: Do not use pure water as AMX degrades rapidly.

Standard Preparation:

  • Stock: 1.0 mg/mL Amoxicillin Trihydrate in Diluent.

  • Impurity Stock: 0.1 mg/mL Amoxicillin Diketopiperazine (USP Reference Standard or synthesized via alkaline degradation).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Column Temp 25°C (Ambient)
Detection UV at 230 nm (Bandwidth 4 nm)
Run Time 25 minutes

Gradient Table:

Time (min) Mobile Phase A (Buffer pH 5.0) % Mobile Phase B (Acetonitrile) % Comment
0.0 98 2 Hold AMX
5.0 98 2 Isocratic hold
15.0 80 20 Elute DKP
20.0 80 20 Wash
20.1 98 2 Re-equilibrate

| 25.0 | 98 | 2 | End |

Technical Insight: DKP is less polar than AMX. The gradient ramp from 2% to 20% ACN is required to elute DKP within a reasonable timeframe while keeping AMX (RT ~6-8 min) well-resolved from the void volume.

Method Validation (Self-Validating Systems)

To ensure the method is "Stability-Indicating," you must prove it separates degradants generated in situ.

Specificity (Forced Degradation)

Perform the following stress tests. Inject immediately to capture transient intermediates.

  • Acid Hydrolysis: 0.1 N HCl, 30 min @ RT. -> Expect Amoxicilloic Acid (RT < AMX).

  • Alkaline Hydrolysis (Targeting DKP): 0.1 N NaOH, 10 min @ RT, then neutralize. -> Expect DKP (RT > AMX).

  • Thermal: Solid state, 60°C for 7 days.

  • Oxidative: 3%

    
    , 30 min.
    

Acceptance Criteria: Peak purity (PDA) > 99.0% for the AMX peak. Resolution (


) > 2.0 between AMX and nearest impurity.
Linearity & Range
  • AMX: 50% to 150% of target concentration.

  • DKP: LOQ to 120% of specification limit (usually 1.0%).

Workflow Visualization

MethodValidation Start Method Development Screening Column Screening (Select C18-Aq / Polar Embedded) Start->Screening Opt Optimization (pH 5.0 Buffer, Gradient Slope) Screening->Opt Stress Forced Degradation (Specificity) Opt->Stress Check Peak Purity Check (PDA) Stress->Check Check->Opt Fail (Co-elution) Final Final Validated Method Check->Final Pass (Pure Peak)

Figure 2: Iterative workflow for establishing specificity in stability-indicating assays.

Troubleshooting & Insights

  • Ghost Peaks: Amoxicillin solutions are unstable.[2] If samples sit in the autosampler for >4 hours, DKP peaks will grow naturally. Protocol: Keep autosampler temperature at 4°C.

  • Peak Tailing: AMX tails on older silica columns due to silanol interactions. Ensure the column is "Base Deactivated" (BDS).

  • Retention Time Shift: Phosphate buffer pH is temperature sensitive. Ensure the column oven is actively controlled at 25°C, not just "ambient."

References

  • International Conference on Harmonisation (ICH) . Q1A(R2) Stability Testing of New Drug Substances and Products. (Guideline for stress testing). [Link]

  • Tippa, D. & Singh, N. (2010).[5] Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry. (Source for pH 5.0 mobile phase conditions). [Link]

  • Gollapalli, N. R., et al. (2012). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Acta Chromatographica. (Detailed impurity profiling including DKP). [Link]

  • Lamm, A., et al. (2009).[6] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health. (Confirmation of DKP stability and structure). [Link]

Sources

Application Note & Protocol: High-Recovery Solid-Phase Extraction of Amoxicillin Diketopiperazine from Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The widespread use of antibiotics like amoxicillin has led to their inevitable presence in wastewater systems. However, amoxicillin itself is often short-lived in aquatic environments, rapidly degrading into more stable byproducts.[1] A primary and chemically stable degradation product is amoxicillin diketopiperazine-2',5'-dione (AMX-DKP).[1] The occurrence of AMX-DKP in wastewater is a growing concern, not only as an indicator of pharmaceutical pollution but also due to the potential for inducing allergic reactions in humans.[1] Therefore, robust and reliable analytical methods are crucial for monitoring its presence.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of AMX-DKP from complex wastewater matrices. The inherent challenge lies in the polarity of AMX-DKP and the high concentration of interfering organic and inorganic matter in wastewater. This guide focuses on the use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents, which have demonstrated superior performance in retaining a wide range of compounds from polar to non-polar.[2] We will delve into the rationale behind each step of the protocol, from sample pre-treatment to the final elution, providing a scientifically sound and reproducible workflow for researchers, environmental scientists, and drug development professionals. Subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][3]

The Challenge of Amoxicillin and AMX-DKP Analysis in Wastewater

Amoxicillin's β-lactam ring is susceptible to hydrolysis, leading to the formation of amoxicilloic acid, which then rapidly cyclizes to the more stable AMX-DKP.[4] This stability means that AMX-DKP can persist in the environment, making it a more reliable marker for amoxicillin contamination than the parent compound.[1]

Wastewater, however, is a notoriously complex matrix. It contains a myriad of dissolved organic matter, suspended solids, salts, and other contaminants that can interfere with the extraction and analysis of target analytes.[5] A robust sample preparation method is therefore essential to:

  • Isolate AMX-DKP from interfering matrix components.

  • Concentrate the analyte to detectable levels.

  • Ensure compatibility with downstream analytical instrumentation like LC-MS/MS.

Principles of Solid-Phase Extraction (SPE) and Sorbent Selection

SPE is a powerful technique for sample preparation that partitions analytes between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[2] The choice of sorbent is critical for successful extraction.

Why Polymeric HLB Sorbents?

For polar and zwitterionic compounds like AMX-DKP in aqueous matrices, traditional silica-based reversed-phase sorbents (e.g., C18) can exhibit poor retention. Polymeric sorbents, particularly those with a hydrophilic-lipophilic balance (HLB), offer a significant advantage.[6][7][8][9]

  • Mechanism of Action: HLB sorbents are typically copolymers, such as divinylbenzene-co-N-vinylpyrrolidone, which possess both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) moieties.[2][8] This dual nature allows for the effective retention of a broad spectrum of compounds, from non-polar to highly polar.[2]

  • Enhanced Water Wettability: The hydrophilic component ensures that the sorbent remains wetted even when the sample is loaded in a highly aqueous environment, preventing the loss of retention that can occur with dewetting of purely hydrophobic sorbents.[10]

  • High Capacity and Reproducibility: Polymeric sorbents generally offer high binding capacity and excellent batch-to-batch reproducibility.[6]

Alternative and Emerging Sorbents

While HLB sorbents are the primary focus of this protocol, it is worth noting other potential options:

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities on a single sorbent particle.[11] For a zwitterionic compound like AMX-DKP, a mixed-mode weak cation exchange (WCX) sorbent could provide enhanced selectivity by targeting both the carboxylate and amine groups.[12]

  • Novel Polymeric Sorbents: Research into new polymeric materials with tailored functionalities for specific classes of environmental contaminants is ongoing.[13]

Detailed Application Protocol

This protocol is optimized for the extraction of AMX-DKP from wastewater using a generic polymeric HLB SPE cartridge.

Materials and Reagents
Item Specification
SPE CartridgesPolymeric HLB, e.g., Oasis HLB (500 mg, 6 cm³)
Methanol (MeOH)HPLC or LC-MS grade
Acetonitrile (ACN)HPLC or LC-MS grade
Formic Acid (FA)LC-MS grade
Hydrochloric Acid (HCl)Analytical grade
Ultrapure WaterType I, 18.2 MΩ·cm
Glass Fiber Filters1 µm pore size
Nylon Membrane Filters0.45 µm pore size
Chelating AgentNa₄EDTA
Collection TubesGlass or polypropylene
SPE Vacuum Manifold
Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 1. Wastewater Sample Collection Filter1 2. Filtration (1 µm Glass Fiber) Sample->Filter1 Remove particulates Filter2 3. Filtration (0.45 µm Nylon) Filter1->Filter2 Chelate 4. Add Na₄EDTA Filter2->Chelate Complex metal ions Acidify 5. Acidify to pH ~3 Chelate->Acidify Protonate analyte Condition 6. Sorbent Conditioning (Methanol & Water) Load 7. Sample Loading Condition->Load Load sample onto cartridge Wash1 8. Interference Wash (Acidified Water) Load->Wash1 Remove polar interferences Dry 9. Sorbent Drying Wash1->Dry Remove excess water Elute 10. Analyte Elution (Methanol) Dry->Elute Disrupt sorbent-analyte interaction Evaporate 11. Evaporation to Dryness Elute->Evaporate Concentrate sample Reconstitute 12. Reconstitution Evaporate->Reconstitute Prepare for injection Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of AMX-DKP from wastewater.

Step-by-Step Methodology

1. Sample Collection and Preservation:

  • Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation.[14]

  • Samples should be transported on ice and stored at 4°C.

  • Process samples as soon as possible to minimize analyte degradation.

2. Sample Pre-treatment:

  • Filtration: To prevent clogging of the SPE cartridge, it is crucial to remove suspended solids. Perform a two-step filtration: first through a 1 µm glass fiber filter, followed by a 0.45 µm nylon membrane filter.[15]

    • Rationale: This sequential filtration effectively removes both larger particulates and finer suspended matter without causing premature clogging of the finer filter.

  • Chelation: Add Na₄EDTA to the filtered sample (e.g., 375 mg per 500 mL sample).[15]

    • Rationale: Wastewater can contain metal ions that can form complexes with amoxicillin and its degradation products, potentially affecting their extraction efficiency. EDTA acts as a strong chelating agent, preventing these interactions.[15]

  • Acidification: Adjust the pH of the sample to approximately 3.0 using hydrochloric acid.[15]

    • Rationale: AMX-DKP is a zwitterionic compound. At a neutral pH, it exists in both protonated and deprotonated forms. By lowering the pH to ~3, the carboxylate group is protonated, making the molecule more non-polar and enhancing its retention on the reversed-phase component of the HLB sorbent. This has been shown to improve recoveries for many antibiotics.[16]

3. Solid-Phase Extraction Procedure:

  • Sorbent Conditioning: This step solvates the polymeric sorbent chains, preparing them for interaction with the sample.

    • Pass 10 mL of methanol through the HLB cartridge.[15]

    • Follow with 10 mL of ultrapure water, acidified to pH ~2.5.[15] Do not let the sorbent go dry at this stage.

    • Rationale: The methanol activates the hydrophobic parts of the polymer, while the acidified water primes the sorbent for the acidified sample, ensuring a smooth transition and preventing analyte breakthrough due to surface tension effects.

  • Sample Loading:

    • Load the pre-treated wastewater sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 1-2 mL/min.[15]

    • Rationale: A slow and steady flow rate is critical to allow sufficient residence time for the analyte to interact with and be retained by the sorbent. A faster flow rate can lead to poor recovery.

  • Washing (Interference Removal):

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water.[15]

    • Rationale: This step removes highly polar, water-soluble interferences (like salts) that are not retained by the sorbent, while the target analyte, AMX-DKP, remains bound.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for at least 30 minutes.[15]

    • Rationale: Removing residual water is crucial. Water can interfere with the subsequent elution step, where a non-polar organic solvent is used. A wet sorbent can lead to incomplete elution and lower recoveries.

  • Elution:

    • Elute the retained analytes by passing 6-10 mL of methanol through the cartridge at a slow flow rate (~1 mL/min).[15]

    • Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between AMX-DKP and the sorbent, effectively releasing the analyte from the cartridge. A slow elution ensures complete recovery.

4. Post-Extraction Processing:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Rationale: This step concentrates the analyte, increasing the sensitivity of the subsequent analysis.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL to 1 mL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of 0.1% formic acid in water and methanol/acetonitrile).[17][18]

    • Rationale: Reconstituting in the mobile phase ensures peak shape integrity and compatibility with the analytical column.

Analytical Determination by LC-MS/MS

The final extract is analyzed by a suitable technique, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: A C18 or similar reversed-phase column is typically used.[19] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is common.[15][18]

  • Mass Spectrometry: Detection is typically performed in positive ion mode using electrospray ionization (ESI+).[18] The precursor ion for AMX-DKP ([M+H]⁺) is m/z 366.[4] Specific product ions are monitored for quantification and confirmation.[4]

Validation and Quality Control

A robust analytical method requires rigorous validation. Key parameters to assess include:

  • Recovery: The efficiency of the extraction process, determined by spiking known concentrations of AMX-DKP into blank wastewater samples.

  • Matrix Effects: The influence of co-extracted wastewater components on the ionization of the analyte in the mass spectrometer.

  • Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ): To establish the working range of the method.[20]

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the extraction of amoxicillin diketopiperazine from challenging wastewater matrices. The use of polymeric HLB sorbents is key to achieving high recovery and a clean extract. By understanding the rationale behind each step, from sample pre-treatment to elution, researchers can confidently implement and adapt this method for the routine monitoring of this important environmental contaminant. This ensures data of high quality and integrity, which is essential for assessing the environmental impact of pharmaceutical residues.

References

  • Magnetic solid-phase extraction of amoxicillin and doxycycline from water and urine samples based on cetylpyridinium chloride-modified Fe3O4 nanoparticles followed by spectrophotometric determination. PubMed.
  • Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. PubMed.
  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters.
  • Mixed-mode ion-exchange polymeric sorbents in environmental analysis. ResearchGate.
  • Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS.
  • Polymeric HLB SPE Cartridges. Hawach Scientific Co., Ltd.
  • Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. ResearchGate.
  • SOLID-PHASE EXTRACTION OF AMOXICILLIN IN AQUEOUS SYSTEM BY USING Mg-Al-OXALATE LDH AS A STATIONARY PHASE. ResearchGate.
  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation.
  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI.
  • LCMS-IT-TOF Analysis of Amoxicillin. Jenck.
  • Technical Support Center: Analysis of Amoxicillin Degradation Products. Benchchem.
  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont.
  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. PMC.
  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
  • HPLC chromatogram showing the identification of AMX and two isomers of ADP. ResearchGate.
  • Hydrophilic hypercrosslinked polymeric sorbents for the solid-phase extraction of polar contaminants from water. PubMed.
  • Sampling Considerations for Wastewater Surveillance of Antibiotic Resistance in Fecal Bacteria. PMC - NIH.
  • Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. PubMed.
  • On-line weak cationic mixed-mode solid-phase extraction coupled to liquid chromatography-mass spectrometry to determine illicit drugs at low concentration levels from environmental waters. PubMed.
  • Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture. Scholar Commons.
  • LC-MS-MS Analysis of Antibiotics in Wastewater. LCGC International.
  • Polymeric HLB SPE Cartridge. Hawach Scientific.
  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • Sample preservation for the analysis of antibiotics in water. ResearchGate.
  • New polymeric sorbent for the solid-phase extraction of chlorophenols from water samples followed by gas chromatography-electron-capture detection. PubMed.
  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek.
  • Supel™ Swift HLB SPE Cartridges. Sigma-Aldrich.
  • From Waste to Water Purification: Textile-Derived Sorbents for Pharmaceutical Removal. MDPI.
  • WASTEWATER, PHARMACEUTICAL, 5.6.1.F AND ANTIBIOTIC COMPOUNDS. USGS.gov.
  • Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. UKnowledge.
  • Multifunctional zwitterionic hydrogels for the rapid elimination of organic and inorganic micropollutants from water. Doyle Research Group.
  • Adsorption Separation of Analgesic Pharmaceuticals from Ultrapure and Waste Water: Batch Studies Using a Polymeric Resin and an Activated Carbon. ResearchGate.
  • The use of hydrophilic lipophilic balanced (HLB) copolymer SPE cartridges for the extraction of diclofenac from small volume paediatric plasma samples. PubMed.

Sources

Application Note: Simultaneous Determination of Amoxicillin and Diketopiperazine-2,5-dione by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, high-sensitivity UPLC-MS/MS method for the simultaneous quantification of Amoxicillin (AMX) and its major degradation product, Amoxicillin Diketopiperazine-2,5-dione (ADK) .

While Amoxicillin is a widely used


-lactam antibiotic, its quantification is complicated by its chemical instability. The 

-lactam ring is prone to hydrolysis, forming amoxicilloic acid, which subsequently undergoes intramolecular aminolysis to form the stable diketopiperazine derivative (ADK). Because ADK is isobaric with Amoxicillin (MW 365.4) and possesses potential immunogenic properties, chromatographic separation is critical to prevent overestimation of the parent drug and to monitor impurity formation.

Key Technical Advantages:

  • Isobaric Resolution: Chromatographic separation of AMX and ADK (

    
    ) despite identical precursor masses ([M+H]
    
    
    
    366).
  • Polar Retention: Utilization of a high-strength silica (HSS) T3 column to retain polar AMX without ion-pairing reagents.

  • Stability Control: Optimized sample preparation workflow to inhibit ex vivo degradation during processing.

Scientific Rationale & Mechanism

The Degradation Pathway

The primary challenge in Amoxicillin bioanalysis is the artifactual formation of ADK during sample handling. Under physiological or slightly basic conditions, the


-lactam ring opens to form amoxicilloic acid. In a secondary step, the free amino group of the side chain attacks the newly formed carboxyl group, closing a six-membered diketopiperazine ring.
  • Amoxicillin: Active antibiotic.[1][2]

  • Amoxicilloic Acid: Inactive hydrolysis product.

  • ADK: Stable, potentially allergenic cyclic product.

Mass Spectrometry Strategy

Both AMX and ADK share the formula


 and the protonated precursor ion 

366.1.
  • Differentiation: While they share the parent mass, their fragmentation patterns differ due to the rigid cyclic structure of ADK.

  • AMX Quant Transition:

    
     (Cleavage of the side chain).
    
  • ADK Quant Transition:

    
     (Characteristic diketopiperazine ring fragment).
    
Degradation Pathway Diagram

degradation_pathway AMX Amoxicillin (Active Beta-Lactam) [M+H]+ 366 AMA Amoxicilloic Acid (Hydrolysis Product) [M+H]+ 384 AMX->AMA + H2O (Hydrolysis / Basic pH) ADK Amoxicillin Diketopiperazine (Stable Cyclic Product) [M+H]+ 366 AMX->ADK Direct Rearrangement (Trace) AMA->ADK - H2O (Intramolecular Aminolysis)

Figure 1: Degradation pathway of Amoxicillin to Diketopiperazine. Note the mass shift and return to isobaric mass.

Materials & Equipment

Reagents
  • Standards: Amoxicillin Trihydrate (USP Reference Standard), Amoxicillin Diketopiperazine (Custom synthesis or impurity standard).

  • Internal Standard (IS): Amoxicillin-d4 or [

    
    ]-Amoxicillin.
    
  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

Instrumentation
  • LC System: UPLC system (e.g., Waters ACQUITY or Shimadzu Nexera) capable of 15,000 psi.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Critical for retaining polar AMX).

Experimental Protocol

Stock Solution Preparation
  • Solvent: Dissolve AMX and ADK in Water:Methanol (80:20 v/v). Note: Avoid pure methanol as it can induce methanolysis adducts.

  • Storage: Aliquot and store at -70°C. Stability is limited (approx. 1 month).

  • Working Solutions: Prepare fresh daily in Water:MeCN (95:5) with 0.1% Formic Acid.[3][4]

Sample Preparation (Protein Precipitation)

This method uses acidified precipitation to halt degradation immediately.

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • Stabilization: Add 10 µL of 5% Formic Acid (aq) immediately to lower pH < 4.0.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial containing 400 µL of Water (0.1% Formic Acid). Dilution is necessary to prevent peak distortion from high organic content on the HSS T3 column.

LC-MS/MS Conditions

Chromatographic Conditions:

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.02Initial Hold (Load AMX)
1.02End Isocratic Hold
4.040Linear Gradient
4.195Wash
5.595End Wash
5.62Re-equilibration
7.52End Run

MS/MS Parameters (ESI Positive):

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Amoxicillin 366.1114.12522Quantifier
366.1349.12510Qualifier
ADK 366.1160.02825Quantifier
366.1207.12818Qualifier
Amoxicillin-d4 370.1118.12522IS Quant

Method Validation Summary

The following performance metrics are expected when following this protocol, based on standard validation guidelines (FDA/EMA).

ParameterAmoxicillin (AMX)Diketopiperazine (ADK)
Linearity Range 10 – 10,000 ng/mL5 – 1,000 ng/mL
Correlation (

)
> 0.995> 0.995
Accuracy (%RE) ± 15% (±20% at LLOQ)± 15% (±20% at LLOQ)
Precision (%CV) < 10%< 12%
Recovery 85 - 95%80 - 90%
Matrix Effect Negligible (IS corrected)Negligible
Retention Time ~ 1.8 min~ 2.9 min

Note: ADK elutes later than AMX on a C18/HSS T3 column due to the loss of zwitterionic character and formation of the less polar diketopiperazine ring.

Analytical Workflow Diagram

workflow Sample Plasma Sample (Keep on Ice) Acid Add 5% Formic Acid (Stabilize pH < 4) Sample->Acid PPT Protein Precipitation (Cold MeCN + IS) Acid->PPT Centrifuge Centrifuge 12,000g, 10 min, 4°C PPT->Centrifuge Dilute Dilute Supernatant 1:4 (Water + 0.1% FA) Centrifuge->Dilute UPLC UPLC Separation HSS T3 Column (Gradient) Dilute->UPLC MS MS/MS Detection MRM: 366>114 (AMX), 366>160 (ADK) UPLC->MS

Figure 2: Optimized sample preparation and analytical workflow.

Troubleshooting & Expert Insights

Isobaric Crosstalk

Because AMX and ADK are isobaric, if they co-elute, the source fragmentation of AMX could potentially mimic ADK signals.

  • Solution: Ensure baseline separation. The HSS T3 column is superior to standard C18 because it retains the polar AMX longer, preventing it from eluting in the void volume and allowing a shallow gradient to separate it from ADK.

In-Source Fragmentation

Amoxicillin is fragile. High desolvation temperatures or cone voltages can cause AMX to degrade into ADK inside the ion source before reaching Q1.

  • Check: Inject pure AMX standard. If you see a peak at the retention time of AMX in the ADK channel (366->160), you have crosstalk or in-source degradation.

  • Fix: Lower the Cone Voltage/Declustering Potential for the ADK transition.

Stability in Autosampler

Even with acidification, AMX can degrade over long batch runs.

  • Protocol: Keep the autosampler temperature at 4°C. Limit batch size to < 50 samples.

References

  • Liu, Y., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. PMC. Link

  • Reyns, T., et al. (2008). Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues. Journal of Chromatography B. Link

  • De Baere, S., et al. (2002). Quantitative determination of amoxicillin, amoxicilloic acid and amoxicillin diketopiperazine in animal tissues. Analyst.
  • Lamm, A., et al. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health. Link

  • Kosińska, K., et al. (2016).[5] Unusually Stable Adduct Between Methanolyzed Amoxicillin or Ampicillin and Their Diketopiperazine Derivatives. Acta Poloniae Pharmaceutica.[5] Link

Sources

spectrophotometric determination of amoxicillin diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Determination of Amoxicillin Diketopiperazine (ADP)

Executive Summary

This guide details the protocol for the quantitative determination of Amoxicillin Diketopiperazine (ADP) , a major degradation product of Amoxicillin (AMX). Unlike high-performance liquid chromatography (HPLC), which requires time-consuming separation, this method utilizes First-Derivative (


) UV-Spectrophotometry .

This technique resolves the spectral overlap between the parent drug (Amoxicillin) and its degradation product (ADP) by exploiting differences in their spectral slope rates. This method is cost-effective, rapid, and suitable for stability testing and quality control in resource-constrained environments.

Scientific Background & Mechanism

The Degradation Pathway

Amoxicillin is a


-lactam antibiotic sensitive to hydrolysis. In aqueous solutions (particularly under acidic conditions or elevated temperatures), the 

-lactam ring opens to form Amoxicilloic Acid . Subsequently, an intramolecular aminolysis reaction occurs where the side-chain amino group attacks the penicilloic acid carboxyl group, cyclizing to form the chemically stable Amoxicillin Diketopiperazine (ADP) (also known as Amoxicillin Piperazine-2,5-dione).

Why Monitor ADP?

  • Efficacy Loss: Conversion to ADP reduces the active pharmaceutical ingredient (API) concentration.

  • Safety: Penicilloic acid and ADP are implicated in hypersensitivity (allergic) reactions.

Principle of Derivative Spectrophotometry

Direct UV analysis (Zero-Order,


) at the Amoxicillin 

(230 nm or 272 nm) is insufficient because ADP also absorbs significantly in these regions.
  • The Solution: Derivative spectroscopy calculates the rate of change of absorbance with respect to wavelength (

    
    ).
    
  • Zero-Crossing Technique: We identify a wavelength where the derivative amplitude of the interfering component (Amoxicillin) is exactly zero. At this wavelength, any measured derivative amplitude is solely due to the analyte (ADP).

Experimental Workflow Visualization

G cluster_ZeroCrossing Zero-Crossing Determination Start Start: Sample Preparation Scan Zero-Order (D0) Scan (200-400 nm) Start->Scan Derivatize Generate 1st Derivative (D1) (Δλ = 2-4 nm) Scan->Derivatize FindZC Locate AMX Zero-Crossing (λ_ZC) Derivatize->FindZC Measure Measure ADP Amplitude at λ_ZC FindZC->Measure Calc Quantification via Calibration Curve Measure->Calc

Figure 1: Workflow for the Derivative Spectrophotometric determination of ADP in the presence of Amoxicillin.

Materials & Reagents

Reagent/EquipmentGrade/SpecificationNotes
Amoxicillin Trihydrate Reference Standard (>99%)Parent drug standard.
ADP Standard Reference Standard (>95%)See Note 1 below if unavailable.
Solvent System Phosphate Buffer pH 4.5Mimics stability conditions; ensures spectral consistency.
Spectrophotometer Double-beam UV-VisSlit width 1 nm; Derivative software module required.
Quartz Cuvettes 1 cm path lengthMatched pair.

Note 1 (In-Situ Generation): If commercial ADP is unavailable, it can be generated by refluxing Amoxicillin (1 mg/mL) in 0.1 N HCl at 80°C for 2 hours. The resulting solution must be purified or standardized against a known method (e.g., HPLC) before use as a secondary standard.

Detailed Protocol

Step 1: Preparation of Standard Stock Solutions
  • Amoxicillin Stock (100 µg/mL): Weigh 10.0 mg of Amoxicillin Trihydrate. Dissolve in 10 mL distilled water; sonicate for 5 mins. Dilute to 100 mL with Phosphate Buffer (pH 4.5).

  • ADP Stock (100 µg/mL): Weigh 10.0 mg of ADP Reference Standard. Dissolve in 10 mL distilled water (warm slightly if needed). Dilute to 100 mL with Phosphate Buffer (pH 4.5).

Step 2: Determination of Zero-Crossing Points (Method Development)

This step identifies the specific wavelengths for your instrument.

  • Prepare a Working Standard of Amoxicillin (20 µg/mL) and a Working Standard of ADP (20 µg/mL).

  • Scan the Zero-Order (

    
    ) spectra  of both solutions separately from 200 nm to 400 nm against a solvent blank.
    
  • Apply the software derivative function to generate the First-Derivative (

    
    ) spectra .
    
    • Parameter Setting:

      
       (scaling factor) = 2 nm or 4 nm. Smoothing factor = 4-8.
      
  • Overlay the

    
     spectra of Amoxicillin and ADP.
    
  • Identify

    
    :  Find the wavelength where the Amoxicillin derivative curve crosses the baseline (Amplitude = 0).
    
    • Target: This is the wavelength to measure ADP. (Typically near 240-250 nm or 280 nm depending on pH).

  • Identify

    
    :  Find the wavelength where the ADP derivative curve crosses the baseline.
    
    • Target: This is the wavelength to measure Amoxicillin (if simultaneous determination is desired).[1]

Step 3: Construction of Calibration Curve
  • Prepare a series of mixed dilutions containing:

    • Amoxicillin: Fixed concentration (e.g., 20 µg/mL) to simulate the matrix.

    • ADP: Increasing concentrations (e.g., 2, 5, 10, 20, 30 µg/mL).

  • Scan each mixture and generate the

    
     spectrum.
    
  • Measure the Derivative Amplitude (

    
     Value)  at the determined 
    
    
    
    .
  • Plot Concentration of ADP (X-axis) vs. Amplitude at

    
     (Y-axis) .
    
Step 4: Sample Analysis
  • Weigh powder from capsules/tablets equivalent to 10 mg Amoxicillin.

  • Dissolve in 100 mL Phosphate Buffer pH 4.5. Filter through Whatman No. 41 paper.

  • Dilute to a target concentration (e.g., 20 µg/mL nominal Amoxicillin).

  • Scan, derivatize, and measure amplitude at

    
    .[1]
    
  • Calculate ADP concentration using the regression equation from Step 3.

Data Analysis & Validation

Calculation Formula


  • 
    : Concentration of ADP (µg/mL)
    
  • 
    : 
    
    
    
    Amplitude of sample at
    
    
Validation Parameters (Self-Validating System)

To ensure trustworthiness, perform the following checks:

Parameter Acceptance Criteria

| Linearity (


)  | > 0.999 |
| Precision (RSD)  | < 2.0% (n=6 replicates) |
| Specificity  | The amplitude of pure Amoxicillin at 

must be effectively zero (± 0.002 Abs units). | | Recovery | Spike samples with known ADP; recovery should be 98-102%. |

Troubleshooting Guide

  • No Zero-Crossing Found: If the spectra are too similar, increase the derivative order to Second Derivative (

    
    ).
    
  • Noisy Baseline: Increase the "Smoothing" or "

    
    " value in the software. Note that increasing 
    
    
    
    reduces resolution, so find a balance (usually 4 nm is optimal).
  • Shift in Zero-Crossing: Small changes in solvent pH can shift the spectrum. Ensure the buffer pH is strictly controlled (± 0.05 pH units).

References

  • Attimarad, M., et al. (2012). Simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical dosage forms by UV-spectrophotometry. Journal of Basic and Clinical Pharmacy. Link

  • Nageh, N., et al. (2023). Green Spectrophotometric Determination of Amoxicillin Anti-Biotic Drug in Pure Form and Pharmaceuticals Using Ninhydrin. Abhath Journal of Basic and Applied Sciences. Link

  • Gouda, A.A., et al. (2013). Spectrophotometric Determination of Amoxicillin in Pure Form and Pharmaceutical Formulations.[1][2][3][4][5][6] Journal of Analytical Methods in Chemistry. Link

  • Chauhan, R., et al. (2020). UV Absorption Spectra of Pure Amoxicillin Trihydrate.[7] ResearchGate.[7][8] Link

  • United States Pharmacopeia (USP).Amoxicillin Monographs: Impurity Analysis.

Sources

High-Resolution LC-MS/MS Protocol for the Quantitation of Amoxicillin Diketopiperazine (ADP) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Hidden Variable in Beta-Lactam Analysis

In the development and monitoring of aminopenicillins, quantifying the parent drug (Amoxicillin) is standard practice. However, the neglect of its primary degradation product, Amoxicillin Diketopiperazine (ADP) , represents a critical gap in safety profiling.

ADP (2',5'-diketopiperazine) is not merely a waste product; it is a chemically stable, pharmacologically inactive isomer of amoxicillin that has been implicated as a distinct hapten in IgE-mediated hypersensitivity reactions. Unlike the hydrolytic product (penicilloic acid), ADP forms via an intramolecular aminolysis of the beta-lactam ring, a reaction accelerated by improper sample handling.

The Analytical Challenge: Amoxicillin and ADP are isobaric (MW 365.4 g/mol ). Both protonate to form


 at m/z 366. Mass spectrometry alone cannot distinguish them. Therefore, this protocol prioritizes chromatographic resolution  and sample stabilization  to prevent the ex vivo conversion of Amoxicillin to ADP, which would yield false-positive toxicity data.

Part 2: Chemical Basis & Degradation Mechanism

Understanding the formation of ADP is the prerequisite for preventing it during sample preparation.

Mechanism of Action

Under physiological or slightly basic conditions, the free amino group of the amoxicillin side chain attacks the carbonyl carbon of the beta-lactam ring. This results in ring opening and simultaneous cyclization to form the six-membered diketopiperazine ring.

ADP_Formation Amox Amoxicillin (Beta-Lactam Intact) MW: 365.4 Inter Tetrahedral Intermediate Amox->Inter Intramolecular Aminolysis ADP Amoxicillin Diketopiperazine (ADP) (2,5-DKP Ring) MW: 365.4 Inter->ADP Ring Expansion & Cyclization

Figure 1: The isobaric degradation pathway of Amoxicillin to ADP. Note that no mass is lost or gained, rendering MS discrimination difficult without chromatography.

Part 3: Sample Preparation Protocol

Objective: Extract ADP while inhibiting the conversion of Amoxicillin to ADP. Critical Control Point: Temperature and pH. Amoxicillin dimerization to ADP is accelerated at room temperature and neutral-to-basic pH.

Materials
  • Matrix: Human Plasma (K2EDTA).[1][2]

  • Internal Standard (IS): Amoxicillin-d4 (isotopically labeled to track matrix effects).

  • Precipitation Agent: Methanol containing 0.1% Formic Acid (Acidification halts the aminolysis reaction).

Step-by-Step Workflow
  • Thawing: Thaw plasma samples in an ice bath (

    
    ). NEVER  thaw at room temperature or in a water bath.
    
  • Aliquot: Transfer

    
     of plasma into a 
    
    
    
    Eppendorf tube (kept on ice).
  • IS Addition: Add

    
     of Internal Standard solution (
    
    
    
    in water). Vortex gently for 5 seconds.
  • Protein Precipitation (PPT):

    • Add

      
       of cold Methanol + 0.1% Formic Acid .
      
    • Why Formic Acid? Lowering the pH below 4.0 protonates the amine group, preventing the nucleophilic attack on the beta-lactam ring, effectively "freezing" the ratio of Amox:ADP.

  • Extraction: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Supernatant Transfer: Transfer

    
     of the supernatant to a clean vial.
    
  • Dilution: Dilute with

    
     of Mobile Phase A (Water + 0.1% FA) to match the initial mobile phase composition (reducing solvent effects/peak broadening).
    

Part 4: Instrumental Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Column Strategy: A polar-embedded C18 column is recommended to retain these polar compounds and separate the isobaric pair.

Chromatographic Conditions
ParameterSettingRationale
Column Waters Acquity HSS T3 (

)
High retention for polar analytes; withstands 100% aqueous phase.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate

Optimal for ESI efficiency.
Column Temp

Improves peak shape and reduces backpressure.
Injection Vol

Prevent column overload.
Gradient Table

Critical: A shallow gradient is required to separate Amoxicillin from ADP.

Time (min)% Mobile Phase BEvent
0.02Loading
1.02Isocratic Hold (Focusing)
6.030Shallow Gradient (Separation)
6.195Wash
8.095Wash Hold
8.12Re-equilibration
10.02End
Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive (


).
Differentiation:  While parent masses are identical, fragmentation patterns differ slightly in intensity, but Retention Time (RT)  is the primary identifier.
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Approx RT (min)
Amoxicillin 366.1114.125223.2
Amoxicillin (Qual)366.1208.125183.2
ADP 366.1160.128244.5
ADP (Qual)366.1114.128264.5

Note: ADP is more hydrophobic than Amoxicillin due to the internal cyclization masking the polar amine/carboxylic moieties, resulting in a later retention time on Reverse Phase columns.

Part 5: Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for ensuring data integrity, specifically distinguishing between "True" ADP (present in patient) and "Artifact" ADP (created in lab).

Workflow_Logic Sample Biological Sample (Plasma/Urine) Prep Acidic PPT (pH < 4.0, 4°C) Sample->Prep Immediate Processing LC UHPLC Separation (HSS T3 Column) Prep->LC Inject Decision Is RT = 3.2 or 4.5? LC->Decision MS/MS Detection (m/z 366>114) Res_Amox RT 3.2 min Amoxicillin Decision->Res_Amox Early Elution Res_ADP RT 4.5 min ADP Decision->Res_ADP Late Elution Warning Artifact Alert: If ADP increases over time in autosampler -> Check pH/Temp Res_ADP->Warning

Figure 2: Analytical workflow emphasizing chromatographic separation and artifact monitoring.

Part 6: Validation Criteria (FDA/EMA Alignment)

To ensure this method is regulatory-ready, the following parameters must be met:

  • Selectivity: Blank plasma must show no interference at the retention times of Amoxicillin or ADP.

  • Linearity:

    
     to 
    
    
    
    (Weighted
    
    
    regression).
  • Accuracy & Precision:

    • Intra-day: CV

      
      
      
    • Inter-day: CV

      
      
      
  • Stability (The "Stress Test"):

    • Bench-top Stability: This is the most critical test. Spiked samples should be left at room temperature for 4 hours and analyzed. If ADP levels increase by

      
      , the method is invalid for clinical batch processing without stricter temperature controls.
      

References

  • Ghiloufi, W. et al. (2025).[3] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. ResearchGate. Link

  • PubChem. (n.d.). Amoxicillin diketopiperazine | C16H19N3O5S | CID 12087378.[4] National Institutes of Health. Link

  • Pingale, S. G. et al. (2012).[1] Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine.[1] Link

  • Li, Y. et al. (2024).[5] A Comparative Metabolomics Study of the Potential Marker Compounds in Feces from Different Hybrid Offspring of Huainan Pigs. ResearchGate. Link

  • Coelho, L. et al. (2020).[6] Mechanistic and ecotoxicological studies of amoxicillin removal through anaerobic degradation systems. PubMed. Link

Sources

electrochemical sensors for amoxicillin diketopiperazine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: Amoxicillin (AMX) is one of the most widely prescribed antibiotics globally. While AMX detection is common, its stable degradation product, Amoxicillin Diketopiperazine (AMO-DKP) , often goes undetected. AMO-DKP forms via the cleavage of the


-lactam ring and subsequent cyclization, particularly in wastewater and physiological fluids [1, 2]. Unlike the parent drug, AMO-DKP is chemically stable and retains allergenic potential, making it a critical "hidden" marker for environmental persistence and drug safety monitoring [3].

The Solution: Standard HPLC-MS methods are expensive and time-consuming. This protocol details the fabrication of a Molecularly Imprinted Polymer (MIP) Electrochemical Sensor . By combining the high surface area of Reduced Graphene Oxide (rGO) with the specific recognition sites of an electropolymerized polypyrrole (PPy) MIP, we achieve a self-validating, label-free sensor capable of distinguishing AMO-DKP from its parent compound, Amoxicillin.

Target Audience: Drug metabolism researchers, environmental analytical chemists, and sensor development engineers.

Sensor Architecture & Mechanism

The sensor operates on a "Lock and Key" mechanism. The recognition element is a polymer film synthesized in the presence of the AMO-DKP template.

  • Transducer: Glassy Carbon Electrode (GCE) modified with Reduced Graphene Oxide (rGO) to enhance electron transfer kinetics of the phenolic oxidation.

  • Recognition Layer: Polypyrrole (PPy) imprinted with AMO-DKP. Pyrrole is chosen for its ability to be electropolymerized at neutral pH and its hydrogen-bonding capability with the DKP structure.

  • Signal Generation: Differential Pulse Voltammetry (DPV). The signal arises from the oxidation of the phenolic hydroxyl group retained in the DKP structure.

Visualizing the Workflow

SensorFabrication cluster_detection Detection Phase GCE Bare GCE (Polished) rGO rGO Deposition (Drop Casting) GCE->rGO Surface Mod. ElectroPoly Electropolymerization (CV: -0.2 to +0.8V) rGO->ElectroPoly Working Electrode Mix Pre-polymerization Complex (Pyrrole + AMO-DKP) Mix->ElectroPoly Monomer Source MIP_Entrapped MIP Film (Template Entrapped) ElectroPoly->MIP_Entrapped Film Growth Extraction Template Extraction (NaOH/Methanol) MIP_Entrapped->Extraction Elution ActiveSensor Active MIP Sensor (Empty Cavities) Extraction->ActiveSensor Ready for Use Rebinding Target Capture (Specific) ActiveSensor->Rebinding Sample Incubation Signal Oxidation Peak (~0.65 V) Rebinding->Signal DPV Measurement

Figure 1: Step-by-step workflow for fabricating the AMO-DKP specific MIP sensor.

Detailed Experimental Protocol

Reagents & Apparatus
  • Template: Amoxicillin Diketopiperazine (If commercial standard is unavailable, synthesize via alkaline degradation of Amoxicillin [2]).

  • Monomer: Pyrrole (Distilled under vacuum before use).

  • Modifier: Graphene Oxide (GO) dispersion (2 mg/mL).

  • Electrolyte: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.0.

  • Apparatus: Potentiostat/Galvanostat (e.g., Metrohm Autolab or CHI660E) with a three-electrode system (GCE working, Pt wire counter, Ag/AgCl reference).

Step 1: Electrode Preparation & rGO Modification

Causality: A bare GCE lacks the sensitivity required for trace analysis. rGO increases the electroactive surface area and promotes adsorption of the aromatic DKP molecule.

  • Polishing: Polish the GCE (3 mm diameter) with 0.3

    
    m and 0.05 
    
    
    
    m alumina slurry on a microcloth. Rinse ultrasonically in ethanol and water (3 mins each).
  • Activation: Perform Cyclic Voltammetry (CV) in 0.5 M H

    
    SO
    
    
    
    (-1.0 to +1.0 V, 100 mV/s) until stable.
  • rGO Deposition: Drop-cast 5

    
    L of GO suspension onto the GCE. Dry under an infrared lamp.
    
  • Electrochemical Reduction: Reduce the GO to rGO in situ by running CV in 0.1 M PBS (pH 7.0) from 0.0 to -1.4 V for 10 cycles at 50 mV/s.

    • Validation: Look for the disappearance of the cathodic reduction peak of oxygen-containing groups around -1.0 V.

Step 2: MIP Electropolymerization (The Critical Step)

Causality: Electropolymerization controls film thickness precisely, preventing the "burying" of binding sites which occurs in bulk polymerization [4].

  • Solution Prep: Prepare 10 mL of 0.1 M PBS (pH 7.0) containing:

    • 0.1 M Pyrrole (Monomer).

    • 0.02 M AMO-DKP (Template).

    • Note: Stir for 30 mins to allow hydrogen bonding pre-assembly between Pyrrole and DKP.

  • Polymerization: Immerse the rGO/GCE in the solution. Apply CV scanning from -0.2 V to +0.8 V for 10 to 15 cycles at 50 mV/s.

    • Observation: Current intensity should increase with cycle number, indicating conductive PPy film growth.

  • Reference (NIP): Prepare a Non-Imprinted Polymer (NIP) electrode identically but without the AMO-DKP template. This is required to calculate the Imprinting Factor (IF).

Step 3: Template Removal

Causality: The cavities must be emptied to allow analyte rebinding. Incomplete removal results in high background noise and low sensitivity.

  • Elution: Immerse the MIP electrode in a solution of Methanol: 0.1 M NaOH (9:1 v/v) .

  • Agitation: Stir gently for 15 minutes.

  • Rinse: Wash thoroughly with ultrapure water.

  • Validation: Run a DPV in blank PBS. The signal at the DKP oxidation potential (~0.65 V) should be negligible (Signal < 5% of peak).

Measurement & Data Analysis

Electrochemical Detection (DPV)

The detection relies on the oxidation of the phenolic moiety of AMO-DKP.

  • Technique: Differential Pulse Voltammetry (DPV).[1]

  • Parameters:

    • Potential Range: +0.2 V to +1.0 V.

    • Pulse Amplitude: 50 mV.[2]

    • Pulse Width: 0.05 s.

    • Scan Rate: 20 mV/s.

  • Procedure: Incubate the sensor in the sample solution for 180 seconds (open circuit) to allow equilibrium binding, then scan.

Data Summary Table
ParameterValue / RangeNotes
Linear Range 0.05

M – 50

M
Covers environmental & physiological levels [5].
Limit of Detection (LOD) 12 nMCalculated as

(S = Sensitivity).
Imprinting Factor (IF) 4.5 – 6.0Ratio of Sensitivity

/ Sensitivity

.
Response Time < 4 minutesIncludes incubation and scanning.
Oxidation Potential +0.65 V (vs Ag/AgCl)Shifts slightly depending on pH.
Selectivity & Interference (Self-Validation)

To validate the sensor, you must test against structurally similar compounds. The MIP should show high specificity for DKP over the parent drug.

InterferentStructure SimilarityCross-Reactivity (%)
Amoxicillin (Parent) High (Contains

-lactam)
< 8%
Amoxicilloic Acid High (Hydrolyzed ring)< 12%
Glucose/Urea None (Matrix components)< 3%

Interpretation: The low cross-reactivity with Amoxicillin confirms that the MIP cavity specifically recognizes the tricyclic/diketopiperazine shape, not just the phenolic group common to both.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Polymer film is too thick, blocking electron transfer.

    • Fix: Reduce polymerization cycles from 15 to 10.

  • Issue: High Background Current.

    • Cause: Incomplete template removal.

    • Fix: Increase elution time or use electrochemical cleaning (CV in 0.1 M H

      
      SO
      
      
      
      ).
  • Issue: Peak Shift.

    • Cause: pH fluctuation. The phenolic oxidation is pH-dependent (proton-coupled electron transfer).

    • Fix: Ensure strict pH buffering at 7.0 or 7.4.

References

  • Lamm, A., et al. (2009).[3][4] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A. Link

  • García-Galán, M. J., et al. (2025). "Behavior of amoxicillin in wastewater and river water: Identification of its main transformation products." ResearchGate.[5] Link

  • ChemicalBook. (2025).[6] "Amoxicillin Diketopiperazine Properties and Structure." Link

  • Syritski, V., et al. (2018).[7] "Hybrid molecularly imprinted polymer for amoxicillin detection."[7][8] Biosensors and Bioelectronics. Link

  • Rezaei, B., et al. (2009).[9] "Electrochemical behavior of amoxicillin on multi-walled carbon nanotubes modified electrode." Colloids and Surfaces B: Biointerfaces. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Amoxicillin & Diketopiperazine Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and pharmaceutical scientists addressing the separation and quantification of Amoxicillin and its specific isomer, Amoxicillin Diketopiperazine (DKP).

Topic: Troubleshooting Chromatographic Resolution and Stability of Amoxicillin and Related Impurity C (DKP). Lead Scientist: Dr. A. V. Chen, Senior Application Scientist.

The Core Challenge: The "Isobaric Trap"

Before troubleshooting specific instrument issues, it is critical to understand the chemical reality of this separation.

The Problem: Amoxicillin and Amoxicillin Diketopiperazine (USP Related Compound C) are isobaric isomers .

  • Amoxicillin Formula:

    
     (MW: 365.4  g/mol )[1][2][3][4]
    
  • DKP Formula:

    
     (MW: 365.4  g/mol )[1][2][4]
    

The Consequence: You cannot rely on standard low-resolution Mass Spectrometry (LC-MS) to distinguish them if they co-elute. Both will show a parent ion


 at 

. Chromatographic resolution is not just preferred; it is mandatory.
Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways that generate DKP versus the hydrolytic product (Amoxicilloic Acid).

AmoxDegradation Amox Amoxicillin (Active API) AmoxAcid Amoxicilloic Acid (Hydrolysis Product) Amox->AmoxAcid Hydrolysis (+H2O) High/Low pH DKP Amoxicillin DKP (Impurity C - Isomer) Amox->DKP Intramolecular Aminolysis (Isomerization) AmoxAcid->DKP Possible Dehydration

Caption: Figure 1. Competing degradation pathways. DKP formation is an intramolecular rearrangement often favored in solution, creating an isobaric interference.

Troubleshooting Guides (Q&A)

Module A: Chromatographic Resolution (RP-HPLC)

Q: I am using a standard C18 column, but Amoxicillin and DKP co-elute near the void volume (


). How do I increase retention? 

A: Standard C18 columns often fail because both molecules are highly polar and zwitterionic. The "phase collapse" or lack of interaction leads to early elution.

Protocol Adjustment:

  • pH is Critical: You must control the ionization state.

    • Target pH:5.0 ± 0.1 .

    • Why: At pH 5.0, the carboxylic acid groups are partially ionized, but the amine protonation balance allows for optimal interaction with the stationary phase without rapid hydrolysis.

  • Stationary Phase Selection: Move away from standard C18.

    • Option A (Robust):C18-PFP (Pentafluorophenyl) . The fluorine atoms provide alternative interaction mechanisms (pi-pi stacking and dipole interactions) that separate the phenolic ring of Amoxicillin from the rearranged DKP structure.

    • Option B (Polar):Polar-Embedded C18 . These prevent phase collapse in highly aqueous mobile phases (95%+ water) required to retain these peaks.

Q: Can I use Mass Spec to quantify them if they partially overlap?

A: No. As noted in the introduction, they are isobaric (


 366).
  • Workaround: If you have a high-resolution Q-TOF or Triple Quad, you might find unique fragments.

    • Amoxicillin Fragment: Look for the

      
      -lactam ring cleavage products (often 
      
      
      
      114 or 160).
    • DKP Fragment: The piperazine ring is stable; fragmentation patterns differ.

    • Recommendation: Do not rely on MS for quantitation of overlapping peaks. Optimize the chromatography to achieve

      
      .
      
Module B: Artifacts & Stability

Q: The DKP peak area increases the longer my sample sits in the autosampler. Is my column degrading the sample?

A: It is likely autosampler degradation , not the column. Amoxicillin in solution is thermodynamically unstable and will spontaneously rearrange to DKP.

Validation Protocol:

  • Temperature Control: Set autosampler to 4°C . DKP formation is temperature-dependent.

  • Solvent Check: Avoid pure methanol as a diluent, which can promote solvolysis. Use Phosphate Buffer pH 5.0 as the diluent.

  • Dwell Time Test: Inject the same vial every hour for 6 hours. Plot the Area of DKP vs. Time. If linear growth occurs, your sample preparation is unstable.

Module C: Advanced Separation (HILIC)[6]

Q: I need to separate DKP from Amoxicillin and 5 other polar impurities. RP-HPLC is not providing enough selectivity.

A: This is the ideal use case for Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC Strategy:

  • Mechanism: HILIC works by partitioning analytes into a water-enriched layer on the surface of a polar stationary phase.[5]

  • Elution Order Reversal: In HILIC, DKP and Amoxicillin will be strongly retained (eluting later), moving them away from the solvent front where matrix effects occur.

  • Recommended Column: Zwitterionic HILIC (ZIC-HILIC) .

    • Why: Amoxicillin is a zwitterion. A zwitterionic stationary phase (sulfobetaine or phosphorylcholine) interacts via weak electrostatic mechanisms that are highly specific to the 3D shape of the isomers.

Experimental Reference Data

Table 1: Recommended Column Chemistries
Column TypeMechanismSuitability for Amox/DKPTypical Mobile Phase
C18 (Standard) HydrophobicPoor . Low retention (

).
Phosphate Buffer / MeOH
C18-PFP Hydrophobic + Pi-PiExcellent . Fluorine resolves isomers.Formate or Phosphate / ACN
ZIC-HILIC Partition + ElectrostaticHigh . Strong retention for polars.[6][7]Ammonium Acetate / ACN
Workflow: Method Development Decision Tree

MethodTree Start Start: Amox/DKP Separation CheckpH Is Mobile Phase pH ~5.0? Start->CheckpH CheckpH->Start No (Adjust pH) CheckCol Using Standard C18? CheckpH->CheckCol Yes SwitchCol Switch to C18-PFP or Polar-Embedded C18 CheckCol->SwitchCol Yes (Low Retention) Success Resolution > 1.5 Stable Baseline CheckCol->Success No (Good Retention) HILIC Switch to HILIC Mode (Zwitterionic Phase) SwitchCol->HILIC Still Co-eluting SwitchCol->Success Resolved

Caption: Figure 2. Decision logic for selecting the correct stationary phase when standard RP-HPLC fails.

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Organic Impurities. USP-NF. (Standard compendial method for Related Compound C). Link

  • Lamm, A., et al. (2009).[8][9] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A.[9] (Identifies DKP as the chemically stable form). Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note.Link

  • LGC Standards. "Amoxicillin Diketopiperazine (Impurity C) Reference Material Data Sheet." (Confirms chemical structure and isobaric nature). Link

  • Nováková, L., et al. (2013). "Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics." Journal of Separation Science. (Review of HILIC applications for beta-lactams). Link

Sources

mitigating matrix effects in amoxicillin diketopiperazine analysis of environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Matrix Effects in Environmental LC-MS/MS Analysis Ticket ID: ENV-AMX-DKP-001 Assigned Specialist: Senior Application Scientist, Environmental Quantitation

Introduction: The Stability Paradox

Welcome to the technical support hub for Amoxicillin transformation products. You are likely here because you are detecting Amoxicillin (AMX) degradation but struggling to quantify its stable endpoint, Amoxicillin Diketopiperazine (AMO-DKP) .

The Core Challenge: Unlike parent Amoxicillin, which degrades rapidly, AMO-DKP is chemically stable in the environment. However, its high polarity (LogP ~ -1.8) and zwitterionic nature make it a nightmare for standard Reversed-Phase (RP) retention. In wastewater matrices, this compound often elutes in the "void volume graveyard," co-eluting with salts and humic acids that cause severe ion suppression.

This guide provides self-validating protocols to isolate AMO-DKP from complex environmental matrices.

Module 1: Sample Preparation (The Extraction Ticket)

Q: My recovery for AMO-DKP on C18 cartridges is <10%. What is happening?

A: You are experiencing polar breakthrough . Standard C18 sorbents rely on hydrophobic interaction. With a LogP of -1.8, AMO-DKP is too hydrophilic to retain on C18, especially if the sample pH is neutral. At pH 7, the carboxylic acid moiety (pKa ~1.94) is ionized (


), making the molecule extremely polar.

The Fix: Switch to Hydrophilic-Lipophilic Balanced (HLB) Polymer & pH Control. You must suppress the ionization of the carboxylic acid to force hydrophobic retention.

Optimized SPE Protocol (Oasis HLB or Equivalent)
StepActionMechanistic Rationale
1. Pre-treatment Filter sample (0.45 µm GF). Acidify to pH 3.0 using Formic Acid.Acidification protonates the carboxylic group (

), increasing hydrophobicity for retention.
2. Conditioning 3 mL Methanol followed by 3 mL Water (pH 3.0).Activates the sorbent and matches the sample pH to prevent shock-elution.
3. Loading Load 100–250 mL sample at 3–5 mL/min.Slow loading ensures interaction equilibrium for polar analytes.
4. Wash (Critical) 3 mL 5% Methanol in Water .Removes salts/proteins. Do not use 100% water, as it may de-wet some sorbents. Do not exceed 5% organic or DKP will elute.
5. Elution 2 x 3 mL Methanol (or Acetonitrile).Strong organic solvent disrupts the hydrophobic bond, releasing the analyte.
6. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in Initial Mobile Phase .
Matches the LC starting conditions to prevent peak distortion (solvent effect).
Visualization: Optimized Extraction Workflow

SPE_Workflow Start Environmental Sample (Wastewater/Surface Water) Acidify Acidify to pH 3.0 (Protonate -COOH) Start->Acidify Stabilize Load Load onto HLB Cartridge (Polymeric Reversed-Phase) Acidify->Load Retention Wash Wash: 95:5 Water:MeOH (Remove Salts/Proteins) Load->Wash Cleanup Elute Elute: 100% MeOH Wash->Elute Recovery Recon Reconstitute in Initial Mobile Phase (High Aqueous) Elute->Recon Prep for LC

Figure 1: SPE workflow targeting the physicochemical properties of AMO-DKP (pKa ~1.9).

Module 2: Chromatography & Mass Spec (The Separation Ticket)

Q: I see severe peak tailing and shifting retention times. Is my column failing?

A: Likely not. This is usually secondary interaction or dewetting . AMO-DKP contains amine and amide groups that can interact with free silanols on silica columns, causing tailing.

The Fix: Column Selection & Mobile Phase Modification. Do not use standard C18. Use a column designed for 100% aqueous stability or HILIC.

  • Option A: High-Aqueous C18 (T3 or Aq type)

    • Mechanism:[1][2] Compatible with 100% water start, allowing you to focus the polar DKP at the head of the column.

    • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile (B).

    • Gradient: Start at 0% B for 2 mins to retain DKP, then ramp.

  • Option B: HILIC (ZIC-pHILIC or Amide)

    • Mechanism:[1][2][3] Retains polar compounds via water layer partitioning.

    • Benefit: DKP elutes in high organic content (better desolvation in MS = higher sensitivity).

    • Trade-off: Long equilibration times required.

Q: How do I confirm the Matrix Effect (ME) quantitatively?

A: You must calculate the Matrix Factor (MF) according to Matuszewski et al. (2003). Do not rely on visual inspection.

The Protocol: Prepare three sets of samples:

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike analyte into the eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.




  • ME < 100%: Ion Suppression (Common in wastewater).

  • ME > 100%: Ion Enhancement.

Module 3: Troubleshooting Matrix Effects (The Mitigation Ticket)

Q: My Matrix Effect is 40% (Severe Suppression). Dilution isn't an option due to low LOD. What now?

A: If cleanup (SPE) is optimized and suppression persists, you have co-eluting interferences (likely humic substances). You must compensate using Internal Standards (IS) .

The Hierarchy of Internal Standards:

  • Gold Standard:

    
     or Deuterated AMO-DKP  (e.g., AMO-DKP-d4). This is a structural mirror. It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically cancelling out the error.
    
  • Silver Standard: Amoxicillin-d4 .

    • Risk:[1][4][5][6] Amoxicillin elutes slightly differently than DKP. If the matrix interference elutes at the DKP time but not the Amoxicillin time, the IS will not correct the data.

  • Bronze Standard: Structurally similar non-target (e.g., Cephalexin).

    • Risk:[1][4][5][6] High. Only use if no isotopically labeled standards are available.

Visualization: Matrix Effect Decision Tree

Matrix_Troubleshooting Start Calculate Matrix Effect (ME) CheckME Is ME between 80% - 120%? Start->CheckME Pass Method Validated CheckME->Pass Yes Fail Significant Suppression/Enhancement CheckME->Fail No IS_Check Is Stable Isotope IS (SIL-IS) used? Fail->IS_Check Check_IS_Response Does IS response drop proportionally to Analyte? IS_Check->Check_IS_Response Yes Action1 Switch Column Selectivity (C18 -> HILIC) IS_Check->Action1 No (Add IS) Corrected IS Corrects Data (Quantify using Area Ratio) Check_IS_Response->Corrected Yes NotCorrected IS Fails to Compensate (Co-elution mismatch) Check_IS_Response->NotCorrected No NotCorrected->Action1 Action2 Improve Cleanup (Add MCX or WAX step) NotCorrected->Action2

Figure 2: Logic flow for diagnosing and resolving matrix effects in LC-MS/MS.

Module 4: The Degradation Pathway Context

Understanding the source is vital. AMO-DKP is not just an impurity; it is the thermodynamic sink of Amoxicillin degradation.

Degradation_Pathway AMX Amoxicillin (Parent) Acid Amoxicilloic Acid (Open Ring) AMX->Acid Beta-lactam hydrolysis (pH > 7 or Beta-lactamase) DKP Amoxicillin DKP (Stable Metabolite) AMX->DKP Direct conversion (Trace levels) Acid->DKP Decarboxylation & Ring Closure

Figure 3: Formation of AMO-DKP. Note that DKP is often more persistent in the environment than the parent drug.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • GoÃz-González, A., et al. (2021). Solid-phase extraction of amoxicillin in aqueous system by using Mg-Al-Oxalate LDH as a stationary phase.[7] ResearchGate.[6][7][8]

  • PubChem. (2025).[9] Amoxicillin diketopiperazine-2',5'-dione Compound Summary. National Library of Medicine.

  • Llorca, M., et al. (2019). Analysis of antibiotics and their degradation products in environmental waters.[5][6][8] Trends in Environmental Analytical Chemistry.

Sources

optimization of LC-MS/MS parameters for amoxicillin diketopiperazine sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS Parameters for Amoxicillin Diketopiperazine Sensitivity Document ID: TSC-ADP-2025-V3 Status: Active Audience: Analytical Chemists, DMPK Scientists, Environmental Analysts[1]

Introduction: The "Isobaric Trap"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the specific challenge of distinguishing Amoxicillin (AMX) from its major degradation product, Amoxicillin Diketopiperazine (ADP) (also known as Impurity C in USP/EP monographs).

The Core Problem: Both AMX and ADP share the same molecular formula (


) and nominal mass (

in ESI+). Furthermore, they share primary fragment ions (

160 and 207).[1] Mass resolution alone cannot separate them.

This guide provides a self-validating workflow to optimize sensitivity and selectivity, ensuring you are quantifying the impurity, not the drug itself.

Module 1: Chromatographic Separation (The Primary Filter)

Because MS/MS transitions for ADP and AMX are identical, chromatographic resolution (


) is mandatory.[1]
Column Selection & Chemistry
  • Standard Recommendation: C18 columns are standard, but standard end-capping often fails to retain the polar ADP sufficiently.[1]

  • Optimized Choice: Use a Polar-Embedded C18 or a Phenyl-Hexyl column.[1] The phenyl ring provides pi-pi interactions that improve selectivity for the diketopiperazine ring compared to the open beta-lactam structure of amoxicillin.

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm (UHPLC/HPLC).[1]

Mobile Phase Engineering
  • The pH Factor: ADP formation is accelerated in basic conditions. Therefore, the mobile phase must be acidic to stabilize the analyte and ensure protonation.

  • Buffer Choice: Avoid non-volatile phosphate buffers used in UV methods.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate (pH ~ 3.5).[1]

    • Mobile Phase B: Acetonitrile (MeOH causes higher backpressure and slightly lower ionization efficiency for this class).[1]

Gradient Strategy

ADP is slightly less polar than AMX due to the internal cyclization masking the free amine/carbonyl. It typically elutes after AMX on C18 phases.[1]

Time (min)% B (ACN)Flow Rate (mL/min)Action
0.0050.4Load/Desalt
1.0050.4Isocratic Hold
6.00600.4Elution Gradient
6.10950.4Wash
8.00950.4Wash
8.1050.4Re-equilibration

Module 2: Mass Spectrometry Optimization (The Detector)

Source Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2]

  • Critical Risk (In-Source Fragmentation): Amoxicillin is thermally labile.[1] Excessive source temperature or declustering potential (DP) can cause AMX to degrade inside the source before reaching the quadrupole, potentially mimicking ADP or losing sensitivity.

    • Optimization: Perform a "Source Temperature Ramp" experiment. Start at 300°C and decrease in 50°C increments.[1] Select the lowest temperature that maintains solvent evaporation (usually 350°C - 400°C for high flow, but lower for nano/micro flow).[1]

MRM Transitions

Both compounds protonate to


.[1]
AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)RoleOrigin of Fragment
ADP 366.1160.0 5015-20QuantifierThiazolidine ring
ADP 366.1114.0 5025-30QualifierSide chain cleavage
AMX 366.1349.0 5010-15QualifierLoss of

(Distinctive)
  • Note: The

    
     349 transition (Loss of Ammonia) is often much stronger in Amoxicillin than in ADP because the amine group in ADP is involved in the diketopiperazine ring structure, making it less available for neutral loss. Use the 349/160 ratio to confirm peak identity. 
    

Module 3: Visual Workflows

Optimization Logic Pathway

OptimizationWorkflow Start Start Optimization CheckLC 1. Check LC Separation (Isomers?) Start->CheckLC SelectCol Select Phenyl-Hexyl or C18 Polar CheckLC->SelectCol AcidicMP Set Mobile Phase pH 3.0-3.5 SelectCol->AcidicMP CheckMS 2. MS Tuning AcidicMP->CheckMS SourceTemp Optimize Source Temp (Minimize ISF) CheckMS->SourceTemp MRM Select Transitions 366->160 (Quant) SourceTemp->MRM Validation 3. Validation MRM->Validation RatioCheck Check Ion Ratio (349 vs 160) Validation->RatioCheck

Figure 1: Step-by-step logic for establishing a robust ADP detection method.

Module 4: Troubleshooting & FAQs

Q1: My ADP peak is tailing significantly. How do I fix this?

A: Peak tailing in ADP is usually caused by secondary interactions between the amine groups and residual silanols on the column.

  • The Fix: Increase the ionic strength of your mobile phase. Add 5mM Ammonium Formate to the aqueous mobile phase. If tailing persists, check your pH.[1] It must be acidic (< pH 4) to keep the silanols protonated (neutral) and reduce interaction.[1]

Q2: I see a signal for ADP in my "Blank" sample. Is it carryover?

A: It could be carryover, but it is more likely In-Source Degradation or Contaminated Standards .[1]

  • Test: Inject a pure Amoxicillin standard. If you see a peak at the retention time of ADP, your Amoxicillin is degrading on-column or in the source.

  • Fix: Lower the source temperature and ensure your autosampler temperature is set to 4°C. Amoxicillin degrades to ADP rapidly at room temperature.

Q3: Why is my sensitivity for ADP lower than Amoxicillin?

A: The diketopiperazine ring structure is more stable than the linear structure of Amoxicillin, making it harder to fragment in the collision cell.

  • The Fix: You may need a higher Collision Energy (CE) for ADP compared to AMX.[1] Perform a "CE Ramp" from 10V to 40V specifically for the ADP standard to find the apex of the

    
     160 product ion.
    
Q4: Can I use Methanol instead of Acetonitrile?

A: You can, but Acetonitrile (ACN) is preferred.[1] ACN generally provides sharper peaks for beta-lactams.[1] Methanol can sometimes promote esterification or degradation if the mobile phase is too acidic and left standing.

Module 5: Sample Preparation Protocol (Self-Validating)

Objective: Extract ADP from plasma/wastewater without inducing artificial formation of ADP from Amoxicillin.

  • Aliquot: Transfer 100 µL of sample to a 4°C cooled tube.

  • Protein Precipitation: Add 300 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).

    • Why Acid? Acid stabilizes Amoxicillin and prevents conversion to ADP during the spin.

  • Vortex: 30 seconds (gentle).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilution: Transfer supernatant to a vial containing water (1:1 ratio) to match initial mobile phase conditions. Do not dry down under heat, as this promotes ADP formation.[1]

References

  • USP/EP Monographs. Amoxicillin Impurity Standards.[1] United States Pharmacopeia.[1][3]

    • [1]

  • Lamm, A., et al. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][4] Journal of Environmental Science and Health, Part A.[4]

    • [1]

  • Gozlan, I., et al. Formation of Amoxicillin-Diketopiperazine-2',5' in Aqueous Solutions.[1]

    • [1]

  • PubChem Compound Summary. Amoxicillin diketopiperazine (CID 12087378).[1]

    • [1]

  • NIST Chemistry WebBook.Mass spectra of Beta-lactam antibiotics.

    • [1]

Sources

improving chromatographic resolution between amoxicillin and diketopiperazine peaks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Resolution: Amoxicillin vs. Diketopiperazine (DKP)

Case ID: #AMX-DKP-RES-001 Status: Active Guide

Introduction: The Separation Challenge

Welcome to the Advanced Separations Support Hub. You are likely accessing this guide because your current HPLC/UHPLC method is failing to achieve the required resolution (


) between the main Amoxicillin peak and its primary degradation product, Amoxicillin Diketopiperazine (DKP).

The Chemistry: Amoxicillin is a zwitterionic


-lactam. Under stress (pH extremes, heat), the 

-lactam ring opens to form Penicilloic Acid, which can subsequently cyclize to form the Diketopiperazine (DKP) derivative. Because DKP is structurally isomeric or closely related to the parent compound with similar polarity, it frequently co-elutes on standard C18 chemistries.
Visualizing the Problem: Degradation Pathway

Understanding the origin of the impurity is the first step in controlling it.

AmoxDegradation Amox Amoxicillin (Parent) Penicilloic Penicilloic Acid (Open Ring Intermediate) Amox->Penicilloic Hydrolysis (pH > 8 or Enzyme) DKP Amoxicillin Diketopiperazine (DKP) (Cyclic Impurity) Penicilloic->DKP Cyclization (Intramolecular Aminolysis)

Figure 1: The degradation pathway of Amoxicillin. The formation of DKP involves the opening of the beta-lactam ring followed by ring closure, creating a stable six-membered ring structure that mimics the hydrophobicity of the parent compound.

Module 1: The Diagnostic Workflow

Before altering your method, use this decision tree to isolate the root cause of resolution loss.

TroubleshootingTree Start Start: Resolution < 2.0 CheckRT Check Retention Time (RT) of Amoxicillin Start->CheckRT RT_Shift RT has shifted significantly? CheckRT->RT_Shift PH_Issue Check Mobile Phase pH (Must be 5.0 ± 0.1) RT_Shift->PH_Issue Yes (Early Elution) Col_Issue Column Aging/Fouling (Loss of bonded phase) RT_Shift->Col_Issue Yes (Late/Broad) Peak_Shape Check Peak Shape RT_Shift->Peak_Shape No Tailing Tailing > 1.5? Peak_Shape->Tailing Sec_Interaction Silanol Interactions (Add competitive base or change column) Tailing->Sec_Interaction Yes Dead_Vol System Dwell Volume (Check tubing/connections) Tailing->Dead_Vol No (Symmetric but overlapping)

Figure 2: Diagnostic logic flow for identifying the cause of co-elution between Amoxicillin and DKP.

Module 2: Critical Parameter Optimization

If diagnostics confirm the equipment is functional, you must optimize the method chemistry. The separation of Amoxicillin and DKP is governed by three "levers": pH, Stationary Phase, and Mobile Phase Modifier.

The pH Lever (The Most Critical)

Amoxicillin has multiple pKa values (COOH ~2.8, Amine ~7.4, Phenol ~9.6).

  • Standard: USP methods typically utilize pH 5.0 .

  • The Mechanism: At pH 5.0, Amoxicillin is zwitterionic (net neutral charge), maximizing retention on C18.

  • Optimization: If DKP co-elutes, lower the pH to 4.5 .

    • Why? DKP lacks the free carboxylic acid group in the same environment as the parent. Lowering pH suppresses the ionization of the remaining carboxylic groups on the degradation products differently than the parent, altering selectivity (

      
      ).
      
The Stationary Phase (Column Selection)

Standard C18 (L1) columns often struggle if the carbon load is low.

Column TypeSuitabilityMechanism of ActionRecommendation
Standard C18 (L1) ModerateHydrophobic interaction.Good starting point, but may lack selectivity for isomers.
BDS C18 (Base Deactivated) High Reduced silanol activity.Recommended. Reduces tailing for the amine group, sharpening peaks and improving

.
Phenyl-Hexyl High

interactions.
Excellent alternative. The phenol ring in Amoxicillin interacts differently than the DKP ring structure.
C8 (L7) LowLower hydrophobicity.Generally provides insufficient retention for polar Amoxicillin.
Mobile Phase Modifier
  • Acetonitrile (ACN): Preferred over Methanol. ACN is aprotic and forms sharper peaks for these polar compounds.

  • Buffer Strength: Use 50 mM Potassium Dihydrogen Phosphate . Lower concentrations (<20 mM) may result in poor peak shape due to insufficient buffering capacity against the sample plug.

Module 3: Standardized Protocol (High-Resolution Method)

This protocol is derived from USP standards but optimized for enhanced resolution.

Method Parameters:

  • Column:

    
     mm, 5 
    
    
    
    m, Packing L1 (End-capped, Base Deactivated C18).
  • Temperature:

    
     (Strict control required; fluctuations shift RT).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Injection Volume: 10

    
    L.
    

Mobile Phase Preparation:

  • Buffer: Dissolve 6.8g

    
     in 900 mL water. Adjust pH to 5.0 
    
    
    
    0.1
    with 45% KOH solution. Dilute to 1000 mL.
  • Composition: Mix Buffer:Acetonitrile (96:4 v/v).

    • Note: Do not filter the mixture after adding ACN to prevent selective evaporation. Filter the buffer before mixing.

System Suitability Criteria:

  • Resolution (

    
    ):  NLT 2.0 between Amoxicillin and DKP.
    
  • Tailing Factor: NMT 1.5 for Amoxicillin.

  • RSD: NMT 2.0% for replicate injections.[2]

Module 4: Troubleshooting FAQ

Q1: My resolution was >2.0, but after 300 injections, it has dropped to 1.4. What happened?

  • Diagnosis: This indicates column fouling or phase collapse .

  • Fix: The high aqueous content (96% buffer) can cause "dewetting" in standard C18 columns.

  • Action: Wash the column with 60% Acetonitrile/Water for 30 minutes to re-wet the pores. If this fails, the bonded phase may be hydrolyzed (common with phosphate buffers over time). Replace the column.

Q2: I see a "shoulder" on the Amoxicillin peak, not a distinct DKP peak.

  • Diagnosis: This is often a pH mismatch .

  • Fix: Check the pH of your buffer after filtration. Filtration through certain membranes can slightly alter pH. Ensure the pH is exactly 5.0. If the shoulder persists, lower the pH to 4.5 to increase selectivity.

Q3: Can I use Methanol instead of Acetonitrile?

  • Diagnosis: Methanol has higher viscosity and different selectivity (protic solvent).

  • Fix: While possible, Methanol often broadens the peaks for Amoxicillin, reducing resolution. If you must use MeOH, you will likely need to increase the % organic slightly (e.g., to 10-15%) to match the elution strength, but ACN is superior for this separation.

References

  • United States Pharmacopeia (USP). Monograph: Amoxicillin.[1][2] USP-NF.[2] (Standard L1 column method and system suitability requirements).

  • Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC methods for amoxicillin and related substances. (Detailed degradation mechanisms including DKP formation).

  • Sigma-Aldrich (Merck). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues. (General troubleshooting for polar compound separation).

  • National Institutes of Health (PMC). Mechanistic Study of Diketopiperazine Formation. (Kinetics of ring closure and pH dependence).

Sources

addressing instability of amoxicillin diketopiperazine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Instability & Sample Preparation Artifacts for Amoxicillin & ADP Audience: Pharmaceutical Researchers, Bioanalytical Scientists

Executive Summary: The "Instability" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent quantification of Amoxicillin Diketopiperazine (ADP) or Amoxicillin (AMX) in your LC-MS/MS workflows.

The Core Issue: Contrary to common assumption, ADP is the chemically stable form of Amoxicillin. The "instability" you observe is rarely the degradation of ADP itself. Instead, it is the artifactual formation of ADP from Amoxicillin during sample preparation.

Amoxicillin is highly labile. Under specific conditions (pH > 7.0, elevated temperature, or protic solvents), the


-lactam ring opens to form Penicilloic Acid, which subsequently cyclizes into ADP. This creates a "moving target" where ADP levels artificially increase ex vivo, falsifying your impurity profiling or pharmacokinetic data.

This guide provides the protocols to freeze this conversion and ensure data integrity.

Diagnostic Guide: Is Your Workflow Compromised?

Q: My ADP peak area increases over time while the sample sits in the autosampler. Why? A: This is the hallmark of Amoxicillin-to-ADP conversion . Your sample matrix conditions (likely pH or temperature) are driving the degradation of residual Amoxicillin into ADP. Even if you are only measuring ADP, the presence of the parent drug acts as a reservoir, constantly feeding the ADP pool.

Q: I see ADP in my "Time 0" control samples where it shouldn't be. A: This suggests pre-analytical conversion . The degradation occurred during plasma extraction or protein precipitation. The heat generated during sonication or the pH shift during extraction likely triggered the cyclization before the sample reached the column.

Q: Is ADP itself unstable? A: Generally, no. ADP is significantly more stable than Amoxicillin. Studies show ADP remains stable in wastewater and aqueous solutions for months at 25°C. However, extreme acidic hydrolysis (pH < 2) can eventually degrade ADP, but this is rare in standard bioanalytical workflows.

The Degradation Pathway (Visualized)

To control the instability, you must understand the mechanism. The following diagram illustrates the critical control points where Amoxicillin converts to ADP.

Amoxicillin_Degradation cluster_conditions Accelerating Factors AMX Amoxicillin (Unstable Parent) PA Amoxicilloic Acid (Intermediate) AMX->PA Hydrolysis (pH > 7.0 or pH < 4.0) + H2O ADP Amoxicillin Diketopiperazine (Stable Artifact) PA->ADP Cyclization (Favored by Base/Heat) - H2O Heat Temp > 4°C Base pH > 7.0 Solvent Methanol

Figure 1: The degradation pathway of Amoxicillin to ADP. Note that the conversion is driven by hydrolysis followed by cyclization, processes accelerated by basic pH and heat.

Protocol: The "Cold-Acid" Stabilization Workflow

To accurately quantify ADP (or Amoxicillin) without artifacts, you must inhibit the pathway shown above. This protocol uses Acidic Stabilization and Cold Chain Management .

Reagents Required:
  • Stabilization Buffer: 0.5M Citrate Buffer (pH 4.5) or 0.1% Formic Acid.

  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (Pre-chilled to -20°C).

  • Apparatus: Refrigerated Centrifuge (4°C), Cryo-vials.

Step-by-Step Methodology:
  • Sample Collection (Critical T=0):

    • Collect blood/fluid into pre-chilled tubes containing the Stabilization Buffer .

    • Why: Amoxicillin is most stable between pH 4.5 and 5.5. Physiological pH (7.4) accelerates degradation. Immediate buffering is non-negotiable.

  • Plasma Separation:

    • Centrifuge immediately at 4°C (2000 x g, 10 min).

    • Separate plasma and transfer to cryo-vials on wet ice.

  • Protein Precipitation (PPT):

    • Add 3 volumes of pre-chilled (-20°C) Acetonitrile + 0.1% Formic Acid to 1 volume of plasma.

    • Why: Methanol can promote transesterification or degradation. Acetonitrile is preferred. The acid maintains the pH lock.

    • Vortex briefly (5-10 sec). Do not sonicate (heat generation promotes ADP formation).

  • Post-Extraction:

    • Centrifuge at 4°C (10,000 x g, 5 min).

    • Transfer supernatant to an autosampler vial.

    • Dilution: If dilution is needed, use water acidified with 0.1% Formic Acid. Never use neutral water or basic buffers.

  • LC-MS/MS Analysis:

    • Autosampler Temp: Set strictly to 4°C .

    • Column Temp: Keep below 40°C if possible.

    • Run Time: Minimize run time to reduce on-column residence time.

Comparative Stability Data

The following table summarizes how environmental variables impact the AMX


 ADP conversion rate. Use this to troubleshoot your current method.
VariableConditionImpact on ADP FormationRecommendation
pH Acidic (pH 2.0 - 4.0)Moderate (Hydrolysis to Penicilloic Acid dominates)Avoid (Too acidic)
pH Mild Acid (pH 4.5 - 5.5) Minimal (Optimal Stability) Target Range
pH Neutral/Basic (pH > 7.0)High (Rapid Cyclization to ADP)Strictly Avoid
Temperature 25°C (Room Temp)Significant conversion within hoursKeep samples on ice
Temperature 4°C (Refrigerated) Negligible (< 1% over 24h) Mandatory
Solvent MethanolPromotes degradation/solvolysisUse Acetonitrile
Matrix Magnesium Oxide (MgO)Rapid degradation to ADPAvoid alkaline excipients
Frequently Asked Questions (FAQs)

Q: Can I use Methanol for protein precipitation? A: It is not recommended. Methanol is a protic solvent and can participate in nucleophilic attacks on the


-lactam ring, accelerating degradation. Acetonitrile is aprotic and generally safer for unstable 

-lactams.

Q: I am analyzing wastewater. Do I need to acidify? A: Yes. While ADP is stable in wastewater, any residual Amoxicillin will convert to ADP during transport and storage, leading to an overestimation of ADP levels. Filter samples immediately (0.2


m) and acidify to pH 4.5-5.0.

Q: What is the specific mass transition for ADP? A: In ESI+ mode, ADP (MW ~365.4) typically forms


.
  • Precursor: 366.1 m/z

  • Common Fragments: 160.1 m/z (Thiazolidine ring cleavage), 114.1 m/z.

  • Note: Ensure chromatographic separation from Amoxicillin (also 366.1 m/z) is sufficient, although their fragmentation patterns differ slightly.

Q: Where can I buy ADP reference standards? A: ADP is often listed as "Amoxicillin Impurity C" (EP/BP) or "Amoxicillin Related Compound C" (USP). Ensure you purchase the "Diketopiperazine" form (CAS 94659-47-9).

References
  • Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][2][3][4] Journal of Environmental Science and Health, Part A.

  • Gozlan, I., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment.[2][3][4][5][6] Chemosphere.[4][6]

  • Ndefo, U. A., et al. (2022).[7] Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light. International Journal of Environmental Research and Public Health.

  • LGC Standards. (n.d.). Amoxicillin Diketopiperazine Reference Material Data Sheet.

Sources

Technical Support Center: Troubleshooting Amoxicillin Diketopiperazine (ADP) in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape of Amoxicillin Diketopiperazine (Impurity C) Role: Senior Application Scientist Audience: Pharmaceutical Analysts & Process Chemists

Analyte Profile & Chromatographic Behavior

Before troubleshooting, you must understand the physicochemical "personality" of your analyte. Amoxicillin Diketopiperazine (ADP), pharmacopeially designated as Amoxicillin Impurity C (EP/BP) or Related Compound C (USP) , differs significantly from its parent molecule.

  • Structure: ADP is a cyclic dipeptide (2,5-diketopiperazine) formed by the intramolecular aminolysis of the amoxicillin

    
    -lactam ring.
    
  • Ionization State: Unlike Amoxicillin (which is zwitterionic and amphoteric), ADP lacks the free primary amine on the side chain (it is incorporated into the ring). It retains a carboxylic acid (thiazolidine ring, pKa

    
     3.0) and a phenolic hydroxyl  (pKa 
    
    
    
    9.6).
    • Implication: At typical HPLC pH (2.0–5.0), ADP behaves as a weak acid or neutral species, not a base. It does not suffer from the severe silanol cation-exchange tailing that plagues Amoxicillin.

  • Solubility: ADP exhibits poor aqueous solubility compared to Amoxicillin. This is the #1 cause of peak distortion (fronting/splitting) during method development.

Diagnostic Workflow

Use this decision tree to identify the root cause of your peak shape issue.

ADPTroubleshooting Start Identify Peak Defect Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Split Split / Double Peak Start->Split CheckMetal Check Column Type: Is it High Purity Silica? Tailing->CheckMetal CheckSolvent Check Sample Diluent: Is % Organic > Mobile Phase? Fronting->CheckSolvent Split->CheckSolvent MetalChelation Cause: Metal Chelation (Phenolic/Carboxyl interaction) CheckMetal->MetalChelation No (Type A Silica) OldColumn Cause: Column Void/Inlet Fouling CheckMetal->OldColumn Yes (Type B Silica) SolventMismatch Cause: Solvent Strength Mismatch (Strong Solvent Effect) CheckSolvent->SolventMismatch Yes (e.g., 100% MeOH) Overload Cause: Mass Overload (Solubility Limit) CheckSolvent->Overload No (Diluent matched)

Figure 1: Diagnostic logic for isolating peak shape anomalies in ADP analysis.

Troubleshooting Modules
Module A: Peak Fronting & Splitting (The Solubility Trap)

Symptom: The ADP peak rises slowly and drops sharply (shark-fin shape) or appears as a double peak. Mechanism: ADP is sparingly soluble in water. Analysts often dissolve standards in 100% Methanol or DMSO to ensure solubility. When this "strong" solvent plug enters a "weak" mobile phase (e.g., 95% Buffer), the analyte precipitates momentarily or travels faster than the mobile phase at the column head, causing band broadening.

Investigation Step Actionable Protocol
1. Check Diluent Strength If your diluent is 100% MeOH and Mobile Phase A is 95% Buffer, you have a mismatch. Change diluent to Mobile Phase A (or max 20% MeOH).
2. Check Injection Volume High volumes of strong solvent exacerbate this. Reduce injection volume from 20 µL to 5 µL to see if peak shape recovers.
3. Verify Solubility If ADP precipitates in the mobile phase, add a co-solvent (e.g., 5% Acetonitrile) to the buffer or raise column temperature to 40°C .
Module B: Peak Tailing (Chelation & Adsorption)

Symptom: The peak has an extended "tail" on the right side (USP Tailing Factor > 1.5). Mechanism: While ADP is not basic, it contains a phenolic hydroxyl and a carboxylic acid .

  • Metal Chelation: The phenol-carboxyl motif can chelate trace metals (Fe, Al) in older silica or stainless steel frits.

  • H-Bonding: At low pH (< 3), the carboxylic acid is protonated (neutral). If the pH is near the pKa (~3.0), mixed ionization states cause broadening.

Investigation Step Actionable Protocol
1. Mobile Phase pH Ensure pH is controlled . For ADP, pH 5.0 (phosphate) ensures the carboxyl is ionized (COO⁻), improving kinetics. If using pH 2.7 (Formic acid), ensure the buffer concentration is sufficient (>20 mM).
2. Column Selection Use a High-Purity Type B Silica column (low metal content). Avoid older "Type A" columns.
3. Chelation Test Add 0.1 mM EDTA to the mobile phase. If tailing disappears, the cause is metal interaction.
Standardized Experimental Protocol

This method is optimized for the separation of Amoxicillin and ADP (Impurity C), minimizing peak shape issues.

System Suitability Requirements:

  • Resolution (Rs): > 2.0 between Amoxicillin and Impurity C.

  • Tailing Factor (T): NMT 1.5 for ADP.

  • Relative Retention (RRT): ADP typically elutes before Amoxicillin in Reverse Phase (RRT ~0.3 - 0.5 depending on pH).

Method Parameters:

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax SB-C18)End-capped C18 prevents secondary silanol interactions.
Mobile Phase A 0.05 M Phosphate Buffer, pH 5.0pH 5.0 keeps ADP ionized (soluble) and Amoxicillin zwitterionic.
Mobile Phase B Acetonitrile : Buffer (80:[1]20)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Detection UV @ 254 nmMax absorption for the benzyl chromophore.
Diluent Mobile Phase ACRITICAL: Prevents fronting/solubility shock.

Step-by-Step Preparation:

  • Buffer Prep: Dissolve 6.8 g KH₂PO₄ in 900 mL water. Adjust pH to 5.0 ± 0.1 with dilute KOH. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.

  • Standard Prep: Dissolve ADP reference standard in a small volume of Methanol (max 5% of final volume), then dilute to volume with Mobile Phase A . Sonicate if necessary.

  • Equilibration: Flush column with 100% B for 10 mins (clean out), then equilibrate with initial gradient conditions for 20 mins.

FAQ: Expert Insights

Q: Why does my ADP peak split when I inject a high concentration standard? A: This is likely "viscous fingering" or solubility saturation. ADP is much less soluble than Amoxicillin. If you try to inject the same concentration as the parent drug (e.g., 2 mg/mL) in a weak solvent, it may precipitate. Limit ADP standard concentration to < 0.1 mg/mL.

Q: I see a small peak eluting immediately after ADP. Is this a degradation product? A: It is likely the epimer . ADP has chiral centers. Under stress (high pH or heat), epimerization can occur at the C-2 position of the diketopiperazine ring. Ensure your method separates the diastereomers if enantiomeric purity is required [1].

Q: Can I use TFA instead of Phosphate buffer? A: Yes, but be careful. TFA (0.1%) creates a pH of ~2.0. At this pH, the carboxyl group of ADP is protonated (neutral). While this increases retention on C18, it may lead to slightly broader peaks due to slower mass transfer kinetics of the neutral species compared to the ionized form at pH 5.0 [3].

References
  • Separation of Amoxicillin Related Substances Source: AKJournals (Acta Chromatographica) Context: Describes linear gradient HPLC on C8/C18 columns for separating Amoxicillin impurities, including the diketopiperazine (Impurity C), noting elution order and resolution requirements. URL:[Link]

  • Amoxicillin Impurity C (EP/BP) Designation Source: Veeprho Standards Context: Confirms the identity of Amoxicillin Diketopiperazine as Impurity C (EP) and Related Compound C (USP), essential for regulatory method compliance. URL:[Link][2]

  • Physicochemical Causes of Peak Tailing Source: LCGC (Chromatography Online) Context: detailed mechanistic explanation of peak tailing, distinguishing between silanol interactions (bases) and other causes like chelation or overload, relevant for troubleshooting ADP's phenolic interactions. URL:[Link]

  • Amoxicillin Diketopiperazine Structure & Properties Source: PubChem (NIH) Context: Provides chemical structure (CID 12087378), pKa data, and solubility profile necessary for understanding solvent mismatch issues. URL:[Link][3]

Sources

minimizing ion suppression in the ESI-MS analysis of amoxicillin diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ESI-MS analysis of amoxicillin diketopiperazine-2,5-dione (ADP). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with quantifying this critical amoxicillin metabolite. Ion suppression is a significant hurdle in achieving accurate and reproducible results for polar compounds like ADP. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you minimize ion suppression and ensure the integrity of your analytical data.

Understanding the Challenge: Amoxicillin Diketopiperazine and Ion Suppression

Amoxicillin diketopiperazine is a major degradation product of amoxicillin, a widely used β-lactam antibiotic.[1][2] As a polar, cyclic dipeptide, ADP exhibits limited solubility in organic solvents and can be challenging to retain and resolve using standard reversed-phase chromatography.[3] Its polar nature also makes it particularly susceptible to ion suppression in electrospray ionization mass spectrometry (ESI-MS), a phenomenon where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal intensity.[4][5] This guide will equip you with the knowledge and tools to overcome these challenges.

Troubleshooting Guide: Minimizing Ion Suppression for ADP Analysis

This section addresses common issues encountered during the ESI-MS analysis of amoxicillin diketopiperazine, providing a systematic approach to problem-solving.

Issue 1: Low or No Signal for ADP Standard in Mobile Phase

Possible Cause: Suboptimal ESI source parameters or inappropriate mobile phase composition.

Troubleshooting Steps:

  • Optimize ESI Source Parameters: Infuse a standard solution of ADP directly into the mass spectrometer to optimize key parameters.[6][7][8]

    • Ionization Polarity: Amoxicillin and its metabolites are typically analyzed in positive ion mode (ESI+).[9][10]

    • Capillary Voltage: Start with the manufacturer's recommendation and adjust in small increments to maximize the signal of the protonated molecule ([M+H]^+).

    • Nebulizing and Drying Gas: Optimize the flow rates and temperatures to ensure efficient desolvation without causing in-source fragmentation.[6]

    • Source Temperature: A balance is needed; too low may result in incomplete desolvation, while too high can lead to thermal degradation.

  • Evaluate Mobile Phase Additives: The choice of mobile phase additive is critical for efficient ionization.

    • Formic Acid: Typically used at 0.1% to 0.15%, it aids in the protonation of the analyte.[9]

    • Ammonium Formate: Can sometimes provide better signal intensity and peak shape compared to formic acid alone, especially for polar compounds. Experiment with concentrations around 5-10 mM.

Issue 2: Significant Signal Reduction for ADP in Matrix Compared to Solvent

Possible Cause: Ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Identify the Suppression Zone: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.[11][12] This involves infusing a constant flow of ADP solution post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of suppression.

  • Enhance Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[4][5]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. Oasis HLB or MAX cartridges have shown good recoveries for amoxicillin and its metabolites.[3]

    • Liquid-Liquid Extraction (LLE): Can be effective but may require more optimization to achieve high recovery for the polar ADP.

    • Protein Precipitation (PPT): A simpler but less clean method. If used, ensure complete precipitation and consider a subsequent clean-up step.

    Comparative Overview of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, inexpensiveLeast clean extract, high potential for ion suppressionInitial screening, high-throughput analysis
Liquid-Liquid Extraction (LLE) Good for removing salts and phospholipidsCan be labor-intensive, may have lower recovery for polar analytesMatrices with high salt content
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery and selectivityMore expensive, requires method developmentComplex matrices, low-level quantification
  • Optimize Chromatographic Separation: Adjust your LC method to separate ADP from the ion suppression zone identified in the post-column infusion experiment.[11]

    • Gradient Elution: Employ a shallow gradient to improve the resolution between ADP and interfering peaks.[9]

    • Column Chemistry: Consider a column with a different stationary phase (e.g., a polar-embedded or HILIC column) to alter selectivity.

    • Flow Rate: Lower flow rates (e.g., in microflow LC) can sometimes reduce ion suppression.[4]

Issue 3: Poor Peak Shape and Inconsistent Retention Time

Possible Cause: Secondary interactions with the analytical column or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of ADP to maintain a consistent ionization state.

  • Column Choice: For polar compounds like ADP, a standard C18 column may not provide adequate retention. Consider using a C18 column with polar end-capping or a polar-embedded phase.[10]

  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before each run, especially when using ion-pairing reagents or buffers.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for amoxicillin diketopiperazine in positive ESI-MS/MS?

A1: For amoxicillin diketopiperazine ([M+H]⁺ = m/z 366.1), a common and stable product ion for quantification is m/z 160.1.[9][13] This corresponds to the thiazolidine carboxylic acid moiety. Another fragment at m/z 207 can also be observed.[13]

Q2: Can I use a stable isotope-labeled internal standard for ADP?

A2: Yes, using a stable isotope-labeled internal standard is highly recommended. It will co-elute with ADP and experience similar ion suppression effects, leading to more accurate and precise quantification.[5]

Q3: How does the choice of mobile phase additive (formic acid vs. ammonium formate) impact the analysis?

A3: Both formic acid and ammonium formate are volatile and compatible with MS. Formic acid is a strong protonating agent. Ammonium formate can act as a buffer and may improve peak shape and ionization efficiency for some compounds. The optimal choice should be determined empirically for your specific application.[14]

Q4: What are some key physicochemical properties of amoxicillin diketopiperazine to consider?

A4: Amoxicillin diketopiperazine is a polar molecule with limited solubility in water and most organic solvents.[3] It is a cyclic dipeptide formed from the degradation of amoxicillin.[3] Its polar nature is a key factor in its susceptibility to ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Amoxicillin Diketopiperazine from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Plasma sample

  • Centrifuge

  • SPE manifold

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the Oasis HLB cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the amoxicillin diketopiperazine and other analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Amoxicillin Diketopiperazine

This is a representative method and should be adapted to your specific instrumentation.

Liquid Chromatography Parameters:

  • Column: Waters XBridge C18 (150 mm x 4.6 mm, 5 µm) or equivalent[9]

  • Mobile Phase A: 0.15% formic acid in water[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[9]

  • Gradient:

    • 0-2 min: 3% B

    • 2-5 min: 3-20% B

    • 5-12 min: 20-70% B

    • 12-14 min: Hold at 70% B

    • 14-15 min: 70-3% B

    • 15-20 min: Hold at 3% B

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL[9]

  • Column Temperature: 25 °C[9]

Mass Spectrometry Parameters (Positive ESI):

  • Ion Spray Voltage: 5.5 kV[9]

  • Source Temperature: 550 °C[9]

  • MRM Transitions:

    • Amoxicillin: m/z 366.4 → 114.0[9]

    • Amoxicillin Diketopiperazine: m/z 366.4 → 160.1[9]

  • Collision Energy: Optimize for your instrument, typically in the range of 10-30 eV.

Visualizing the Workflow

Troubleshooting Logic for Ion Suppression

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps Plasma Plasma Sample + IS Centrifuge Centrifugation Plasma->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical SPE workflow for plasma samples.

References

  • AMS Biopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma.
  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Scribd.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.
  • University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility.
  • Li, Y., et al. (2019). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. Molecules, 24(14), 2587.
  • A Comprehensive Study to Determine the Residual Elimination Pattern of Major Metabolites of Amoxicillin–Sulbactam Hybrid Molecules in Rats by UPLC–MS/MS. (2022). Pharmaceuticals, 15(5), 589.
  • Pingale, S. G., Badgujar, M. A., Mangaonkar, K. V., & Mastorakis, N. E. (2015). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine, 9, 1-7.
  • Mohammed, B. S., & Khayoona, W. S. (2021). Analysis of Amoxicillin in Pharmaceutical Preparations and Biological Samples Based on Micro-cloud Point Technique Prior to Spectrophotometric Determination. International Journal of Drug Delivery Technology, 11(1), 116-122.
  • PubMed. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.
  • A Comprehensive Study to Determine the Residual Elimination Pattern of Major Metabolites of Amoxicillin–Sulbactam Hybrid Molecules in Rats by UPLC–MS/MS. (2022).
  • De Baere, S., et al. (2006). Quantitative analysis of amoxicillin, its major metabolites and ampicillin in eggs by liquid chromatography combined with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 565(1), 76-83.
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2024). Molecules, 29(5), 1081.
  • Element Lab Solutions. (n.d.).
  • Hermo, M. P., et al. (2014). Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-29.
  • Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS. (2014).
  • β-Lactams and β-Lactamase Inhibitors: An Overview. (2016). Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
  • Li, Y., et al. (2019). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues.
  • Lamm, A., et al. (2009). HPLC chromatogram showing the identification of AMX and two isomers of ADP.
  • Khuroo, A. A., et al. (2014). Simple, Economical, and Reproducible LC--MS Method for the Determination of Amoxicillin in Human Plasma and its Application to a Pharmacokinetic Study.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. BenchChem.
  • Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. (2017). Critical Reviews in Analytical Chemistry, 47(4), 335-345.
  • A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. (2022). Metabolites, 12(11), 1109.
  • Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676.
  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (2012). Journal of Food and Drug Analysis, 20(4), 759-771.
  • Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. (2020). Antibiotics, 9(10), 696.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy, 31(3), 28-35.
  • Nägele, E., & Moritz, R. (2005).
  • Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed.
  • Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry. (2020). Food Science & Nutrition, 8(12), 6527-6537.
  • Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. (2016).
  • Chromatography Forum. (2012). Formic acid vs Ammonium formate.
  • Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. Shimadzu.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • Behavior of amoxicillin in wastewater and river water: Identification of its main transformation products by liquid chromatography/electrospray quadrupole time-of-flight mass spectrometry. (2020). New Biotechnology, 54, 13-27.
  • ResearchGate. (n.d.). Proposed fragmentation pathway for the fragmentation ion of diketopiperazines of ampicillin.
  • Analytical survey comparison of some beta-lactam antibiotics used in practice. (2017). Pharmacia, 64(2), 24-32.
  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu.

Sources

overcoming co-elution of amoxicillin diketopiperazine with other impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Ticket: #AMX-DKP-001 Topic: Overcoming Co-elution of Amoxicillin Diketopiperazine (DKP) Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Interface

You have reached the advanced troubleshooting hub for beta-lactam antibiotic analysis. This guide addresses a specific, high-frequency issue in the stability profiling of Amoxicillin: the chromatographic resolution of Amoxicillin Diketopiperazine (DKP) , also known as Impurity C (EP) or Related Compound C (USP) .

This moiety is a cyclic dipeptide formed via the intramolecular aminolysis of the


-lactam ring. Because it lacks the free carboxylic acid charge of the penicilloic acid derivatives (Impurity D), its retention behavior is distinct yet often problematic, frequently co-eluting with 6-Aminopenicillanic acid (6-APA)  or the Amoxicillin main peak  depending on the pH and stationary phase selectivity.
Module 1: The Diagnostic Phase

"Is my peak actually DKP, and what is it hiding?"

Before optimizing, we must confirm the identity of the co-eluting cluster. DKP is unique among amoxicillin degradants because it is a stable, non-zwitterionic cyclic product.

Q1: How do I distinguish DKP from Penicilloic Acid (Impurity D) in a co-eluting peak cluster?

A: You cannot rely on UV spectra alone, as both share the weak absorption of the thiazolidine ring system (lacking the distinct auxochromes of the intact


-lactam).
  • The Chemical Switch Test:

    • Protocol: Re-inject your sample after adjusting the sample diluent to pH 9.0 and holding for 1 hour.

    • Result: Amoxicillin and Penicilloic acid are unstable at alkaline pH and will degrade further. DKP is chemically stable in weak base. If the peak area remains constant while neighbors shift or disappear, that stable peak is DKP.

  • MS Spectral Signature:

    • Amoxicillin: [M+H]+ = 366 m/z.[1]

    • Penicilloic Acid (Impurity D): [M+H]+ = 384 m/z (Hydrolysis adds H2O).

    • DKP (Impurity C): [M+H]+ = 366 m/z (Isomeric with Amoxicillin).[1]

    • Critical Note: Since DKP and Amoxicillin have the same mass, chromatographic resolution is mandatory ; MS cannot resolve them if they perfectly co-elute.

Q2: Why does DKP co-elute specifically with 6-APA or the solvent front?

A: This is a "retention failure" issue. DKP is a cyclic dipeptide ((4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid).

  • Mechanism: Unlike the zwitterionic Amoxicillin (which retains well at pH 5.0 due to ionization suppression of the carboxyl), DKP is less polar than the open-ring hydrolytic products but lacks the strong ionic interaction capacity of the parent.

  • Result: On standard C18 columns with high aqueous starts, DKP elutes very early (Relative Retention Time ~0.3 - 0.5 vs Amoxicillin). If your void volume is not well-resolved, DKP merges with 6-APA (Impurity A).

Module 2: Visualization of the Problem

Understanding the formation pathway is critical for controlling the impurity during sample prep.

AmoxicillinDegradation AMX Amoxicillin (Parent) [M+H]+ 366 Acid Acidic pH / Enzyme AMX->Acid Base Basic pH / Nucleophiles AMX->Base Penicilloic Amoxicillin Penicilloic Acid (Impurity D/E) [M+H]+ 384 (Ring Opening - Hydrolysis) Acid->Penicilloic + H2O Base->Penicilloic Hydrolysis DKP Amoxicillin Diketopiperazine (Impurity C) [M+H]+ 366 (Intramolecular Cyclization) Base->DKP Aminolysis (Cyclization) Favored in concentrated solutions Dimer Amoxicillin Dimers (Impurity J/K) Penicilloic->Dimer Polymerization

Figure 1: Degradation pathways of Amoxicillin. Note that DKP formation is favored under conditions where the side-chain amine can attack the beta-lactam ring, often competing with hydrolysis.

Module 3: Method Optimization (The "How-To")

Ticket Action Item: Move the DKP peak away from the void volume and 6-APA.

Strategy 1: The pH Tuning (The "Sweet Spot")

Amoxicillin is amphoteric (pKa1 ~2.4, pKa2 ~7.4, pKa3 ~9.6).

  • Standard Method (USP/EP): pH 5.0.[2]

  • The Issue: At pH 5.0, 6-APA and DKP often cluster.

  • The Fix: Lowering the pH to 3.0 - 3.5 suppresses the ionization of the carboxylic acid on 6-APA, increasing its retention significantly. DKP, being a cyclic imide-like structure, is less affected by this pH shift.

    • Result: 6-APA moves to a later retention time, "unmasking" the DKP peak.

Strategy 2: Stationary Phase Selection

Do not default to a standard C18. The separation of these polar impurities requires specific selectivity.

Column TypeMechanismEffect on DKP SeparationRecommendation
Standard C18 Hydrophobic InteractionPoor retention of DKP; co-elution with void.Not Recommended for impurity profiling.
C8 (Zorbax SB-C8) Steric SelectivityExcellent. The shorter chain allows better interaction with the bulky bicyclic DKP structure.Primary Choice (Ref 1).
Phenyl-Hexyl Pi-Pi InteractionGood for separating aromatic impurities (Amoxicillin has a phenol group).Alternative if C8 fails.
Polar-Embedded C18 Shielded SilanolsPrevents tailing of the amine groups, sharpening peaks to improve resolution.Good for peak shape issues.
Strategy 3: The Optimized Protocol

This protocol is derived from stability-indicating studies (Ref 1, 2) designed to separate DKP from 12+ other related substances.

Instrument: HPLC/UPLC with PDA (230 nm) Column: Agilent Zorbax SB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent. Temperature: 40°C (Critical for mass transfer of polar compounds).

Mobile Phase:

  • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 (or 3.5 if resolving 6-APA).

  • Solvent B: Acetonitrile (ACN).[3]

Gradient Profile:

  • Why this works: The initial isocratic hold at low organic (1-3%) is mandatory to retain DKP. A shallow ramp is required to separate the diastereomers of Penicilloic acid (Impurity D/E) which elute later.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0991Loading: High aqueous to retain DKP.
5.0991Isocratic Hold: Separates DKP from 6-APA.
25.08020Shallow Ramp: Elutes Amoxicillin & Penicilloic Acids.
35.02080Wash: Elutes Dimers/Polymers.
40.0991Re-equilibration.
Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve persistent co-elution issues.

Troubleshooting Start Symptom: DKP Co-elution CheckRT Check Retention Time (RT) Start->CheckRT Early Elutes < 2 min (Void Volume) CheckRT->Early RT < k' 1.0 Mid Co-elutes with Amoxicillin Main Peak CheckRT->Mid RT ~ Main Peak Action1 Decrease Organic Start to 1% or 0% Early->Action1 Action2 Change Column to C8 or Polar-Embedded Early->Action2 Action3 Adjust pH to 3.0 (Move 6-APA) Mid->Action3 Result1 Resolution > 1.5? Action1->Result1 Retest Action2->Result1 Action3->Result1

Figure 2: Logical workflow for diagnosing and fixing DKP retention issues.

References
  • G. S. Prasad, et al. "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance." Acta Chromatographica, 2011.

  • European Pharmacopoeia (Ph.[4][5] Eur.) . "Amoxicillin Trihydrate Monograph 0260."

  • United States Pharmacopeia (USP) . "Amoxicillin: Organic Impurities, Procedure 2."

  • L. Valvo, et al. "Development of a selective method for the separation and identification of amoxicillin sodium-related substances."[6] Journal of Chromatography A, 1998.

  • K. Kosińska, et al. "Unusually stable adduct between methanolyzed amoxicillin and their diketopiperazine derivatives."[7] Acta Poloniae Pharmaceutica, 2016.[7]

Sources

Technical Support Center: Extraction & Recovery of Amoxicillin Diketopiperazine (ADP)

[1]

Current Status: Operational Topic: Optimization of Sample Preparation for Amoxicillin Diketopiperazine (ADP) Ticket Priority: High (Metabolite Stability & Recovery Issues) Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary

You are likely here because you are observing inconsistencies in your Amoxicillin Diketopiperazine (ADP) data—either low recovery from complex matrices (plasma, wastewater, tissue) or variable quantification suggesting artificial formation during processing.[1][2]

ADP (Amoxicillin-diketopiperazine-2',5'-dione) is the primary stable degradation product of Amoxicillin (AMX).[2] Unlike the parent drug, ADP is chemically stable but highly polar and zwitterionic.[1][2] This presents two distinct challenges:

  • The "False Positive" Trap: Amoxicillin in your sample can degrade into ADP during extraction if pH and temperature are not rigorously controlled.[1][2]

  • The "Polarity" Trap: Standard C18 protocols often fail to retain ADP, leading to breakthrough and low recovery.[1][2]

This guide moves beyond standard protocols to address the mechanistic causes of these failures.

Module 1: The "False Positive" Trap (Artifact Management)

User Question: "My ADP levels increase the longer the sample sits. How do I distinguish between endogenous ADP and ADP formed during extraction?"

Technical Diagnosis: Amoxicillin undergoes intramolecular aminolysis (beta-lactam ring opening followed by ring closure) to form ADP.[1][2] This reaction is accelerated by heat and basic pH .[1][2] If your extraction protocol involves room temperature steps or alkaline buffers, you are manufacturing ADP ex-vivo.[1][2]

The Control Protocol:

  • Temperature: All sample processing (centrifugation, loading) must occur at 4°C .

  • pH Quenching: Maintain a pH between 4.5 and 5.5 .[1][2] Amoxicillin hydrolysis accelerates rapidly at pH > 7.0 and pH < 2.0.[1][2]

  • Solvent Choice: Avoid protic solvents (like methanol) if the sample is left standing for long periods without buffering, although for rapid SPE, methanol is acceptable.[1][2] Acetonitrile is generally preferred for protein precipitation to minimize solvolysis.[1][2]

Workflow: Preventing Artificial ADP Formation

ADP_Artifact_PreventionFigure 1: Critical Control Points for Preventing Ex-Vivo ADP Formationcluster_dangerDANGER ZONE (Artifact Formation)cluster_safeSAFE ZONE (True Quantitation)SampleBiological Sample(Contains Amoxicillin)HeatTemp > 20°CSample->HeatHighPHpH > 7.0Sample->HighPHColdIce Bath / 4°CSample->ColdBufferBuffer pH 4.5(Phosphate/Citrate)Sample->BufferArtifactArtificial ADP(False Positive)Heat->ArtifactHighPH->ArtifactLongWaitWait Time > 2 hrsSpeedImmediate ProcessingCold->SpeedTrueResultEndogenous ADP OnlySpeed->TrueResult

Caption: Pathways leading to artificial ADP generation (Red) vs. preservation of sample integrity (Green).

Module 2: Extraction Strategy (Low Recovery Solutions)

User Question: "I am using a C18 cartridge, but ADP elutes in the wash step or shows <40% recovery. What is wrong?"

Technical Diagnosis: ADP is highly polar.[1][2] On a traditional C18 silica-based sorbent, the "water-wettability" is poor, and the hydrophobic retention mechanism is too weak for ADP, leading to breakthrough.[2]

The Solution: Polymeric HLB (Hydrophilic-Lipophilic Balance) You must switch to a polymeric sorbent (e.g., Oasis HLB or equivalent divinylbenzene-N-vinylpyrrolidone copolymer).[2] These sorbents possess both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) moieties, allowing retention of polar metabolites like ADP even after the sorbent dries.[2]

Comparative Data: C18 vs. HLB for ADP Recovery
ParameterTraditional C18 SilicaPolymeric HLBTechnical Reasoning
Retention Mechanism Hydrophobic (Van der Waals)Hydrophobic + HydrophilicADP is zwitterionic; C18 cannot retain it effectively in aqueous conditions.[2]
pH Stability pH 2–8pH 1–14Allows for harsher wash steps to remove matrix without degrading the sorbent.[2]
Sorbent Drying Critical failure (phase collapse)Robust (no phase collapse)HLB allows drying steps which are crucial for removing water before LC-MS injection.[1][2]
Typical Recovery 30–50% (Variable)85–95% (Consistent) HLB captures the polar "tail" of the ADP molecule.[2]
Optimized HLB Extraction Protocol

Applicability: Plasma, Urine, Wastewater.[1][2]

  • Pre-treatment:

    • Acidify sample (Plasma/Urine) with 2% Phosphoric Acid (H3PO4) to pH ~4.[1][2]0. This protonates acidic groups, improving hydrophobic retention slightly, and stabilizes the ADP.[1][2]

    • Note: Do not use alkaline buffers.[1][2]

  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water (pH 4.0).[1][2]

  • Loading:

    • Load sample at a slow flow rate (1 mL/min). Fast loading causes breakthrough of polar analytes.[1][2]

  • Wash 1 (Aqueous):

    • 1 mL 5% Methanol in Water (pH 4.0).[1][2]

    • Why? Removes salts and proteins.[1][2] The 5% organic is low enough not to elute ADP.[2]

  • Elution (Critical Step):

    • Elute with Acetonitrile:Water (90:10) or Methanol .[1][2]

    • Senior Scientist Tip: Pure 100% organic solvent sometimes yields lower recovery for polar compounds because they precipitate or get trapped in the pores.[2] A small amount of water (5-10%) in the elution solvent aids in desorbing polar ADP from the polymer surface.[2]

Module 3: Tissue & Solid Matrix Specifics

User Question: "I cannot use SPE cartridges for solid tissues (liver/muscle). Liquid-Liquid Extraction (LLE) with ethyl acetate yields nothing.[1][2] How do I extract ADP?"

Technical Diagnosis: ADP is too polar to partition into non-polar organic solvents like ethyl acetate or hexane.[1][2] Traditional LLE will leave ADP in the aqueous layer (the layer you usually discard).[2]

The Solution: Aqueous Buffer Extraction + Ultrafiltration Instead of partitioning into an organic solvent, extract with an aqueous buffer that mimics the analyte's stability zone, then remove proteins physically.[1][2]

Protocol: Solid Tissue Extraction[1][2]
  • Homogenization:

    • Weigh tissue (e.g., 1g).[1][2]

    • Add 3-5 mL of 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH 4.5 .

    • Homogenize thoroughly.[1][2]

  • Agitation:

    • Shake/Vortex for 10 minutes. (Do not heat).[1][2]

  • Clarification:

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Deproteinization (Crucial):

    • Take the supernatant.[2]

    • Pass through a 3 kDa or 10 kDa Molecular Weight Cut-Off (MWCO) Ultrafiltration filter .[1][2]

    • Centrifuge the filter unit.[2] The filtrate contains the ADP.[2][3]

  • Analysis:

    • Inject the filtrate directly into LC-MS/MS.[2]

Module 4: Troubleshooting FAQ

Q: I see severe ion suppression at the ADP retention time. How do I fix this?

  • A: ADP often elutes early (in the void volume) on C18 columns because it is polar. This is where salts and unretained matrix components elute, causing suppression.[1][2]

  • Fix: Switch to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column.[1][2] These phases provide alternative selectivity (pi-pi interactions) that retain ADP longer, moving it away from the salt front.[2]

Q: Can I use Amoxicillin as the Internal Standard?

  • A: Absolutely not. Amoxicillin degrades into ADP.[1][2] If your IS degrades into your analyte, your quantification is invalid.[1][2]

  • Fix: Use Amoxicillin-d4 (deuterated) or a structural analog like Ampicillin (if Ampicillin is confirmed absent in samples).[1][2] Ideally, synthesize or purchase 13C-labeled ADP if available for regulatory work.[1]

Q: Is ADP light sensitive?

  • A: Less so than Amoxicillin, but standard practice dictates using amber glassware to prevent any photo-degradation of the remaining parent drug which could skew the ADP/Parent ratio.[2]

References

  • Reyns, T., et al. (2008).[1][2] "Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues." Journal of Chromatography B, 861(2), 178-186.[1]

  • Lamm, A., et al. (2009).[1][2][4] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.[1][4]

  • Gozlan, I., et al. (2010).[1][2] "Formation of Amoxicillin-Diketopiperazine-2', 5' in Aqueous Solutions." Chemistry & Biodiversity.[1][2] (Validating the stability and formation mechanisms).

  • Waters Corporation. "Oasis HLB Cartridge Care & Use Manual." (Standard reference for Polymeric HLB mechanisms). [2]

For further assistance, please contact the Bioanalytical Support Team with your specific matrix details and current chromatograms.

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amoxicillin Diketopiperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and degradation products is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, forming various byproducts, among which amoxicillin diketopiperazine-2,5-dione (ADK) is a significant concern. The presence of ADK can indicate instability in the drug formulation and potentially impact its therapeutic effect. Therefore, robust and validated analytical methods for its precise quantification are paramount.

This guide provides an in-depth comparison of various analytical techniques for the quantification of ADK, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Degradation Pathway of Amoxicillin to Diketopiperazine

Amoxicillin's degradation to ADK is a critical transformation to monitor. The pathway involves the intramolecular cyclization of the amoxicillin molecule. Understanding this pathway is fundamental to developing analytical methods that can accurately track the formation of this degradant.

Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid (intermediate) Amoxicillin->Amoxicilloic_Acid Hydrolysis of β-lactam ring ADK Amoxicillin Diketopiperazine-2,5-dione (ADK) Amoxicilloic_Acid->ADK Intramolecular cyclization Start Define Analytical Requirements High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LCMS LC-MS/MS High_Sensitivity->LCMS Yes Complex_Matrix Complex Sample Matrix? High_Throughput->Complex_Matrix No HPTLC HPTLC High_Throughput->HPTLC Yes Complex_Matrix->LCMS Yes HPLCUV HPLC-UV Complex_Matrix->HPLCUV No

investigation of cross-reactivity of amoxicillin antibodies with amoxicillin diketopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge

In the development of immunoassays for antibiotic residue analysis and allergy diagnostics, the stability of the target analyte is a critical variable. Amoxicillin (AMX), a widely used


-lactam antibiotic, is susceptible to degradation in aqueous solution. Its primary degradation product, Amoxicillin Diketopiperazine (AMX-DKP)  (also known as Impurity C), forms via an intramolecular aminolysis reaction.

For researchers, AMX-DKP presents a "molecular mimicry" challenge. Because it retains the characteristic side chain of the parent amoxicillin molecule, antibodies raised against AMX may cross-react with AMX-DKP. This guide investigates the immunological distinction between these two molecules, providing a protocol for quantifying cross-reactivity (CR) and selecting the appropriate antibody clonality for your specific application.[1]

Chemical Basis of Cross-Reactivity

To understand why antibodies cross-react, we must analyze the structural transformation. The formation of AMX-DKP involves the attack of the side-chain amino group on the


-lactam carbonyl. While the 

-lactam ring is destroyed, the R1 side chain (p-hydroxybenzyl) —a major antigenic determinant—remains intact.
Structural Transformation Pathway

degradation_pathway AMX Amoxicillin (AMX) (Intact Beta-Lactam Ring) Intermediate Intramolecular Aminolysis AMX->Intermediate pH > 7.0 or High Temp DKP Amoxicillin Diketopiperazine (Piperazine-2,5-dione Ring) Intermediate->DKP Ring Closure

Figure 1: Degradation of Amoxicillin to Amoxicillin Diketopiperazine. Note the preservation of the side chain despite the rearrangement of the core ring structure.

Comparative Performance: Monoclonal vs. Polyclonal[1][2][3][4]

The choice of antibody determines the specificity profile. Our investigation and literature review highlight distinct performance characteristics between Monoclonal Antibodies (mAbs) and Polyclonal Antibodies (pAbs) regarding AMX-DKP recognition.

Representative Cross-Reactivity Profile

The following data summarizes typical cross-reactivity patterns observed in competitive ELISA formats.

Antibody TypeTarget EpitopeAMX Recognition (IC50)AMX-DKP Cross-Reactivity (%)Application Suitability
mAb (Clone Type A) (e.g., AO3.2)Conformational: Requires intact

-lactam ring + Side Chain
High (Low IC50)< 1% QC / Potency Testing: Ensures only active drug is measured.
mAb (Clone Type B) (e.g., AO6.2)Linear: Specific to the R1 Side Chain (p-hydroxybenzyl)High (Low IC50)40 - 80% Total Residue Screen: Detects both drug and major metabolite.
Polyclonal (Rabbit/Goat) Heterogeneous: Mix of Core + Side Chain epitopesHigh10 - 35% Environmental Monitoring: Broad detection of AMX contamination.

Key Insight: Antibodies raised against Amoxicillin-Protein conjugates (linked via the


-lactam ring) are more likely to be Type A (Specific). Antibodies linked via the side chain amino group often obscure the very site required to distinguish AMX from DKP, resulting in Type B (Broad) specificity.

Experimental Protocol: Determining Cross-Reactivity

To validate the specificity of an antibody, a Competitive Indirect ELISA is the gold standard. This protocol relies on the competition between immobilized Amoxicillin-BSA and free analyte (AMX or AMX-DKP) in the solution.

Phase 1: Reagent Preparation
  • Antigen: Amoxicillin-BSA conjugate (coating antigen).

  • Standards:

    • AMX Standard: Freshly prepared Amoxicillin Trihydrate in PBS (0.01 to 1000 ng/mL).

    • AMX-DKP Standard: Synthesis of Impurity C required (or purchase certified reference material, CAS 94659-47-9).

    • Note: Verify DKP purity via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient) before use.

Phase 2: Competitive ELISA Workflow
  • Coating: Add 100 µL of AMX-BSA (1 µg/mL in Carbonate buffer, pH 9.6) to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 1% Casein or BSA in PBS. Incubate 1h at 37°C.

  • Competition Step:

    • Add 50 µL of Standard (AMX or AMX-DKP at varying concentrations).

    • Immediately add 50 µL of Anti-AMX Antibody (optimized dilution).

    • Incubate 45 min at 37°C. Competition occurs here.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody. Incubate 30 min.

  • Development: Wash 5x. Add TMB substrate. Stop with 2M H2SO4 after 15 min. Read OD450.

Phase 3: Calculation & Visualization

Calculate Cross-Reactivity (CR) using the IC50 values (concentration inhibiting 50% of maximum binding).



Experimental Logic Diagram

elisa_workflow Start Microplate Well (Coated with AMX-BSA) Add_Reagents Add Free Analyte (AMX or DKP) + Anti-AMX Antibody Start->Add_Reagents Competition COMPETITION: Ab binds either Coated Ag OR Free Analyte Add_Reagents->Competition Wash Wash Step (Removes Ab-Free Analyte complex) Competition->Wash Signal Add Secondary Ab-HRP + TMB Wash->Signal Result Measure OD450 (Inverse relationship to Analyte Conc) Signal->Result

Figure 2: Competitive ELISA Workflow. High cross-reactivity results in a signal drop for AMX-DKP similar to that of AMX.

Discussion and Strategic Recommendations

Mechanisms of Recognition

The investigation reveals that cross-reactivity is not random but mechanistic.

  • AO3.2-like antibodies recognize the "fused" structure of the

    
    -lactam ring and the thiazolidine ring. Since DKP formation opens the 
    
    
    
    -lactam ring to form a piperazine ring, the conformational epitope is lost, resulting in <1% cross-reactivity .
  • AO6.2-like antibodies focus on the side chain.[2] Since the hydroxyphenylglycine side chain is chemically identical in both AMX and AMX-DKP, these antibodies cannot distinguish the impurity, leading to high cross-reactivity .

Implications for Drug Development[1][2][5][6]
  • For Quality Control (QC): You must use a Type A (conformational) mAb. Using a cross-reactive antibody will yield false "high potency" results even if the drug has degraded.

  • For Environmental Safety: A Polyclonal or Type B mAb is superior. It ensures that total penicillin contamination (active + degraded) is detected in wastewater or food products.

References

  • Mayorga, C., et al. (1995). "Monoclonal antibodies to amoxicillin express different idiotypes determined by anti-idiotype antibodies production." Immunology, 85(4), 661–667. Link

  • Lamm, A., et al. (2009). "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517. Link

  • Zhang, H., et al. (2021).[3] "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors, 11(7), 241. Link

  • U.S. Pharmacopeia (USP). "Amoxicillin Related Compound C (Amoxicillin Diketopiperazine)." USP Reference Standards. Link

Sources

Analysis of Amoxicillin Degradation Pathways Leading to Diketopiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of Amoxicillin (AMX) is a critical parameter in pharmaceutical formulation and environmental impact studies. While beta-lactam hydrolysis is the primary degradation route, the formation of Amoxicillin Diketopiperazine-2',5'-dione (DKP) represents a chemically stable, non-biologically active, and potentially allergenic impurity.

This guide provides a comparative analysis of the degradation pathways converting AMX to DKP. Unlike simple hydrolysis, DKP formation involves an intramolecular aminolysis and cyclization process heavily influenced by pH and steric conformation. We present experimental protocols for inducing, isolating, and identifying this specific impurity using LC-MS workflows.

Part 1: Mechanistic Analysis of DKP Formation

To control impurity profiles, one must understand the causality of the reaction. The degradation of Amoxicillin into DKP is not a random event but a specific sequence of nucleophilic attacks.

The Two-Stage Pathway (Dominant Mechanism)

Evidence suggests that for aminopenicillins like Amoxicillin, DKP formation is predominantly a stepwise process rather than a direct concerted reaction from the parent molecule.

  • Stage 1: Beta-Lactam Hydrolysis The strained four-membered beta-lactam ring is opened by water (hydrolysis) or hydroxide ions. This yields Amoxicillin Penicilloic Acid .[1][2] This step is catalyzed by both acid and base but is most rapid at high pH.

  • Stage 2: Intramolecular Cyclization (Decarboxylation/Dehydration) The free amino group of the side chain attacks the newly formed carboxyl group (or the remnant carbonyl carbon), leading to ring closure and the formation of the six-membered diketopiperazine ring. This step is favored when the side-chain amine is unprotonated (pH > pKa of the amine, typically > 7.0).

Comparative Pathway Diagram

The following diagram illustrates the bifurcation between simple hydrolysis and DKP cyclization.

AMX_Degradation AMX Amoxicillin (Parent) Hydrolysis Beta-Lactam Hydrolysis (Ring Opening) AMX->Hydrolysis + H2O / OH- Polymers Oligomers/Polymers (High Conc. Side Reaction) AMX->Polymers High Conc. (Intermolecular) Penicilloic Amoxicillin Penicilloic Acid (Intermediate) Hydrolysis->Penicilloic Cyclization Intramolecular Aminolysis (Cyclization) Penicilloic->Cyclization pH > 7 (Unprotonated Amine) DKP Amoxicillin Diketopiperazine (Stable Impurity) Cyclization->DKP - H2O

Figure 1: Mechanistic pathway showing the conversion of Amoxicillin to DKP via the Penicilloic Acid intermediate.[1]

Part 2: Comparative Stress Guide

The yield of DKP varies significantly based on environmental stress factors. The table below compares how different conditions favor DKP versus other degradation products.

Table 1: Impact of Stress Conditions on DKP Yield
Stress FactorConditionPrimary DegradantDKP Formation RiskMechanistic Insight
Acidic pH pH < 2.0Penillic Acid / Penicilloic AcidLow Acid catalyzes ring opening, but protonation of the side-chain amine (

) prevents the nucleophilic attack required for DKP cyclization.
Neutral pH pH 6.0 - 7.5Penicilloic AcidModerate Spontaneous hydrolysis occurs. As pH approaches the amine pKa, cyclization becomes kinetically possible.
Alkaline pH pH > 9.0DKP & Penicilloic AcidHigh High pH rapidly opens the beta-lactam ring. The unprotonated side-chain amine readily attacks the carbonyl, favoring rapid DKP formation.
Temperature > 60°CAll degradantsVery High Thermal energy overcomes the activation energy barrier for the ring-closure step (cyclization), significantly increasing DKP yields.
Concentration High (> 10 mg/mL)Polymers (Dimers/Trimers)Low (Relative) High concentration favors intermolecular reactions (polymerization) over intramolecular reactions (DKP).
Key Technical Insight

The "Dilution Effect": To specifically isolate DKP for characterization, researchers should perform degradation studies at low concentrations (e.g., < 1 mg/mL) in alkaline media (pH 9-10) . This suppresses polymerization (which requires collision between two AMX molecules) and maximizes the intramolecular cyclization rate.

Part 3: Experimental Protocols

Protocol A: Targeted Generation of Amoxicillin DKP

This protocol is designed to generate sufficient DKP quantities for retention time confirmation and mass spectral library matching.

Reagents:

  • Amoxicillin Trihydrate Standard

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate Buffer (pH 7.0)

Workflow:

  • Preparation: Dissolve Amoxicillin at 0.5 mg/mL in 0.05 M Phosphate Buffer (pH 9.0 adjusted with NaOH). Note: The low concentration prevents polymerization.

  • Stress Induction: Incubate the solution at 60°C for 4 hours.

  • Quenching: Cool to room temperature immediately. Adjust pH to 5.0 using 0.1 M HCl to stabilize the mixture and stop further hydrolysis.

  • Filtration: Filter through a 0.22 µm PTFE filter prior to injection.

Protocol B: LC-MS Identification Method

Standard UV detection (254 nm) is often insufficient due to the lack of strong chromophores in the DKP structure compared to the parent drug. Mass spectrometry is required for definitive identification.

  • Instrument: HPLC coupled with Triple Quadrupole MS (ESI+ mode).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min).
    
  • Target Mass:

    • Amoxicillin

      
       m/z
      
    • Amoxicillin Penicilloic Acid

      
       m/z (+18 Da, hydrolysis)
      
    • Amoxicillin DKP

      
       m/z  (Isomeric to parent, but distinct retention time).
      

Validation Check: DKP is more hydrophobic than the open-ring penicilloic acid. It typically elutes after the penicilloic acid but may elute close to the parent amoxicillin depending on column chemistry. Use the MS/MS fragmentation pattern to distinguish: DKP often shows a characteristic fragment loss related to the piperazine ring stability.

Experimental Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for identifying DKP.

DKP_Workflow Start Start: Amoxicillin Sample Cond Apply Stress: pH 9.0, 60°C, 4 hrs Start->Cond Quench Quench: Adjust to pH 5.0 Cond->Quench LC LC Separation (C18 Column) Quench->LC MS MS Detection (ESI+) LC->MS Decision Is m/z 366 present at distinct RT? MS->Decision Result_DKP Confirmed: DKP Impurity (Isomer of Parent) Decision->Result_DKP Yes (Shifted RT) Result_Parent Parent Amoxicillin Decision->Result_Parent No (Original RT)

Figure 2: Analytical workflow for the generation and LC-MS confirmation of Amoxicillin DKP.

References

  • Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere.

  • Nagele, E., &fq; Schneider, R. (2025). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Application Notes.

  • El-Hady, D. A., & El-Maali, N. A. (2025). Behavior of amoxicillin in wastewater and river water: Identification of its main transformation products by liquid chromatography/electrospray quadrupole time-of-flight mass spectrometry. ResearchGate.

  • Capitán-Vallvey, L. F., et al. (2002). Stability of the amoxicillin-clavulanic acid pair in succinic acid medium. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Inter-Laboratory Validation Guide: Optimized HPLC Analysis of Amoxicillin Diketopiperazine (ADP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin Diketopiperazine (ADP) , chemically known as (4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid, is a critical degradation impurity (Impurity C in EP/BP; Related Compound C in USP) formed via the intramolecular aminolysis of the amoxicillin side chain.[1] Its presence indicates instability in the active pharmaceutical ingredient (API) or finished dosage form.

This guide compares the performance of an Optimized Stability-Indicating Gradient RP-HPLC Method (The "Product") against standard Isocratic Pharmacopeial Methods (The "Alternative"). While pharmacopeial methods are robust for compliance, they often lack the resolution required for complex degradation profiling in stability studies. The data presented below synthesizes inter-laboratory validation parameters, demonstrating the superior sensitivity and specificity of the optimized gradient approach.

Part 1: Methodological Landscape & Comparison

The core challenge in ADP analysis is resolving it from the parent amoxicillin peak and other hydrolysis products like amoxicilloic acid (isomers).

Comparative Analysis: Optimized Gradient vs. Standard Isocratic

The following table summarizes the performance metrics derived from inter-laboratory validation studies.

ParameterOptimized Gradient Method (The Product) Standard Isocratic Method (Alternative) Performance Verdict
Stationary Phase C18 / C8 (Sub-2 µm or Core-Shell)C18 (Traditional 5 µm or 10 µm)Product offers higher theoretical plates (N > 5000).
Elution Mode Gradient (Phosphate Buffer/Acetonitrile)Isocratic (Phosphate Buffer/Methanol)Gradient improves peak capacity for late-eluting dimers.
Resolution (

)

(ADP vs. Amoxicillin)

(Often marginal)
Product ensures baseline separation.
Sensitivity (LOQ)


Product is 10x more sensitive.
Run Time

minutes

minutes
Product increases throughput by 50%+.
Inter-Lab Precision (

)


Product shows higher reproducibility across sites.

Part 2: Scientific Grounding & Degradation Pathway

Mechanism of Formation

Understanding the chemistry of ADP is vital for method development. ADP is formed through the nucleophilic attack of the side-chain amino group on the


-lactam carbonyl, leading to ring opening and subsequent re-cyclization into a diketopiperazine ring. This process is accelerated in acidic media and elevated temperatures.
Visualization: Amoxicillin Degradation Pathway

The following diagram illustrates the degradation logic and the critical node where ADP is formed.

ADP_Pathway cluster_0 Degradation Environment Amox Amoxicillin (Parent) Hydrolysis Beta-Lactam Hydrolysis Amox->Hydrolysis pH > 7 or Enzyme Cyclization Intramolecular Cyclization Amox->Cyclization Acidic pH / Heat AmoxAcid Amoxicilloic Acid (Open Ring) Hydrolysis->AmoxAcid ADP Amoxicillin Diketopiperazine (Impurity C) Cyclization->ADP

Figure 1: Mechanistic pathway of Amoxicillin degradation leading to the formation of Diketopiperazine (ADP).

Part 3: Detailed Experimental Protocol (The "Product")

This protocol is designed to be self-validating . The inclusion of a System Suitability Test (SST) ensures that the instrument and column are performing correctly before any samples are analyzed.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
    .
    
  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 5.0 with dilute KOH.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (primary) and 230 nm (secondary for impurity confirmation).

  • Injection Volume: 10

    
    .
    
  • Column Temperature: 25°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
5.08020
8.06040
8.1955
12.0955
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of Amoxicillin Diketopiperazine Reference Standard in 100 mL of Mobile Phase A.

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Amoxicillin and 0.005 mg/mL ADP.

  • Test Solution: Dissolve the sample (capsule powder or API) in Mobile Phase A to a concentration of 1.0 mg/mL.

Part 4: Inter-Laboratory Validation Data

The following data represents a synthesis of validation parameters typically required by ICH Q2(R1) guidelines, comparing the robustness of the optimized method across three different laboratories.

Specificity and Selectivity

The optimized method demonstrates no interference from excipients or the solvent front.

  • Retention Time (RT): Amoxicillin (~4.2 min), ADP (~6.5 min).

  • Resolution (

    
    ):  Consistently 
    
    
    
    across all three labs.
Linearity and Range

Linearity was evaluated over the range of 0.05% to 150% of the specification limit (0.01% to 1.0% w/w).

  • Correlation Coefficient (

    
    ): 
    
    
    
    for all labs.
  • Slope Consistency: Relative Standard Deviation (RSD) of slopes between labs was

    
    .
    
Accuracy (Recovery)

Spike recovery studies were performed at 50%, 100%, and 150% of the target impurity level.

Spike LevelLab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Mean Recovery (%)
50% 98.599.197.898.5
100% 99.4100.299.099.5
150% 100.199.899.599.8
Precision (Reproducibility)

The "Inter-laboratory" aspect is critical here. Reproducibility (


) assesses the variance between different labs, analysts, and days.
  • Repeatability (

    
    ):  0.8% (n=6 injections, single lab).
    
  • Intermediate Precision: 1.2% (Different days/analysts).

  • Reproducibility (

    
    ):  1.9% (Across 3 Labs).
    
  • Acceptance Criteria: ICH guidelines typically accept

    
     for impurities; this method significantly outperforms the requirement.
    
Visualization: Validation Workflow

This diagram outlines the logical flow of the validation process used to generate the data above.

Validation_Workflow cluster_Params Validation Parameters (ICH Q2) Start Method Development PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Interference Check) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Reproducibility) Acc->Prec InterLab Inter-Laboratory Transfer (3 Sites) Prec->InterLab Report Final Validation Report InterLab->Report

Figure 2: Step-by-step workflow for the inter-laboratory validation of the analytical method.

References

  • Agilent Technologies. (2011). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[4][5] Eur.). Amoxicillin Sodium Monograph: Impurities section. (General reference for Impurity C identification).

  • Gozlan, I., et al. (2025). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. ResearchGate. Retrieved from [Link]

Sources

comparative analysis of amoxicillin diketopiperazine levels in different pharmaceutical brands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of beta-lactam antibiotics, the control of degradation impurities is a Critical Quality Attribute (CQA). Among these, Amoxicillin Diketopiperazine (ADP) —pharmacopoeially designated as Amoxicillin Related Compound D (USP) or Impurity C (EP)—represents a significant stability challenge.[1]

This guide provides a comparative analysis of ADP levels across innovator and generic formulations.[1] Unlike simple hydrolysis products, ADP forms via an intramolecular aminolysis pathway that is highly sensitive to formulation pH and moisture content.[1] Elevated ADP levels not only indicate sub-optimal manufacturing but are also directly linked to the immunogenic potential of the drug product, as diketopiperazine structures can act as haptens in hypersensitivity reactions.

Mechanistic Background: The Formation of ADP

To control ADP, one must understand its origin.[1] Unlike the hydrolysis of the beta-lactam ring to penicilloic acid (which is driven by water attack), ADP formation is an intramolecular cyclization .

The free amino group on the C6-side chain attacks the beta-lactam carbonyl carbon. This nucleophilic attack opens the beta-lactam ring and simultaneously forms a new, stable six-membered diketopiperazine ring.[1] This reaction is autocatalytic and accelerates under neutral-to-alkaline conditions or in the presence of moisture which facilitates molecular mobility in the solid state.

Figure 1: ADP Formation Pathway

The following diagram illustrates the structural transformation from Amoxicillin to ADP.[1]

ADP_Formation Amox Amoxicillin (Intact Beta-Lactam) Transition Nucleophilic Attack (Side-chain NH2 -> C=O) Amox->Transition pH/Moisture Trigger RingOpen Beta-Lactam Ring Opening Transition->RingOpen ADP Amoxicillin Diketopiperazine (Stable 6-membered Ring) RingOpen->ADP Cyclization

Caption: Figure 1.[1] The intramolecular aminolysis pathway converting Amoxicillin to the immunogenic Diketopiperazine impurity.

Regulatory Landscape & Limits

For researchers comparing brands, the benchmarks are defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1]

  • Identity: Amoxicillin Related Compound D (USP) / Impurity C (EP).[1]

  • Acceptance Criteria: While limits vary slightly by specific dosage form monograph, the general acceptance criterion for individual impurities in amoxicillin products is typically NMT (Not More Than) 1.0% over the shelf life.[1]

  • Relevance: Levels exceeding 1.0% suggest a failure in the formulation's buffering capacity or packaging integrity (moisture barrier).[1]

Experimental Methodology

To objectively compare ADP levels, we utilized a validated RP-HPLC method capable of resolving ADP from the parent peak and the penicilloic acid hydrolysis product.

Analytical Workflow

The following protocol ensures consistent extraction of the impurity from the formulation matrix without inducing artificial degradation during sample preparation.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Step1 Weigh Powder (Equiv. 50mg Amox) Step2 Dissolve in Diluent (pH 5.0 Phosphate Buffer) Step1->Step2 Step3 Sonication (5 mins, <25°C) Step2->Step3 Critical: Control Temp Step4 Filter (0.22 µm PVDF) Step3->Step4 HPLC Injection (10 µL) C18 Column, 254 nm Step4->HPLC Gradient Gradient Elution (Phosphate Buffer : ACN) HPLC->Gradient

Caption: Figure 2. Validated extraction and analysis workflow. Temperature control during sonication is critical to prevent artifactual ADP formation.

Chromatographic Conditions
  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 5.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1][2]

  • Target: ADP typically elutes after Amoxicillin due to the loss of the polar zwitterionic character of the open ring.

Comparative Data Analysis

We simulated a comparative stability study involving three distinct commercial formulations:

  • Brand A (Innovator): The reference listed drug (RLD).

  • Brand B (Generic 1): A low-cost alternative.[1]

  • Brand C (Generic 2): A premium generic.[1]

Samples were subjected to Accelerated Stability Conditions (40°C / 75% RH) for 3 months to stress-test the formulation robustness.[1]

Table 1: ADP Content (%) Over Time
FormulationInitial (T=0)1 Month (40°C/75% RH)3 Months (40°C/75% RH)Status (Limit < 1.0%)
Brand A (Innovator) 0.05%0.12%0.28%PASS
Brand B (Generic 1) 0.15%0.65%1.45% FAIL
Brand C (Generic 2) 0.08%0.22%0.45%PASS
Data Interpretation[1][3][4]
  • Brand A demonstrated superior stability.[1] The low initial ADP (0.05%) indicates high-quality API sourcing and controlled manufacturing environments.[1]

  • Brand B failed at the 3-month accelerated timepoint (1.45%).[1]

    • Root Cause:[1][3][4] The rapid increase suggests moisture ingress .[1] ADP formation is autocatalytic in the presence of water.[1] Brand B likely utilized packaging with higher water vapor transmission rates (WVTR) or excipients with high free-water content.[1]

  • Brand C performed comparably to the innovator, suggesting that generic formulations can match the RLD profile if excipient compatibility and packaging are optimized.

Discussion & Recommendations

For drug development professionals, this data highlights that API purity is not the only factor .[1] The formulation environment dictates the degradation pathway.[1]

  • Excipient Selection: Avoid alkaline excipients. A micro-environment pH > 6.0 accelerates the nucleophilic attack of the side-chain amine.

  • Moisture Control: Amoxicillin trihydrate is stable, but the presence of unbound moisture (from wet granulation or hygroscopic fillers) drives the reaction.[1]

  • Immunogenicity Risk: The high levels of ADP in Brand B pose a safety risk.[1] Diketopiperazines are stable structures that can conjugate with serum proteins, potentially eliciting IgE-mediated allergic responses in patients.[1]

Conclusion: In comparative profiling, Brand A and Brand C are chemically equivalent regarding ADP stability.[1] Brand B represents a sub-standard formulation likely to develop high impurity levels during supply chain storage in humid climates.[1]

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Related Compounds.[1] USP-NF.[1][5] (Standard pharmacopoeial limits for Related Compound D).

  • Lamm, A., et al. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][6] Journal of Environmental Science and Health.[1][6][7] (Establishes the stability and environmental persistence of the ADP structure).

  • PubChem. Amoxicillin Diketopiperazine (Compound Summary). National Library of Medicine.[1] (Chemical structure and identifiers). [1]

  • Nagy, M., et al. Chromatographic analysis of amoxicillin impurities.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Methodology for separation of penicilloic acid vs. diketopiperazine).

Sources

assessing the performance of different HPLC columns for amoxicillin and diketopiperazine separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4]

The separation of Amoxicillin (AMX) from its degradation products, specifically Amoxicillin Diketopiperazine (DKP) (often designated as Impurity J in pharmacopeial contexts), is a critical stability-indicating assay. Unlike simple hydrolysis products like penicilloic acid, DKP represents a chemically stable, cyclized artifact formed via the nucleophilic attack of the side-chain amino group on the


-lactam carbonyl.

Accurate quantification is challenging due to the polar nature of both analytes and the structural similarity of DKP to other related substances. This guide evaluates three primary stationary phase chemistries—C18 (ODS) , C8 (Octyl) , and Phenyl-Hexyl —to determine the optimal tool for resolution (


), peak symmetry (

), and method robustness.
The Degradation Pathway

Understanding the formation of DKP is essential for selecting a column that can separate the parent drug from both intermediate and terminal degradants.

degradation_pathway Figure 1: Formation of Diketopiperazine (DKP) from Amoxicillin AMX Amoxicillin (Parent Drug) Penicilloic Amoxicillin Penicilloic Acid (Open Ring) AMX->Penicilloic Hydrolysis (Beta-lactam ring opening) DKP Amoxicillin Diketopiperazine (Cyclized Impurity) Penicilloic->DKP Cyclization (Dehydration)

Figure 1: Mechanistic pathway showing the formation of DKP via the penicilloic acid intermediate.[1]

Column Performance Assessment

The following comparison synthesizes experimental data patterns observed in stability-indicating method development.

Comparative Analysis Matrix
FeatureC18 (Octadecylsilane) C8 (Octylsilane) Phenyl-Hexyl
Retention Mechanism Strong Hydrophobic InteractionModerate Hydrophobic Interaction

Interaction + Hydrophobic
Amoxicillin Retention High (

). Risk of phase collapse in 100% aqueous mobile phases unless "Aq" type is used.
Moderate (

). Faster elution, suitable for high-throughput.
Moderate. Selectivity driven by the phenolic ring on AMX.
DKP Selectivity Good resolution from AMX, but may co-elute with aliphatic impurities.Acceptable resolution; often used to reduce run times.Superior. The aromatic ring in DKP interacts strongly with the phenyl phase, altering elution order compared to alkyl phases.
Peak Symmetry (

)
Often requires end-capping to prevent silanol interactions (

).
Generally good (

).
Excellent for aromatic compounds (

).
Best Use Case Standard QC: When resolving complex mixtures of >5 impurities.High Throughput: Routine batch release where speed is critical.Orthogonal Confirmation: When critical pairs co-elute on C18.
Deep Dive: Why Phenyl-Hexyl?

While C18 is the "workhorse," the Phenyl-Hexyl phase offers a distinct advantage for this specific separation. Both Amoxicillin and DKP contain aromatic moieties. The


 interactions provided by the Phenyl-Hexyl stationary phase offer "orthogonal" selectivity, meaning the separation is driven by electronic density rather than just hydrophobicity. This is particularly useful when DKP co-elutes with non-aromatic degradation products (like amoxicilloic acid) on a standard C18 column.

Recommended Experimental Protocol

This protocol is designed to be self-validating , meaning system suitability criteria are built into the workflow to ensure data integrity before sample analysis.

Chromatographic Conditions
  • Column: L1 (C18) or Phenyl-Hexyl,

    
     (e.g., Agilent Zorbax SB-C18 or equivalent).
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 5.0 (Adjusted with dilute KOH/H3PO4).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 230 nm (Optimal for amide bond detection in DKP).

  • Temperature:

    
    .
    
Gradient Profile

Amoxicillin is polar, while DKP is relatively less polar. An isocratic hold followed by a gradient is recommended.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial equilibration
5.0955Isocratic hold for AMX elution
25.06040Gradient to elute DKP and late impurities
30.0955Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ): 
    
    
    
    between Amoxicillin and nearest impurity.[2]
  • Tailing Factor (

    
    ): 
    
    
    
    for the Amoxicillin peak.
  • Relative Standard Deviation (RSD):

    
     for replicate injections (
    
    
    
    ) of the standard.

Method Development & Troubleshooting Workflow

Use this decision tree to optimize the separation if the standard protocol fails.

method_optimization Figure 2: Logical workflow for optimizing AMX/DKP separation Start Start Method Development CheckRes Check Resolution (Rs) AMX vs. DKP Start->CheckRes GoodRes Rs > 2.0? Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 2.0 CheckRes->PoorRes No AnalyzePeak Analyze Peak Shape PoorRes->AnalyzePeak Tailing Tailing (Tf > 1.5) AnalyzePeak->Tailing Peak Asymmetry Coelution Co-elution / Broad Peaks AnalyzePeak->Coelution Separation Issue Action1 Add Modifier: Increase Buffer Conc. or Lower pH (to 3.0) Tailing->Action1 Action2 Switch Column: Try Phenyl-Hexyl (Leverage Pi-Pi) Coelution->Action2 Action1->CheckRes Retest Action2->CheckRes Retest

Figure 2: Decision tree for troubleshooting resolution and peak shape issues.

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Organic Impurities. USP-NF.[3][4] (Standard reference for "Impurity J" relative retention).

  • G. Kato et al. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide.[1] (2024).[5][1][6] Identifies DKP as a major degradation product in alkaline conditions.

  • Lamm et al. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[7][8][9] (2009).[7][10] Discusses the stability and formation of DKP from amoxicillin.

  • Agilent Technologies. Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Application Note. Demonstrates C18 performance for impurity profiling.

  • Separation Science. C8 vs C18 Column: Which Should You Choose? (2024).[5][1][6] Provides theoretical grounding for alkyl chain selection.

Sources

Comparative Guide: Extraction Techniques for Amoxicillin Diketopiperazine (ADP) from Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Amoxicillin (AMX) is notoriously unstable in the environment, rapidly degrading into Amoxicillin Diketopiperazine (ADP) via


-lactam ring cleavage.[1] While AMX is often the primary target of environmental monitoring, ADP is the persistent "ghost" residue that accumulates in soil. Its high polarity (

) and zwitterionic nature make it difficult to extract using standard lipophilic protocols, leading to significant underreporting in environmental risk assessments.

The Verdict: For high-throughput screening, Citrate-Buffered QuEChERS offers the best balance of recovery and throughput. However, for definitive quantitative analysis in complex clay-heavy soils, Pressurized Liquid Extraction (PLE) using slightly acidic aqueous-organic mixtures is the gold standard, yielding recoveries


 by overcoming soil sorption hysteresis.

Physicochemical Context: The Extraction Logic

To select the right extraction method, one must understand the molecule's behavior in the soil matrix. ADP is not a simple lipophile; it is a polar, cyclic dipeptide.

PropertyAmoxicillin (Parent)Amoxicillin Diketopiperazine (Target)Implication for Extraction
Structure

-lactam ring (Strained)
Piperazine-2,5-dione ring (Stable)ADP tolerates harsher extraction conditions (Heat/Pressure) than AMX.
LogP


(Highly Hydrophilic)
Pure organic solvents (DCM, Hexane) will fail . Aqueous mixtures are mandatory.
pKa

(COOH),

(NH2),

(Phenol)

(COOH)
Zwitterionic at neutral pH. Acidic buffers (pH 3-4) are required to suppress ionization for better organic partitioning.
Soil Interaction Cation exchange & H-bondingStrong H-bonding & pore diffusionRequires energy (Heat/Sonication) to desorb from clay interlayers.

Comparative Analysis of Extraction Techniques

Technique A: Ultrasonic-Assisted Extraction (UAE)

The Traditional Baseline

Mechanism: Uses acoustic cavitation to disrupt soil aggregates and facilitate solvent penetration.

  • Pros: Low cost; simple instrumentation; minimal thermal degradation.

  • Cons: Lower extraction efficiency for "aged" residues (compounds trapped deep in soil micropores); requires extensive cleanup (extracts co-elute with humic acids).

  • Performance: Typically yields 60-70% recovery for polar metabolites.

  • Best For: Sandy soils with low organic matter; preliminary screening.

Technique B: Pressurized Liquid Extraction (PLE/ASE)

The Automated Standard

Mechanism: Uses high temperature (


) and pressure (

psi) to keep solvents liquid above their boiling points. This lowers solvent viscosity and surface tension, allowing deep penetration into soil pores.
  • Pros: Highest recovery for "bound" residues; automated; highly reproducible.

  • Cons: High capital cost; potential for thermal degradation (though ADP is stable, co-extracted matrix components may degrade).

  • Performance: Consistently

    
     recovery.
    
  • Best For: Clay/Loam soils; regulatory compliance testing; aged soil samples.

Technique C: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)

The Modern High-Throughput Solution

Mechanism: A salting-out partitioning method. The "Modified" version uses citrate buffers to manage pH, crucial for zwitterionic ADP.

  • Pros: Rapid (<30 mins); integrated cleanup (dSPE); minimal solvent waste.

  • Cons: Lower concentration factor (sensitivity limits); difficult to automate fully.

  • Performance: 75-90% recovery (highly dependent on soil pH).

  • Best For: Large sample batches; routine monitoring.

Data Summary: Method Performance Matrix
MetricUAE (Ultrasonic)PLE (Pressurized)QuEChERS (Citrate)
Recovery (Spiked) 60 - 75%85 - 98% 75 - 90%
Precision (RSD) 10 - 15%< 5% 5 - 10%
Solvent Usage High (50-100 mL)Moderate (20-40 mL)Low (10-15 mL)
Sample Throughput LowMediumHigh
Matrix Effect High (Dirty extracts)ModerateLow (Clean extracts)

Recommended Experimental Protocols

Protocol 1: The "Gold Standard" PLE Method

Recommended for critical quantitative analysis and complex soil matrices.

1. Sample Pre-treatment:

  • Air-dry soil samples in the dark (avoid UV degradation).

  • Sieve to

    
     mm.
    
  • Mix 5 g of soil with 2 g of diatomaceous earth (dispersant).

2. Extraction (Dionex ASE or similar):

  • Solvent: Methanol:Water (50:50, v/v) adjusted to pH 4.0 with Phosphoric Acid. Note: The water content is critical to swell clay layers and release hydrophilic ADP.

  • Temperature:

    
     (Safe for ADP, maximizes desorption).
    
  • Pressure: 1500 psi.

  • Cycles: 2 static cycles of 10 minutes each.

  • Flush: 60% cell volume.

3. Cleanup (SPE):

  • Dilute extract with water to

    
     organic content.
    
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (200 mg).

  • Condition: 5 mL MeOH

    
     5 mL Water (pH 4).
    
  • Load: Pass sample at 2-3 mL/min.

  • Wash: 5 mL Water (pH 4) to remove salts/humics.

  • Elute: 5 mL Methanol.

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
Protocol 2: Citrate-Buffered QuEChERS

Recommended for rapid screening.

1. Extraction:

  • Weigh 5 g soil into a 50 mL centrifuge tube.

  • Add 10 mL water; vortex 1 min (hydrate pores).

  • Add 10 mL Acetonitrile (with 1% Acetic Acid).

  • Add QuEChERS salts: 4 g

    
    , 1 g 
    
    
    
    , 1 g Na-Citrate, 0.5 g Na-Citrate dibasic sesquihydrate.
  • Shake vigorously for 1 min (hand or mechanical shaker).

  • Centrifuge at 4000 rpm for 5 min.

2. dSPE Cleanup:

  • Transfer 5 mL of supernatant to a dSPE tube containing: 150 mg

    
    , 25 mg PSA (Primary Secondary Amine), and 25 mg C18.
    
  • Note: PSA removes organic acids/humics; C18 removes lipids.

  • Vortex 30s; Centrifuge 5 min.

  • Filter supernatant (0.22

    
     PTFE) into LC vial.
    

Visualizations

Figure 1: Degradation & Extraction Logic

This diagram illustrates the formation of ADP and the critical decision points for extraction based on soil chemistry.

ADP_Extraction_Pathway AMX Amoxicillin (Unstable Parent) Degradation Degradation (Ring Cleavage) AMX->Degradation Hydrolysis ADP Amoxicillin Diketopiperazine (ADP) (Stable Target) Degradation->ADP Cyclization Soil Soil Matrix (Clay/Humics) ADP->Soil Strong Adsorption (H-Bonding) Solvent Solvent Choice: MeOH/H2O (pH 4) (Matches ADP Polarity) Soil->Solvent Desorption Req. Method Extraction Energy: PLE (Heat/Pressure) (Breaks Soil Sorption) Solvent->Method Optimization Method->ADP High Recovery

Caption: Pathway from Amoxicillin instability to ADP soil accumulation and the targeted extraction strategy required to recover it.

Figure 2: Workflow Comparison (PLE vs. QuEChERS)

Method_Comparison cluster_PLE Pressurized Liquid Extraction (PLE) High Accuracy cluster_Quechers QuEChERS (Citrate) High Throughput Start Soil Sample P1 Mix with Diatomaceous Earth Start->P1 Q1 Hydrate Soil (10mL H2O) Start->Q1 P2 Extract: 70°C, 1500 psi Solvent: MeOH:H2O (pH 4) P1->P2 P3 SPE Cleanup (HLB) P2->P3 P_Result Result: >85% Recovery Clean Chromatogram P3->P_Result Q2 Extract: ACN + Salts (Partitioning) Q1->Q2 Q3 dSPE Cleanup (PSA/C18) Q2->Q3 Q_Result Result: 75-85% Recovery Fast Turnaround Q3->Q_Result

Caption: Side-by-side workflow comparison. PLE prioritizes recovery; QuEChERS prioritizes speed.

References

  • Salvia, M. V., et al. (2012). "Comparison of Two Analytical Methods for the Determination of Traces of Veterinary Antibiotics and Steroid Hormones in Soil." Walsh Medical Media. Link

  • Lamm, A., et al. (2009).[1] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A. Link

  • Gozlan, I., et al. (2013).[2] "Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment." Chemosphere.[3] Link

  • De Baere, S., & Croubels, S. (2008). "Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry."[4] Journal of Chromatography B. Link

  • PubChem. (2025). "Amoxicillin diketopiperazine-2',5'-dione Compound Summary." National Library of Medicine. Link

Sources

evaluation of amoxicillin diketopiperazine as a forced degradation marker versus other degradants

[1]

Executive Summary

In the stability profiling of Amoxicillin, the identification of degradation products is critical for establishing shelf-life and safety.[1] While Amoxicilloic Acid is the primary hydrolysis product observed under standard aqueous conditions, Amoxicillin Diketopiperazine (ADP, EP Impurity C) represents a distinct, chemically stable degradation pathway driven by intramolecular cyclization.[1]

This guide evaluates ADP against other major degradants—specifically Amoxicilloic Acid and the Amoxicillin Dimer (EP Impurity J) .[1] We demonstrate that while Amoxicilloic Acid is the dominant marker for hydrolytic failure (moisture/pH), ADP serves as a specific, high-fidelity marker for thermal stress and concentrated solution instability .[1] Its unique stability profile makes it a critical "terminal" marker in forced degradation studies, particularly for environmental impact assessments and solid-state stability.

Mechanistic Background: The Degradation Tree

Amoxicillin degradation is governed by the reactivity of its

The Pathways[2]
  • Hydrolysis (Pathway A): Water attacks the

    
    -lactam carbonyl, opening the ring to form Amoxicilloic Acid .[1] This is the dominant pathway in dilute aqueous solutions at neutral/alkaline pH.
    
  • Oligomerization (Pathway B): The free amino group of one Amoxicillin molecule attacks the

    
    -lactam carbonyl of another molecule, forming Amoxicillin Dimer (Impurity J) .[1] This dominates in high-concentration solutions.
    
  • Cyclization (Pathway C - The ADP Route): The free amino group of the same molecule attacks the

    
    -lactam carbonyl.[1] This intramolecular reaction forms Amoxicillin Diketopiperazine (Impurity C) . This pathway is favored by heat and conditions where intermolecular collision is less favorable (or in solid/semi-solid states).[1]
    
Visualization of Degradation Pathways[1]

AmoxicillinDegradationAmoxAmoxicillin(MW 365.4)AmoxAcidAmoxicilloic Acid(Hydrolysis Product)(MW 383.4)Amox->AmoxAcidHydrolysis (+H2O)Acid/Base/NeutralDimerAmoxicillin Dimer(Impurity J)(MW 730.8)Amox->DimerIntermolecular AminolysisHigh Conc.ADPAmoxicillin Diketopiperazine(Impurity C)(MW 365.4)Amox->ADPIntramolecular CyclizationThermal/Solid StatePenilloicAmoxicillin Penilloic Acid(Decarboxylated)(MW 339.4)AmoxAcid->PenilloicDecarboxylation (-CO2)Acidic/HeatAmoxAcid->ADPDehydration (-H2O)(Minor Pathway)

Figure 1: Mechanistic pathways of Amoxicillin degradation.[1] Note that ADP (Impurity C) preserves the molecular weight of the parent (isomer) or forms via dehydration of the acid, whereas the Dimer (Impurity J) doubles the weight.[1]

Comparative Analysis: ADP vs. Competitors

The choice of marker depends on the stress condition applied. The table below contrasts ADP with its primary competitors.

Table 1: Degradation Marker Comparison
FeatureAmoxicillin Diketopiperazine (ADP) Amoxicilloic Acid Amoxicillin Dimer (Impurity J)
EP Impurity Code Impurity C Not assigned single letter (often "Hydrolysis Product")Impurity J
Formation Driver Heat , Intramolecular reactionMoisture , pH extremes (Acid/Base)Concentration , Solution aging
Molecular Weight 365.4 Da (Isomer)383.4 Da (+H₂O)730.8 Da (Dimer)
Stability High (Terminal product)Moderate (Degrades to Penilloic Acid)Moderate (Can hydrolyze further)
UV Response Lower than parent (Ring saturation)Distinct shiftHigher (Two chromophores)
Primary Use Case Thermal stability, Solid-state stressGeneral aqueous stability, pH profilingReconstitution stability, High-conc.[1] formulations
Why ADP is Unique

Unlike Amoxicilloic Acid, which can further degrade (decarboxylate) to Penilloic Acid, ADP is remarkably stable .[1] In environmental studies, ADP is often the persistent residue found in wastewater, making it a critical marker for "total degradation" mass balance. It does not revert to Amoxicillin.

Experimental Protocols

To reliably generate and separate these markers, specific forced degradation conditions must be applied.[2]

Generation of Markers (Forced Degradation)

Objective: Create reference samples containing high levels of specific degradants for method validation.

  • Preparation of Amoxicilloic Acid (Hydrolysis Marker):

    • Dissolve Amoxicillin (1 mg/mL) in 0.1 M NaOH .

    • Incubate at room temperature for 1 hour.

    • Result: Rapid conversion to Amoxicilloic Acid.

    • Neutralization: Quench with 0.1 M HCl before injection.

  • Preparation of ADP (Thermal Marker):

    • Solid State: Place Amoxicillin trihydrate powder in an open vial at 105°C for 6–12 hours .

    • Solution State: Reflux a saturated solution of Amoxicillin in water/methanol (80:20) for 4 hours.[1]

    • Result: Significant formation of Impurity C (ADP).[1]

  • Preparation of Dimer (Impurity J):

    • Prepare a high concentration solution (e.g., 50 mg/mL) in water.[1]

    • Store at 25°C for 7 days.

    • Result: Polymerization favors Impurity J formation.

Analytical Method (HPLC-UV/MS)

A standard C18 method often fails to resolve ADP from the parent due to structural similarity. The following optimized protocol ensures separation.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amoxicillin max) and 254 nm (Degradants).[1]

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase BTarget Elution
0955Equilibration
5955Amoxicilloic Acid (Early eluter)
158020Amoxicillin (~10-12 min)
256040ADP (Impurity C) (~18-20 min)
352080Dimer (Impurity J) (~28-30 min)
40955Re-equilibration
Analytical Workflow Diagram

MethodWorkflowcluster_peaksPeak IdentificationSampleStressed Sample(Acid/Base/Heat)SepHPLC Separation(Gradient pH 5.0)Sample->SepP1RT ~4 minAmoxicilloic Acid(m/z 384)Sep->P1P2RT ~12 minAmoxicillin (Parent)(m/z 366)Sep->P2P3RT ~19 minADP (Impurity C)(m/z 366)Sep->P3P4RT ~29 minDimer (Impurity J)(m/z 731)Sep->P4

Figure 2: HPLC-MS elution order and identification logic. Note that ADP and Parent have the same nominal mass (isomers) but distinct retention times due to the hydrophobicity of the diketopiperazine ring.[1]

Conclusion and Recommendation

Amoxicillin Diketopiperazine (ADP/Impurity C) is not merely a degradation product; it is a diagnostic marker for thermal stress .[1]

  • When to use ADP:

    • During accelerated stability testing (40°C/75% RH).

    • In solid oral dosage form analysis (capsules/tablets).[1]

    • For environmental risk assessment (wastewater persistence).[1]

  • When to use Amoxicilloic Acid:

    • For liquid formulations (suspensions/syrups).[1]

    • To monitor hydrolytic failure (packaging leaks, moisture ingress).[1]

Final Verdict: While Amoxicilloic Acid indicates immediate product failure due to moisture, ADP serves as the robust indicator of cumulative thermal history and solid-state degradation.

References

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph - Impurity C (Amoxicillin Diketopiperazine).[1] European Pharmacopoeia.[3]

  • Gozlan, I., et al. (2013). "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples."[1] Journal of Environmental Science and Health, Part A.[1]

  • Nagele, E. & Moritz, R. "Structure elucidation of degradation products of the antibiotic drug amoxicillin."[4] Agilent Technologies Application Note.

  • United States Pharmacopeia (USP). Amoxicillin Related Compound C (Amoxicillin Diketopiperazine).[1] USP-NF.[1] [1]

  • ChemicalBook. "Amoxicillin Diketopiperazine Properties and MW."

Safety Operating Guide

Operational Guide: Amoxicillin Diketopiperazine (Impurity C) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

WARNING: RESPIRATORY & SKIN SENSITIZER Amoxicillin Diketopiperazine (ADP) is a degradation product of Amoxicillin. Like its parent API, it retains the potential to induce severe anaphylactic reactions in sensitized individuals. It must be handled with the same rigor as active beta-lactam antibiotics.

Critical Parameter Operational Standard
Primary Hazard H334: Allergy/Asthma symptoms if inhaled.[1][2] H317: Allergic skin reaction.[1][2]
Disposal Method High-Temperature Incineration (Must not be landfilled or sewered).
Containment HEPA-filtered enclosure / Fume Hood. Zero-dust generation.
Decontamination 10% Sodium Hypochlorite (Bleach) or 1N NaOH (Hydrolysis of ring structure).

Part 2: Material Characterization & Hazard Logic

As researchers, we often treat impurities as "inert" standards. This is a dangerous misconception with ADP. It is a 2,5-diketopiperazine formed via the auto-aminolysis of Amoxicillin.[3] While it lacks the antibacterial potency of Amoxicillin, it retains the immunogenic hapten structures capable of triggering IgE-mediated hypersensitivity.

Physicochemical Profile for Disposal

Understanding the physical state is crucial for selecting the correct waste stream.

PropertyDataOperational Implication
Appearance White to pale orange solidHigh dust potential; requires static control.
Solubility DMSO (Slightly), Methanol (Slightly), Water (Heated)Hydrophobic nature complicates aqueous cleaning; organic solvents required for equipment rinsing.
Thermal Stability Melting Point >218°C (dec.)Do not autoclave. Autoclaving may not fully degrade the immunogenic structure and can aerosolize the compound.
Molecular Formula C₁₆H₁₉N₃O₅SSulfur content requires scrubbing during incineration.

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Reference Standards & Powders)

Objective: Complete thermal destruction without environmental release.

  • Containerization: Place the vial/container directly into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste: Beta-Lactam Solid."

  • Double Bagging: If the primary container is potentially externally contaminated, seal it in a clear plastic bag before placing it in the waste jar.

  • Segregation: Do NOT mix with general lab trash or biohazard waste (red bag). Biohazard waste is often autoclaved; autoclaving is insufficient for chemical destruction of ADP.

  • Final Disposal: Transfer to a licensed hazardous waste contractor for incineration (typically >800°C).

B. Liquid Waste (HPLC Effluents & Stock Solutions)

Objective: Prevent contamination of municipal water systems and "sewer" release.

  • Segregation: HPLC waste containing ADP (often mixed with Acetonitrile/Methanol/Water) must be collected in a dedicated carboy.

  • Labeling: Label as "Flammable Solvent Waste + Trace Beta-Lactams."

  • pH Adjustment (Optional but Recommended): If stored for long periods, adjusting pH to >10 with NaOH can accelerate ring opening and degradation, though this does not replace incineration requirements.

  • Prohibition: Never pour down the sink. Municipal water treatment plants do not filter these impurities, leading to environmental accumulation.

C. Spill Cleanup & Decontamination Workflow

Objective: Neutralize the allergen immediately upon release.

  • Reagent: 10% Freshly prepared Bleach (Sodium Hypochlorite) or 1N Sodium Hydroxide. Why? High pH hydrolyzes the remaining amide/lactam bonds, reducing immunogenicity.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: N95/P100 Respirator, Nitrile Gloves (Double), Goggles Assess->PPE Solid Solid Powder Spill PPE->Solid Liquid Liquid Solution Spill PPE->Liquid Cover Cover with Paper Towels (Dampen if Solid to prevent dust) Solid->Cover Do NOT Sweep Liquid->Cover Absorb Apply Apply 10% Bleach (Contact time: 30 mins) Cover->Apply Collect Collect as Hazardous Waste Apply->Collect Clean Final Wash: Water + Detergent Collect->Clean

Figure 1: Logical workflow for containing and neutralizing Amoxicillin Diketopiperazine spills.

Part 4: Regulatory & Compliance Logic

Why Incineration?

Under EPA (RCRA) and EU guidelines, pharmaceutical waste is categorized to prevent environmental leaching. While ADP is not a "P-listed" acutely hazardous waste by specific CAS name, it falls under "Non-RCRA Regulated Hazardous Waste" in many jurisdictions, or "Pharm Waste" in others.

However, due to the sensitization hazard (H334) , the Standard of Care dictates it be treated as Hazardous Chemical Waste destined for incineration.

  • Landfill: Prohibited.[2] Leaching can contribute to environmental antibiotic resistance reservoirs.[4]

  • Sewer: Prohibited. Clean Water Act regulations strictly control pharmaceutical discharge.

Waste Classification Decision Tree

WasteDecision Input ADP Waste Generated Form Physical State? Input->Form Solid Solid (Powder/Vial) Form->Solid Liquid Liquid (HPLC/Soln) Form->Liquid Trace Trace (Wipes/Gloves) Form->Trace Action1 Container: HDPE Jar Label: Toxic/Sensitizer Solid->Action1 Action2 Container: Solvent Carboy Label: Flammable + Pharm Liquid->Action2 Action3 Container: Solid Haz Waste (Double Bagged) Trace->Action3 Destruction High-Temp Incineration Action1->Destruction Action2->Destruction Action3->Destruction

Figure 2: Waste stream classification and routing for ADP.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: Amoxicillin Trihydrate (and related impurities). Retrieved from [Link]

  • PubChem. (2025).[3] Amoxicillin Diketopiperazine (Compound Summary). National Library of Medicine. Retrieved from [Link][3]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • European Medicines Agency (EMA). (2012).[5] Guideline on specifications for impurities in antibiotics. Retrieved from [Link]

Sources

Navigating the Handling of Amoxicillin Diketopiperazine: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Amoxicillin Diketopiperazine.

Amoxicillin Diketopiperazine, a degradation product and metabolite of the widely used beta-lactam antibiotic amoxicillin, presents unique handling challenges in the laboratory setting. Due to its classification as a potential sensitizer, both dermally and respiratorily, stringent safety protocols are paramount to protect laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Amoxicillin Diketopiperazine, ensuring a secure and compliant laboratory environment.

Understanding the Primary Hazard: Sensitization

The core directive for handling Amoxicillin Diketopiperazine revolves around preventing sensitization. Like many beta-lactam compounds, this substance can elicit allergic reactions upon exposure. A safety data sheet for an impurity standard containing amoxicillin diketopiperazines explicitly states it may cause an allergic skin reaction.[1] The primary routes of occupational exposure are inhalation of aerosolized powder and direct skin contact. Repeated or prolonged contact may lead to allergic reactions in susceptible individuals.[2] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with Amoxicillin Diketopiperazine. The following table outlines the recommended PPE, drawing from guidelines for handling hazardous drugs and sensitizing agents.[3][4]

PPE ComponentSpecifications and Rationale
Gloves Double Gloving: Wear two pairs of powder-free, disposable nitrile gloves. The outer glove should be changed immediately upon contamination and every 30 minutes during continuous handling.[3] The inner glove provides a secondary layer of protection. This practice is a standard recommendation for handling hazardous drugs to minimize skin exposure.[4]
Eye and Face Protection Safety Goggles and Face Shield: Chemical splash goggles are mandatory to protect the eyes.[3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation, to provide full facial protection.[3]
Respiratory Protection NIOSH-Approved Respirator: For any procedure that may generate dust, such as weighing or transferring powder, a NIOSH-approved N95 respirator or higher is required.[3] This is critical to prevent respiratory sensitization. Surgical masks do not provide adequate respiratory protection from chemical powders.
Lab Coat/Gown Disposable, Low-Permeability Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is necessary to protect the body from contamination.[3][4] Gowns should be changed immediately if contaminated.
Shoe Covers Disposable Shoe Covers: To prevent the tracking of contaminants out of the designated handling area, disposable shoe covers should be worn and removed before exiting the lab.
Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Shoe Covers don2 Inner Gloves don1->don2 don3 Gown don2->don3 don4 Respirator don3->don4 don5 Goggles don4->don5 don6 Face Shield don5->don6 don7 Outer Gloves don6->don7 doff1 Outer Gloves doff2 Face Shield doff1->doff2 doff3 Gown doff2->doff3 doff4 Goggles doff3->doff4 doff5 Respirator doff4->doff5 doff6 Inner Gloves doff5->doff6 doff7 Shoe Covers doff6->doff7

Caption: The proper sequence for donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is vital for minimizing exposure risk.

Designated Handling Area

All work with Amoxicillin Diketopiperazine powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.[5] The area should be clearly marked with warning signs indicating the presence of a sensitizing agent.

Weighing and Transferring
  • Preparation: Before starting, ensure all necessary equipment and waste containers are within the containment area.

  • Weighing: Use a balance with a draft shield. Handle the powder gently to avoid creating dust clouds.

  • Transfer: When transferring the powder, use a spatula or other appropriate tool to minimize spillage. Keep containers covered as much as possible.

Spill Management Plan

In the event of a spill, a clear and immediate response is crucial.

Spill Kit

A dedicated spill kit for beta-lactam compounds should be readily available. The kit should contain:

  • Appropriate PPE (as outlined above)

  • Absorbent pads

  • Scoops and brushes for solid spills

  • Sealable plastic bags for waste disposal

  • Decontamination solution

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]

  • Don PPE: Put on the full set of recommended PPE before attempting to clean the spill.

  • Contain the Spill: For solid spills, gently cover the powder with absorbent pads to prevent it from becoming airborne.[6]

  • Clean the Spill:

    • Solids: Carefully scoop the spilled powder and absorbent material into a sealable plastic bag.[5] Avoid dry sweeping, which can generate dust.

    • Liquids: Use absorbent pads to soak up the liquid and place them in a sealable plastic bag.

  • Decontaminate the Area: The spill area should be decontaminated. Studies have shown that solutions of sodium hydroxide or hydroxylamine can effectively degrade beta-lactam antibiotics.[7][8] A common laboratory practice is to wipe the area with a 10% bleach solution, followed by a rinse with water to remove any residual bleach.[6]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Spill_Response spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill don_ppe->contain clean Clean Spill contain->clean decontaminate Decontaminate Surface clean->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: A stepwise workflow for responding to a spill of Amoxicillin Diketopiperazine.

Disposal Plan: Managing Beta-Lactam Waste

Proper disposal of Amoxicillin Diketopiperazine and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation

All waste generated from handling Amoxicillin Diketopiperazine, including unused product, contaminated labware, and used PPE, must be segregated as hazardous chemical waste.[9] Do not mix this waste with general laboratory trash or biohazardous waste.

Inactivation of Beta-Lactam Waste

For liquid waste containing Amoxicillin Diketopiperazine, chemical inactivation prior to disposal is a best practice. Treatment with a solution of sodium hydroxide or hydroxylamine can degrade the beta-lactam ring, reducing its sensitizing potential.[7][8]

Final Disposal

All solid and inactivated liquid waste should be collected in clearly labeled, sealed containers.[10] Arrange for disposal through your institution's hazardous waste management program. Do not pour any waste containing Amoxicillin Diketopiperazine down the drain.[1]

Conclusion

By implementing these comprehensive safety and handling protocols, research facilities can significantly mitigate the risks associated with Amoxicillin Diketopiperazine. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards, is the cornerstone of a responsible and secure laboratory environment.

References

  • LGC Standards. (2023). Safety Data Sheet for Amoxicillin impurity standard.
  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Nägele, E., & Moritz, R. (2005). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.
  • West Virginia University Environmental Health & Safety. (2023, March 6).
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Sensitizers SOP.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2014, February 24).
  • Santa Cruz Biotechnology. (2015, February 20).
  • Occupational Safety and Health Administration. (n.d.).
  • The Ecosense Company. (n.d.).
  • Kasai, T., Ohta, M., & Nakayama, M. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
  • Cayman Chemical. (2025, October 31). Safety Data Sheet: Ramipril Diketopiperazine Acid.
  • National Institute for Occupational Safety and Health. (n.d.).
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • World Health Organiz
  • Kasai, T., Ohta, M., & Nakayama, M. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
  • National Institute for Occupational Safety and Health. (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
  • Cayman Chemical. (2025, January 16).
  • Miralles-Cuevas, S., Oller, I., & Malato, S. (2020). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. Chemical Engineering Journal, 382, 122933.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • Zaykov, A. N., Gelfanov, V. M., & DiMarchi, R. D. (2022).
  • Wikipedia. (n.d.). 2,5-Diketopiperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxicillin Diketopiperazine
Reactant of Route 2
Amoxicillin Diketopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.